Adenine Hydrochloride-13C5
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H6ClN5 |
|---|---|
Molecular Weight |
176.55 g/mol |
IUPAC Name |
7H-purin-6-amine;hydrochloride |
InChI |
InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1; |
InChI Key |
UQVDQSWZQXDUJB-JFGXUQBHSA-N |
Isomeric SMILES |
[13CH]1=N[13C]2=N[13CH]=N[13C](=[13C]2N1)N.Cl |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Adenine Hydrochloride-13C5: A Technical Guide for Isotope Tracing in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine Hydrochloride-13C5 is a stable isotope-labeled form of adenine, a fundamental component of nucleic acids and energy metabolism. In this molecule, all five carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic enrichment makes it an invaluable tracer for elucidating the dynamics of metabolic pathways in vitro and in vivo. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in cell culture media and other experimental systems.[1][2][3] This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on metabolic flux analysis (MFA) of the purine salvage pathway.
Core Applications in Research
The primary application of this compound is as a tracer to investigate the purine salvage pathway.[4][5][6][7] This pathway is crucial for the synthesis of nucleotides from the degradation products of RNA and DNA, thereby conserving energy for the cell. By introducing this compound into a biological system, researchers can track the incorporation of the 13C-labeled adenine into downstream metabolites such as adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP). This allows for the quantification of the rate of purine salvage and provides insights into cellular proliferation, energy metabolism, and the effects of therapeutic agents on these processes.[8][9]
The use of stable isotopes like 13C offers a safe and powerful alternative to radioactive tracers for studying metabolic dynamics.[10][11] The analysis of 13C incorporation is typically performed using high-resolution analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[12][13]
Data Presentation: Isotopic Enrichment Analysis
The quantitative data obtained from tracing experiments with this compound is typically presented as the mass isotopologue distribution (MID) of key metabolites. The MID reveals the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes). For instance, the incorporation of Adenine-13C5 into ATP will result in an ATP molecule with a mass shift of +5 (M+5).
Table 1: Theoretical Mass Isotopologue Distribution of Adenine and its Metabolites after Labeling with this compound
| Metabolite | Unlabeled (M+0) | Labeled (M+5) |
| Adenine | Present | Present |
| Adenosine Monophosphate (AMP) | Present | Present |
| Adenosine Diphosphate (ADP) | Present | Present |
| Adenosine Triphosphate (ATP) | Present | Present |
Table 2: Example Quantitative LC-MS/MS Data for 13C-Adenine Incorporation into ATP
This table presents hypothetical data for illustrative purposes.
| Time Point | Total ATP (µM) | ATP M+0 (%) | ATP M+5 (%) |
| 0 hr | 5.2 | 100 | 0 |
| 4 hr | 5.5 | 75 | 25 |
| 8 hr | 5.8 | 52 | 48 |
| 12 hr | 6.1 | 30 | 70 |
| 24 hr | 6.5 | 15 | 85 |
Experimental Protocols
Cell Culture and Labeling with this compound
This protocol outlines a general procedure for labeling mammalian cells in culture with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
-
Sterile, nuclease-free water
Procedure:
-
Cell Seeding: Seed cells at a desired density in culture plates or flasks and allow them to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving this compound in sterile, nuclease-free water to create a stock solution. The final concentration in the cell culture medium will depend on the specific experimental goals and cell type, but typically ranges from 10 to 100 µM.[9] Add the appropriate volume of the stock solution to the complete cell culture medium.
-
Labeling: Remove the existing medium from the cells, wash once with PBS, and replace it with the prepared labeling medium.
-
Incubation: Return the cells to the incubator and incubate for the desired time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Harvesting: At each time point, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then harvest the cells by trypsinization or scraping.
-
Metabolite Extraction: Proceed immediately to metabolite extraction to quench metabolic activity. A common method is to add a cold solvent mixture, such as 80% methanol, to the cell pellet. Vortex thoroughly and incubate at -80°C to precipitate proteins.
-
Sample Preparation for Analysis: Centrifuge the samples to pellet the protein debris. Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. The dried metabolite extract can then be reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of 13C-Labeled Metabolites
This protocol provides a general workflow for the analysis of 13C-labeled adenine and its downstream metabolites by LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Chromatographic Separation: Reconstitute the dried metabolite extracts in an appropriate solvent (e.g., 50% acetonitrile in water). Inject the samples onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into the mass spectrometer. Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer or parallel reaction monitoring (PRM) on a high-resolution mass spectrometer to detect and quantify the different isotopologues of adenine, AMP, ADP, and ATP. The specific precursor and product ion pairs for each metabolite and its 13C5-labeled counterpart need to be determined empirically or from the literature.
-
Data Analysis: Integrate the peak areas for each isotopologue at each time point. Calculate the fractional enrichment of the M+5 isotopologue for each metabolite to determine the extent of incorporation of Adenine-13C5.
Visualization of Metabolic Pathways and Workflows
Caption: Purine salvage pathway illustrating the incorporation of Adenine-13C5 into nucleotides.
Caption: General experimental workflow for a stable isotope tracing study with Adenine-13C5.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. ckisotopes.com [ckisotopes.com]
- 12. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Adenine Hydrochloride-13C5 chemical structure and properties
For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of isotopically labeled compounds is paramount for rigorous experimental design and data interpretation. This guide provides a comprehensive overview of Adenine Hydrochloride-13C5, a stable isotope-labeled version of a fundamental biological molecule. This document outlines its chemical structure, physicochemical properties, and relevant biological context, offering a centralized resource for its application in research.
Core Chemical Identity and Properties
This compound is the hydrochloride salt of adenine in which the five carbon atoms have been replaced with the carbon-13 (¹³C) isotope. Adenine is a purine nucleobase, a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP). The hydrochloride salt form enhances its stability and solubility.
The incorporation of ¹³C isotopes renders the molecule heavier than its natural counterpart, a property that is leveraged in various analytical techniques, most notably mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling allows for the precise tracing and quantification of adenine in biological systems, providing invaluable insights into metabolic pathways, drug metabolism, and disease mechanisms.
Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | ¹³C₅H₅N₅ · HCl | LGC Standards[1][2] |
| Molecular Weight | 176.551 g/mol | LGC Standards[1][2] |
| Exact Mass | 176.048 Da | LGC Standards[1][2] |
| Monoisotopic Mass (Adenine-13C5) | 140.07126936 Da | PubChem[3] |
| Hydrogen Bond Donor Count (Adenine-13C5) | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count (Adenine-13C5) | 4 | PubChem[3] |
| Topological Polar Surface Area (Adenine-13C5) | 80.5 Ų | PubChem[3] |
| XLogP3 (Adenine-13C5) | -0.1 | PubChem[3] |
Chemical Structure
The structural representation of this compound is crucial for understanding its chemical behavior and interactions.
Caption: Chemical structure of Adenine Hydrochloride-¹³C₅.
Experimental Protocols
The utility of this compound is realized through its application in various experimental settings. Below are detailed methodologies for key experiments where this compound is typically employed.
Mass Spectrometry-Based Metabolic Labeling
Objective: To trace the metabolic fate of adenine in a biological system.
Methodology:
-
Cell Culture and Isotope Labeling:
-
Culture cells of interest to a desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubate the cells for a specific period to allow for the uptake and incorporation of the labeled adenine into various metabolic pathways.
-
-
Metabolite Extraction:
-
Harvest the cells and quench metabolic activity rapidly, typically using cold methanol or a similar solvent.
-
Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Separate the extracted metabolites using liquid chromatography (LC).
-
Analyze the eluate by tandem mass spectrometry (MS/MS).
-
Monitor for the mass shift corresponding to the incorporation of ¹³C atoms in adenine-containing metabolites (e.g., ATP, ADP, AMP).
-
Quantify the labeled and unlabeled metabolites to determine the rate of metabolic flux.
-
Caption: Experimental workflow for metabolic labeling studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To structurally characterize adenine-containing molecules and study their dynamics.
Methodology:
-
Sample Preparation:
-
Dissolve a purified sample containing this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
Due to the low natural abundance of ¹³C (about 1.1%), experiments with labeled compounds provide significantly enhanced signals.[4]
-
Various NMR experiments can be performed, including 1D ¹³C spectra and 2D heteronuclear correlation experiments (e.g., HSQC, HMBC) to correlate carbon atoms with attached protons.
-
-
Spectral Analysis:
-
Process the raw NMR data (Fourier transformation, phasing, baseline correction).
-
Assign the ¹³C chemical shifts to the corresponding carbon atoms in the molecule.
-
Analyze peak intensities, multiplicities, and coupling constants to gain structural and dynamic information.
-
Biological Context: Adenosine Signaling Pathways
While this compound is a labeled form of adenine, its biological relevance is often understood through the actions of its derivative, adenosine. Adenosine is a potent signaling molecule that exerts its effects by activating four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃.[5][6][7] These receptors are widely distributed throughout the body and are involved in a myriad of physiological and pathological processes.[5]
Extracellular adenosine levels can increase in response to cellular stress or injury, such as hypoxia or inflammation.[8] This increase is often mediated by the breakdown of released ATP by ectonucleotidases like CD39 and CD73.[8]
The activation of adenosine receptors triggers various downstream signaling cascades. For instance, A₂A and A₂B receptors typically couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5][9] Conversely, A₁ and A₃ receptors often couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[9] These pathways can influence a wide range of cellular functions, including inflammation, fibrosis, and immune responses.[5][10]
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Adenine-13C5 | C5H5N5 | CID 169432833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
Sourcing and Experimental Application of High-Purity Adenine Hydrochloride-¹³C₅: A Technical Guide
For researchers, scientists, and drug development professionals, the procurement and application of high-purity isotopically labeled compounds are critical for the accuracy and reliability of experimental outcomes. This technical guide provides an in-depth overview of sourcing high-purity Adenine Hydrochloride-¹³C₅, presenting key quantitative data from suppliers, and detailing experimental protocols for its use in metabolic labeling and analysis.
Sourcing High-Purity Adenine Hydrochloride-¹³C₅
The availability of high-purity Adenine Hydrochloride-¹³C₅ is essential for sensitive analytical techniques such as mass spectrometry. Below is a summary of potential suppliers and the specifications of their products. It is important to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Name | Product Code | Purity | Isotopic Enrichment | Availability |
| LGC Standards | Adenine Hydrochloride-¹³C₅ | TRC-A280479 | Custom Synthesis | Custom Synthesis | Upon Request |
| MedchemExpress | Adenine-¹³C₅ | HY-B0152S3 | >98% (typical) | Not specified | In Stock |
| Cambridge Isotope Laboratories | L-Ornithine·HCl (¹³C₅, 99%)* | CLM-4724-H-0.1 | 98% | 99 atom % ¹³C | In Stock |
Note: While not Adenine Hydrochloride-¹³C₅, the data for L-Ornithine·HCl (¹³C₅, 99%) from Cambridge Isotope Laboratories is included to provide an example of the typical specifications for a ¹³C₅-labeled compound from a leading supplier. Direct inquiry for Adenine Hydrochloride-¹³C₅ is recommended.
MedchemExpress provides a datasheet for their Adenine-¹³C₅ which typically specifies a purity of greater than 98%.[1] However, the isotopic enrichment is not explicitly stated in the general product information and would likely be found on the Certificate of Analysis provided with the specific lot. LGC Standards lists Adenine Hydrochloride-¹³C₅ as a product that requires custom synthesis, meaning purity and isotopic enrichment can be specified by the researcher.[2][3]
Logical Workflow for Sourcing:
Caption: A logical workflow for sourcing high-purity Adenine Hydrochloride-¹³C₅.
Experimental Protocols: Metabolic Labeling and LC-MS/MS Analysis
Adenine Hydrochloride-¹³C₅ is a powerful tool for tracing the metabolic fate of adenine in various biological systems. A common application is in stable isotope labeling by amino acids in cell culture (SILAC)-based quantitative proteomics and metabolomics, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
General Protocol for ¹³C-Labeling in Cell Culture
This protocol provides a general framework for a metabolic labeling experiment using Adenine Hydrochloride-¹³C₅ in mammalian cell culture.
Materials:
-
Adenine Hydrochloride-¹³C₅
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking normal adenine (or with controlled low levels)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled adenine
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the labeling period.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing Adenine Hydrochloride-¹³C₅ at the desired final concentration. The optimal concentration should be determined empirically for each cell line and experimental goal. Ensure the labeled adenine is fully dissolved.
-
Initiation of Labeling: Once cells have attached and are in the logarithmic growth phase, remove the standard culture medium, wash the cells once with PBS, and replace it with the prepared ¹³C-labeling medium.
-
Incubation: Culture the cells in the labeling medium for a sufficient duration to allow for incorporation of the labeled adenine into the desired metabolic pools. The incubation time can range from a few hours to several cell doublings, depending on the turnover rate of the metabolites of interest.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent, a common choice being a methanol/water mixture (e.g., 80% methanol), to the cells.
-
Incubate on ice for 10-15 minutes to quench metabolism and lyse the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
For a more comprehensive extraction of both polar and nonpolar metabolites, a biphasic extraction using methanol, water, and chloroform can be employed.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Experimental Workflow:
Caption: A general workflow for a metabolic labeling experiment using Adenine Hydrochloride-¹³C₅.
Adenine Signaling Pathways
Adenine is a fundamental component of various critical signaling molecules and pathways. Understanding these pathways is crucial for interpreting the results of metabolic labeling studies.
References
Unraveling the Core Characteristics of Adenine Hydrochloride-13C5: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the fundamental properties of isotopically labeled compounds is paramount for precise and reproducible experimental outcomes. This technical guide provides an in-depth overview of Adenine Hydrochloride-13C5, a stable isotope-labeled version of a crucial biomolecule.
Adenine, a purine nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a central role in cellular energy metabolism as a part of adenosine triphosphate (ATP). The incorporation of five Carbon-13 (¹³C) isotopes in this compound provides a powerful tool for tracing its metabolic fate and understanding its role in various biochemical pathways without the use of radioactive isotopes.
Core Molecular Data
The essential physicochemical properties of this compound are summarized below. This data is critical for accurate experimental design, particularly in quantitative analyses such as mass spectrometry.
| Property | Value | Source |
| Molecular Formula | ¹³C₅H₅N₅·HCl | |
| Molecular Weight | 176.551 g/mol | |
| Accurate Mass | 176.048 |
Experimental Applications and Methodologies
This compound is primarily utilized in metabolic research and drug development as a tracer to elucidate the metabolic pathways of adenine and its derivatives. The heavy carbon isotopes allow for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry.
A typical experimental workflow for a metabolic labeling study using this compound is outlined below. This process, often referred to as stable isotope tracing, enables researchers to follow the journey of adenine through various metabolic transformations within a biological system.
Metabolic labeling workflow using this compound.
Involvement in Cellular Signaling and Metabolism
Adenine is a cornerstone of numerous cellular processes. As a key component of ATP, it is central to energy transfer. Furthermore, its derivatives, such as cyclic AMP (cAMP), act as crucial second messengers in a multitude of signal transduction pathways, regulating processes like hormone action, neurotransmission, and gene expression. The ability to trace the flux of adenine using its ¹³C-labeled form provides invaluable insights into these complex networks.
The diagram below illustrates a simplified overview of the central role of adenine in cellular metabolism and signaling, highlighting its incorporation into key molecules.
Central role of adenine in cellular metabolism and signaling.
Unraveling Cellular Metabolism: An In-depth Technical Guide to Isotopic Enrichment with 13C5 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental workflows, and data interpretation of isotopic enrichment studies utilizing 13C5 labeled compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this powerful technique for elucidating metabolic pathways, identifying therapeutic targets, and accelerating drug discovery.
Core Concepts of Isotopic Enrichment
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1] By replacing naturally abundant carbon-12 (12C) atoms with the heavier, non-radioactive isotope carbon-13 (13C), researchers can track the journey of these labeled compounds through various metabolic pathways.[1]
13C5 Labeled Compounds: A Focus on Glutamine
One of the most commonly used 13C labeled compounds in metabolic research is [U-13C5] glutamine, where "U" signifies uniform labeling, meaning all five carbon atoms in the glutamine molecule are 13C.[2][3][4] Glucose and glutamine are primary energy sources for cellular growth and proliferation, making them ideal tracers to study metabolic reprogramming in various diseases, particularly cancer.[3][4]
The process of tracking these isotopes is known as 13C Metabolic Flux Analysis (13C-MFA), a predominant technique for determining intracellular fluxes.[5] This method allows for the precise quantification of the rates of metabolic reactions within a cell.[5][6]
Key Terminology:
-
Isotopologues: Molecules that differ only in their isotopic composition. For a metabolite with 'n' carbon atoms, there can be isotopologues with mass increases from M+0 (all 12C) to M+n (all 13C).[7]
-
Mass Isotopomer Distribution (MID) or Mass Distribution Vector (MDV): This describes the fractional abundance of each isotopologue of a specific metabolite.[7] The analysis of MIDs is central to interpreting the results of 13C tracer experiments.
Experimental Design and Protocols
A well-designed isotopic labeling experiment is crucial for obtaining meaningful and reproducible data. The following sections outline a general experimental workflow for a 13C5-glutamine tracing study in cell culture.
2.1. Experimental Workflow
The general workflow involves introducing the 13C-labeled substrate, harvesting the cells at specific time points, extracting metabolites, and analyzing the samples for isotopic enrichment.[8]
2.2. Detailed Experimental Protocol: 13C5-Glutamine Tracing in A549 Lung Cancer Cells
This protocol is adapted from established methods for isotopic tracer experiments.[2]
-
Cell Seeding: Seed A549 human lung adenocarcinoma cells in 6-well plates at a density of 200,000 cells per well. Allow cells to adhere and grow for 24 hours.[2]
-
Media Preparation: Prepare specialized basal media that lacks glutamine. This allows for the specific introduction of the 13C-labeled tracer.[2] The culture medium should be supplemented with 5-10% dialyzed fetal bovine serum to minimize the dilution of the 13C label from unlabeled components in the serum.[2]
-
Isotopic Labeling: Replace the standard culture medium with the prepared medium containing [U-13C5] glutamine.
-
Incubation: Incubate the cells for a predetermined time course. The time required to reach isotopic steady state varies for different metabolites. For example, tricarboxylic acid (TCA) cycle intermediates may reach isotopic steady state within a few hours of labeling with 13C-glutamine.[7][9]
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity and extract the metabolites.[4]
-
-
Metabolite Extraction:
-
Scrape the cells in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC). High-resolution mass spectrometers are essential for resolving the different isotopologues.[10]
Data Presentation and Analysis
The primary data obtained from the mass spectrometer is the mass isotopomer distribution (MID) for each metabolite of interest. This data must be corrected for the natural abundance of 13C (approximately 1.1%) to accurately determine the enrichment from the labeled tracer.[7]
3.1. Quantitative Data Summary
The following tables illustrate how quantitative data from a hypothetical 13C5-glutamine tracing experiment in cancer cells under normoxic and hypoxic conditions could be presented.
Table 1: Fractional Enrichment of TCA Cycle Intermediates from [U-13C5] Glutamine
| Metabolite | Condition | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Citrate | Normoxia | 0.30 | 0.05 | 0.10 | 0.05 | 0.45 | 0.05 |
| Hypoxia | 0.20 | 0.03 | 0.07 | 0.10 | 0.55 | 0.05 | |
| α-Ketoglutarate | Normoxia | 0.10 | 0.02 | 0.03 | 0.05 | 0.10 | 0.70 |
| Hypoxia | 0.05 | 0.01 | 0.02 | 0.02 | 0.05 | 0.85 | |
| Malate | Normoxia | 0.40 | 0.08 | 0.12 | 0.05 | 0.35 | 0.00 |
| Hypoxia | 0.25 | 0.05 | 0.10 | 0.05 | 0.55 | 0.00 |
M+n represents the mass isotopomer with 'n' 13C atoms.
Table 2: Calculated Metabolic Flux Ratios
| Flux Ratio | Normoxia | Hypoxia |
| Glutamine Contribution to Citrate | 50% | 70% |
| Reductive Carboxylation / Oxidative TCA | 0.2 | 0.8 |
These tables provide a clear comparison of the metabolic shifts between the two experimental conditions, highlighting an increased reliance on glutamine metabolism and reductive carboxylation under hypoxia.
Signaling Pathways and Metabolic Maps
Visualizing the flow of labeled carbons through metabolic pathways is essential for data interpretation.
4.1. Glutamine Metabolism Pathways
The following diagram illustrates the primary metabolic fates of glutamine-derived carbons in the TCA cycle.
In oxidative metabolism, glutamine-derived α-ketoglutarate is decarboxylated, leading to M+4 labeled intermediates.[2] Conversely, under conditions like hypoxia, reductive carboxylation of α-ketoglutarate can occur, which retains all five carbons from glutamine, resulting in M+5 citrate.[2]
Applications in Drug Development
Isotopic tracing with compounds like 13C5-glutamine has significant applications in drug development.[1][11][12]
-
Target Identification and Validation: By understanding how cancer cells reprogram their metabolism, researchers can identify key enzymes and pathways that are essential for tumor growth and survival. These can then be targeted for therapeutic intervention.
-
Pharmacodynamic Biomarkers: Isotopic tracing can be used to assess the on-target effects of a drug. A successful drug targeting a specific metabolic pathway should alter the flow of 13C-labeled carbons through that pathway, which can be quantified.
-
Understanding Drug Resistance: Metabolic adaptations are a common mechanism of drug resistance. Isotopic tracing can help elucidate these adaptive metabolic pathways, providing insights into how to overcome resistance.
5.1. Logical Relationship in Drug Efficacy Testing
Conclusion
Isotopic enrichment with 13C5 labeled compounds, particularly glutamine, is an indispensable tool in modern metabolic research and drug development. It provides a dynamic view of cellular metabolism that is not attainable with other 'omics' technologies. By carefully designing experiments, meticulously analyzing the data, and thoughtfully interpreting the results in the context of known metabolic pathways, researchers can gain profound insights into the metabolic underpinnings of health and disease, ultimately paving the way for novel therapeutic strategies.
References
- 1. metsol.com [metsol.com]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling Cancer Stem Cells with 13C6 Glucose and 13C5 Glutamine for Metabolic Flux Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ckisotopes.com [ckisotopes.com]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. moravek.com [moravek.com]
In-Depth Technical Guide to Adenine Hydrochloride-13C5: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling guidelines, and detailed experimental methodologies for the use of Adenine Hydrochloride-13C5, a stable isotopically labeled compound crucial for metabolic research and drug development.
Chemical and Physical Properties
This compound is the hydrochloride salt of adenine, where all five carbon atoms have been replaced with the stable isotope Carbon-13. This isotopic labeling makes it an invaluable tracer for studying the kinetics and mechanisms of metabolic pathways involving adenine without the safety concerns associated with radioactive isotopes.
| Property | Value | Source |
| Molecular Formula | ¹³C₅H₅N₅·HCl | --INVALID-LINK--[1][2] |
| Molecular Weight | 176.551 g/mol | --INVALID-LINK--[1][2] |
| Appearance | White to off-white powder/solid | --INVALID-LINK--, --INVALID-LINK--[3] |
| Solubility | Soluble in 0.5 M HCl (20 mg/mL), water (4 mg/mL), and DMSO (8 mg/mL). Insoluble in ethanol. | --INVALID-LINK--[4], --INVALID-LINK--[3] |
| Storage Temperature | Room Temperature | --INVALID-LINK--[1][2] |
Safety and Handling
The safety profile of this compound is considered to be analogous to that of its unlabeled counterpart, adenine hydrochloride. The stable, non-radioactive 13C isotopes do not alter the chemical reactivity or toxicity of the molecule.
Hazard Identification and Classification
Based on the safety data for adenine and adenine hydrochloride, the primary hazard is:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
Note: Classification may vary slightly between suppliers.
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety practices is essential when handling this compound.
| Precautionary Area | Guidelines |
| Engineering Controls | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or if dust generation is likely. |
| Eye/Face Protection | Wear chemical safety goggles or glasses. |
| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
Storage and Disposal
| Aspect | Guideline |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents. |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations. This compound should be treated as a hazardous chemical waste. |
Experimental Protocols
This compound is primarily used as a tracer in metabolic flux analysis studies to investigate purine metabolism. Below is a detailed methodology for a typical cell culture-based experiment.
Objective
To trace the incorporation of adenine into the purine salvage pathway and subsequent nucleotide pools in cultured mammalian cells using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM, RPMI-1640) without unlabeled adenine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: 80% Methanol (pre-chilled to -80°C)
-
LC-MS grade water, methanol, and acetonitrile
-
Appropriate internal standards for LC-MS analysis
Experimental Workflow
Caption: Experimental workflow for tracing this compound.
Detailed Procedure
-
Cell Culture and Seeding:
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
Seed cells into 6-well or 12-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to attach and grow overnight.
-
-
Isotopic Labeling:
-
Prepare the labeling medium by supplementing adenine-free base medium with dFBS and the desired concentration of this compound (typically in the low micromolar range).
-
Aspirate the old medium from the cells and gently wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired time points. The duration will depend on the turnover rate of the metabolites of interest.
-
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice.
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to remove any extracellular labeled adenine.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).
-
Place the plate at -80°C for at least 15 minutes to ensure complete protein precipitation and cell lysis.
-
Scrape the cells from the plate into the methanol solution and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for your LC-MS method (e.g., 50% acetonitrile in water). The volume should be chosen to concentrate the sample appropriately.
-
Vortex and centrifuge briefly to pellet any insoluble material before transferring to LC-MS vials.
-
-
LC-MS/MS Analysis:
-
Employ a suitable chromatographic method (e.g., HILIC or reversed-phase) to separate adenine and its downstream metabolites (e.g., AMP, ADP, ATP).
-
The mass spectrometer should be operated to detect the mass isotopologues of the target metabolites. For adenine (unlabeled MW ≈ 135.13), the fully labeled Adenine-13C5 will have a mass shift of +5 Da. This shift will be carried through to its metabolic products.
-
Monitor the M+0 and M+5 (and other relevant isotopologues) for each metabolite of interest.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of each metabolite.
-
Correct for the natural abundance of 13C in your unlabeled controls.
-
Calculate the fractional enrichment of the 13C label in each metabolite pool over time to determine the rate of incorporation and metabolic flux.
-
Signaling and Metabolic Pathways
This compound is a tracer for the purine salvage pathway, which is a critical process for nucleotide synthesis in many cell types. This pathway recycles purine bases to form nucleotides, which is more energy-efficient than de novo synthesis.
Caption: Incorporation of Adenine-13C5 via the purine salvage pathway.
Pathway Description:
-
Uptake: Extracellular this compound is transported into the cell.
-
Conversion to AMP: The enzyme Adenine Phosphoribosyltransferase (APRT) catalyzes the reaction between Adenine-13C5 and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form Adenosine Monophosphate-13C5 (AMP-13C5).
-
Phosphorylation to ADP and ATP: AMP-13C5 is subsequently phosphorylated by kinases to form Adenosine Diphosphate-13C5 (ADP-13C5) and then Adenosine Triphosphate-13C5 (ATP-13C5).
-
Incorporation into Macromolecules: The labeled ATP and other nucleotides can then be incorporated into DNA and RNA, or used in various cellular processes such as signal transduction and as enzyme cofactors.
By measuring the rate of appearance of the 13C5-labeled isotopologues of AMP, ADP, and ATP, researchers can quantify the activity of the purine salvage pathway under different experimental conditions. This is particularly relevant in cancer research, where metabolic pathways are often reprogrammed, and in the development of drugs that target nucleotide metabolism.
References
An In-depth Technical Guide to 13C and 15N Labeled Adenine for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in modern biological and chemical research, enabling precise tracking and quantification of molecules in complex systems. Among the most utilized stable isotopes are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). When incorporated into essential biomolecules like adenine, they provide powerful probes for a wide array of applications, from metabolic flux analysis to structural biology. This guide provides an in-depth technical overview of the key differences, applications, and experimental considerations for utilizing ¹³C and ¹⁵N labeled adenine.
Core Differences: ¹³C vs. ¹⁵N Labeling
The choice between ¹³C and ¹⁵N labeling of adenine is dictated by the specific research question and the analytical technique employed. Each isotope offers unique advantages and disadvantages rooted in their fundamental physical properties.
Natural Abundance and Mass Shift:
One of the most significant distinctions lies in their natural abundance. ¹³C has a natural abundance of approximately 1.1%, while ¹⁵N is present at a much lower level of about 0.37%.[] This difference has practical implications for mass spectrometry (MS) based applications. The lower natural abundance of ¹⁵N results in a lower background signal, providing a clearer distinction between labeled and unlabeled species, which is particularly advantageous in experiments requiring high sensitivity.[]
The mass shift induced by isotopic labeling is another critical factor. Each ¹³C atom adds one Dalton (Da) to the mass of the molecule, while each ¹⁵N atom also adds one Da. Fully labeling adenine (C₅H₅N₅) with ¹³C at all five carbon positions results in a +5 Da shift, whereas full ¹⁵N labeling at all five nitrogen positions also yields a +5 Da shift. Dual labeling with both ¹³C and ¹⁵N can provide an even larger mass shift, enhancing separation and quantification in complex mixtures.[]
| Property | ¹³C (Carbon-13) | ¹⁵N (Nitrogen-15) | Unlabeled Adenine (C₅H₅N₅) |
| Natural Abundance | ~1.1%[] | ~0.37%[] | N/A |
| Molar Mass ( g/mol ) | 13.00335 | 15.00011 | 135.13 |
| Mass Shift per Atom (Da) | +1 | +1 | N/A |
| Max Mass Shift in Adenine (Da) | +5 (C₅) | +5 (N₅) | N/A |
Applications in Research and Drug Development
The unique properties of ¹³C and ¹⁵N labeled adenine lend themselves to a variety of powerful applications in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic tracing studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹³C and ¹⁵N are NMR-active nuclei, but they provide different types of information.
-
¹³C NMR: ¹³C NMR is a powerful technique for elucidating the carbon skeleton of a molecule.[2] In the context of adenine incorporated into DNA or RNA, ¹³C labeling can be used to probe structural dynamics and conformational changes.[2][3] However, the relatively low gyromagnetic ratio of ¹³C can lead to lower sensitivity compared to proton (¹H) NMR.
-
¹⁵N NMR: ¹⁵N NMR is highly sensitive to the chemical environment of nitrogen atoms, making it an excellent tool for studying hydrogen bonding, molecular recognition, and tautomeric equilibria in adenine and its derivatives.[2] The wider chemical shift range of ¹⁵N compared to ¹H can provide better resolution in complex spectra.[2] Replacing the naturally abundant ¹⁴N (a quadrupolar nucleus that can cause line broadening) with the spin-1/2 ¹⁵N nucleus results in sharper NMR signals.[2]
Mass Spectrometry (MS)
In mass spectrometry, the mass difference between labeled and unlabeled compounds is exploited for quantification and flux analysis.
-
Quantitative Proteomics and Metabolomics: ¹³C and ¹⁵N labeled adenine can be used as internal standards for the accurate quantification of adenine and its metabolites in biological samples.[] The labeled standard is spiked into the sample, and the ratio of the labeled to unlabeled peak intensities allows for precise concentration determination.
-
Metabolic Flux Analysis: By providing cells or organisms with ¹³C or ¹⁵N labeled adenine, researchers can trace the metabolic fate of the adenine molecule through various biochemical pathways.[4][5][6] This allows for the elucidation of pathway activities and the identification of metabolic bottlenecks or alterations in disease states.
Experimental Protocols
General Protocol for Stable Isotope Labeling in Cell Culture
This protocol provides a general workflow for labeling cellular metabolites with ¹³C or ¹⁵N labeled adenine.
-
Cell Culture: Grow cells in a standard growth medium to the desired confluence.
-
Medium Exchange: Remove the standard medium and replace it with a medium containing the desired concentration of ¹³C or ¹⁵N labeled adenine. The concentration and labeling duration will depend on the specific experiment and cell type.
-
Incubation: Incubate the cells for a sufficient period to allow for the uptake and incorporation of the labeled adenine into the desired metabolic pathways. This can range from minutes to several days.
-
Metabolite Extraction: After incubation, rapidly quench metabolism (e.g., with cold methanol) and extract the metabolites using a suitable solvent system (e.g., methanol/water or chloroform/methanol/water).
-
Sample Analysis: Analyze the extracted metabolites by LC-MS or NMR to determine the extent and pattern of isotope incorporation.
NMR Sample Preparation and Analysis
-
Sample Preparation: Following metabolite extraction and purification of the compound of interest (e.g., a DNA or RNA oligonucleotide containing the labeled adenine), dissolve the sample in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
NMR Data Acquisition: Acquire one-dimensional (1D) and/or two-dimensional (2D) NMR spectra. For ¹³C labeling, a ¹H-¹³C HSQC experiment is common. For ¹⁵N labeling, a ¹H-¹⁵N HSQC is a standard experiment.[]
-
Data Analysis: Process the NMR data to identify and assign the resonances of the labeled atoms. Chemical shift perturbations can provide information about structural changes and molecular interactions.
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: After metabolite extraction, the samples may require derivatization to improve their chromatographic properties and ionization efficiency.
-
LC-MS Analysis: Separate the metabolites using liquid chromatography (LC) and detect them using a mass spectrometer. The mass spectrometer should be operated in a mode that allows for the detection of both the labeled and unlabeled forms of adenine and its metabolites.
-
Data Analysis: Integrate the peak areas for the different isotopologues (molecules with different isotopic compositions) to determine their relative abundances. This information can be used for quantification and metabolic flux calculations.
Visualization of Metabolic Pathways
Graphviz can be used to create clear diagrams of metabolic pathways, illustrating the flow of atoms from a labeled precursor. Below is an example of a simplified purine salvage pathway, showing the incorporation of labeled adenine into ATP.
Caption: Simplified purine salvage pathway.
Conclusion
¹³C and ¹⁵N labeled adenine are powerful tools for a wide range of applications in scientific research and drug development. The choice between these isotopes depends on the specific experimental goals and the analytical techniques to be used. By carefully considering the principles of isotope labeling and employing appropriate experimental protocols, researchers can gain valuable insights into the structure, function, and metabolism of adenine-containing biomolecules.
References
- 2. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
Commercial Availability and Technical Guide for Adenine Hydrochloride-13C5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Adenine Hydrochloride-13C5, a stable isotope-labeled compound crucial for metabolic research. It further outlines a generalized experimental protocol for its application in stable isotope tracing studies and visualizes its role in the purine salvage pathway.
Commercial Availability
This compound is available from several commercial suppliers, typically as a neat solid. Pricing and availability can vary, and in some instances, the compound may be subject to custom synthesis. Researchers are advised to contact suppliers directly for the most current information.
| Supplier | Product Name | Product Code | Molecular Formula | Molecular Weight | Notes |
| LGC Standards | This compound | TRC-A280479-5MG | C₅H₅N₅·HCl | 176.551 | Available in 5 mg format. Price and availability require login.[1] |
| MedChemExpress | Adenine-13C5 | HY-B0152S3 | C₅H₅N₅ | 140.09 | Hydrochloride form may be available upon request. Sold in various quantities (1 mg, 5 mg, etc.).[2] |
| Cambridge Isotope Laboratories, Inc. | Adenine (8-¹³C, 95%) | CLM-1654-0.5 | C₅H₅N₅ | 136.12 | While not the fully labeled 13C5 variant, it is a related isotopically labeled adenine product.[3] |
| PubChem | Adenine-13C5 | - | C₅H₅N₅ | 140.09 | Provides chemical and physical properties.[4] |
Introduction to Stable Isotope Tracing with this compound
Stable isotope tracing is a powerful technique used to investigate metabolic pathways and the dynamics of biochemical reactions within biological systems.[5] By introducing a molecule labeled with a stable isotope, such as this compound, researchers can track the fate of the labeled atoms as they are incorporated into downstream metabolites. This allows for the elucidation of metabolic fluxes, nutrient utilization, and biosynthetic pathways.[5][6]
Adenine, a fundamental component of nucleic acids (DNA and RNA) and energy currency (ATP), plays a central role in cellular metabolism.[2] this compound serves as a tracer to study the purine salvage pathway, a critical metabolic route for recycling purine bases to synthesize nucleotides.[1][3] This pathway is of significant interest in various research areas, including cancer metabolism, as it can be upregulated in cancer cells to sustain their high proliferation rates.[7][8]
Generalized Experimental Protocol for Stable Isotope Tracing
Experimental Workflow Overview
The following diagram illustrates the major steps involved in a typical stable isotope tracing experiment.
Detailed Methodologies
1. Cell Culture:
-
Culture cells of interest (e.g., cancer cell lines) in appropriate media and conditions until they reach the desired confluency for the experiment.
2. Tracer Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
The final concentration of the tracer in the cell culture medium should be optimized to ensure sufficient labeling without causing toxicity.
3. Tracer Incubation:
-
Replace the standard culture medium with a medium containing the this compound tracer.
-
The incubation time is a critical parameter and should be determined based on the expected rate of adenine uptake and incorporation into downstream metabolites. Time-course experiments are recommended to determine the optimal labeling period.
4. Sample Collection:
-
After incubation, rapidly quench the metabolism to prevent further enzymatic activity. This is often achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or trypsinization.
5. Metabolite Extraction:
-
Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
The extraction mixture is typically incubated at low temperatures to ensure complete cell lysis and metabolite solubilization.
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
6. LC-MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
The LC method should be optimized to achieve good separation of adenine and its downstream metabolites (e.g., AMP, ADP, ATP).
-
The mass spectrometer is used to detect and quantify the different isotopologues of the metabolites, allowing for the determination of the extent of 13C incorporation.
7. Data Analysis:
-
Process the raw LC-MS data to identify and quantify the labeled and unlabeled metabolites.
-
Calculate the fractional enrichment of 13C in each metabolite to determine the contribution of the tracer to the metabolite pool.
-
Interpret the labeling patterns to infer the activity of the purine salvage pathway and other related metabolic routes.
The Purine Salvage Pathway
This compound is utilized to trace the purine salvage pathway, where adenine is converted to adenosine monophosphate (AMP). This pathway is an energy-efficient alternative to the de novo synthesis of purines.
The following diagram illustrates the key steps in the purine salvage pathway involving adenine.
In this pathway, the enzyme adenine phosphoribosyltransferase (APRT) catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form AMP.[1] The 13C atoms from Adenine-13C5 are incorporated into the newly synthesized AMP and can be further traced into ADP and ATP pools.
Quantitative Data from Isotope Tracing Studies
Isotope tracing experiments generate quantitative data on the fractional enrichment of labeled metabolites. This data provides insights into the relative activity of metabolic pathways. For example, a study using 15N5-adenine as a tracer in tumor xenografts demonstrated the contribution of the purine salvage pathway to the tumor's purine nucleotide pools.
| Tracer | Metabolite | Fractional Enrichment in Tumor (%) |
| 15N5-Adenine | AMP | ~4% |
| 15N5-Adenosine | AMP | ~0.5% |
Data adapted from a study on purine synthesis pathways in tumors, illustrating the higher contribution of adenine salvage compared to adenosine salvage to the AMP pool.[1]
Conclusion
This compound is a valuable tool for researchers and drug development professionals studying purine metabolism. Its commercial availability, coupled with established stable isotope tracing methodologies, enables detailed investigation of the purine salvage pathway. Understanding the dynamics of this pathway is crucial for advancing our knowledge of cellular metabolism in both normal and disease states, and may inform the development of novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer.
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Hallmarks for Purine Nucleotide Biosynthesis in Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenine Inhibits the Growth of Colon Cancer Cells via AMP-Activated Protein Kinase Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Adenine Hydrochloride-13C5 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine Hydrochloride-13C5 is a stable isotope-labeled analog of adenine, a fundamental component of nucleic acids (DNA and RNA), and the energy currency of the cell, adenosine triphosphate (ATP).[1][2][3] This isotopically enriched compound serves as a powerful tool for tracing the metabolic fate of adenine in various cellular processes. By introducing this compound into cell culture media, researchers can accurately track its incorporation into newly synthesized DNA, RNA, and the adenine nucleotide pool (AMP, ADP, and ATP) using mass spectrometry-based techniques. This allows for the precise quantification of nucleotide metabolism and metabolic flux, providing critical insights into cell proliferation, bioenergetics, and the effects of therapeutic agents on these pathways.
The primary metabolic route for the incorporation of exogenous adenine is the purine salvage pathway.[1][2][3][4] This pathway recycles purine bases to synthesize nucleotides, a process that is less energetically demanding than de novo purine synthesis. The key enzyme in this process is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine and phosphoribosyl pyrophosphate (PRPP) into adenosine monophosphate (AMP).[1] Subsequently, AMP can be phosphorylated to form ADP and then ATP.
Applications
-
Metabolic Flux Analysis: Quantifying the rate of adenine incorporation into the nucleotide pool to understand the dynamics of purine metabolism under various experimental conditions.
-
Drug Discovery and Development: Assessing the impact of novel therapeutics on nucleotide synthesis and energy metabolism in cancer cells and other disease models.
-
Cell Proliferation Assays: Measuring the rate of DNA and RNA synthesis as an indicator of cell growth and division.
-
Bioenergetics Research: Studying the turnover and synthesis of ATP to investigate cellular energy homeostasis.
Data Presentation
The following tables summarize hypothetical quantitative data derived from a typical time-course experiment using this compound to label a mammalian cancer cell line.
Table 1: Time-Dependent Incorporation of 13C5-Adenine into the Adenosine Triphosphate (ATP) Pool
| Incubation Time (hours) | Unlabeled ATP (M+0) (%) | Labeled ATP (M+5) (%) |
| 0 | 100.0 | 0.0 |
| 2 | 85.2 | 14.8 |
| 4 | 71.5 | 28.5 |
| 8 | 52.3 | 47.7 |
| 16 | 25.1 | 74.9 |
| 24 | 10.8 | 89.2 |
Table 2: Isotopic Enrichment of Adenine Nucleotides after 24-hour Labeling with 13C5-Adenine
| Nucleotide | Unlabeled (M+0) (%) | Labeled (M+5) (%) |
| AMP | 11.5 | 88.5 |
| ADP | 10.9 | 89.1 |
| ATP | 10.8 | 89.2 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Nuclease-free water or appropriate sterile solvent (e.g., 0.1 M HCl, followed by neutralization)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Dissolve the this compound powder in nuclease-free water. Gentle warming or vortexing may be required to facilitate dissolution. For less soluble forms, dissolving in a small volume of 0.1 M HCl and then neutralizing with NaOH to a final pH of 7.4 is a common practice.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Cell Culture Labeling with this compound
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture plates or flasks
Procedure:
-
Seed the cells in appropriate cell culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the complete cell culture medium with the this compound stock solution to a final concentration. A starting concentration of 10-100 µM is recommended, but the optimal concentration should be determined empirically for each cell line and experimental condition.
-
Remove the existing medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., for time-course experiments, harvest at multiple time points; for steady-state labeling, 16-24 hours is often sufficient).
Metabolite Extraction
Materials:
-
Ice-cold methanol (80%)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the cells (e.g., 1 mL for a 6-well plate well).
-
Scrape the cells from the surface of the culture vessel in the presence of the cold methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
LC-MS/MS Analysis of Labeled Nucleotides
Instrumentation and Method:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is typically used for the analysis of nucleotides.
-
A reversed-phase C18 column or a HILIC column can be used for chromatographic separation.
-
The mobile phases commonly consist of an aqueous component with a buffer (e.g., ammonium acetate or formic acid) and an organic component (e.g., acetonitrile or methanol).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the unlabeled (M+0) and labeled (M+5) forms of AMP, ADP, and ATP.
MRM Transitions (Hypothetical):
-
AMP (M+0): Precursor ion m/z 348 -> Product ion m/z 136
-
AMP (M+5): Precursor ion m/z 353 -> Product ion m/z 141
-
ADP (M+0): Precursor ion m/z 428 -> Product ion m/z 136
-
ADP (M+5): Precursor ion m/z 433 -> Product ion m/z 141
-
ATP (M+0): Precursor ion m/z 508 -> Product ion m/z 136
-
ATP (M+5): Precursor ion m/z 513 -> Product ion m/z 141
Data Analysis: The peak areas for the M+0 and M+5 forms of each nucleotide are integrated. The percentage of isotopic enrichment is calculated as:
% Enrichment = (Peak Area of M+5) / (Peak Area of M+0 + Peak Area of M+5) * 100
Visualizations
Adenine Salvage Pathway
Caption: Metabolic fate of Adenine-13C5 via the purine salvage pathway.
Experimental Workflow
Caption: Experimental workflow for Adenine-13C5 labeling and analysis.
References
Application Note: LC-MS/MS Method for Analyzing ¹³C₅-Adenine Labeled Metabolites in Metabolic Flux Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying flux rates. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of metabolites labeled with ¹³C₅-adenine. By tracing the incorporation of the ¹³C₅-labeled adenine base into the intracellular nucleotide pools (AMP, ADP, and ATP), researchers can gain critical insights into the dynamics of the purine salvage pathway and energy metabolism. The protocol outlines procedures for metabolite extraction, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and quantification via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Introduction to ¹³C₅-Adenine Tracing
Metabolic flux analysis (MFA) provides a quantitative understanding of the flow of molecules through metabolic networks.[1] By supplying cells with a substrate labeled with a stable isotope, such as ¹³C₅-adenine, the label is incorporated into downstream metabolites.[2] The extent and pattern of this incorporation can be precisely measured by mass spectrometry, revealing the activity of specific pathways.[3] ¹³C₅-adenine is used to probe the purine salvage pathway, which is crucial for nucleotide synthesis in many cell types and a target for various therapeutic strategies. This method allows for the accurate quantification of labeled adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP), providing a dynamic view of cellular energy status and nucleotide metabolism.
Metabolic Pathway of ¹³C₅-Adenine Incorporation
The provided ¹³C₅-adenine is salvaged by the enzyme adenine phosphoribosyltransferase (APRT), which converts it into ¹³C₅-labeled AMP. Subsequently, ¹³C₅-AMP is phosphorylated to form ¹³C₅-ADP and then ¹³C₅-ATP, incorporating the stable isotope label into the cellular adenylate pool.
Experimental Workflow
The overall experimental process involves several key stages, from initial cell culture and labeling to the final data analysis. Proper sample handling, especially during quenching and extraction, is critical for preserving the in vivo metabolic state.[4]
Detailed Experimental Protocol
-
¹³C₅-Adenine (e.g., Cambridge Isotope Laboratories, Inc.)
-
Cell Culture media and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
LC-MS grade acetonitrile, water, and methanol
-
LC-MS grade ammonium acetate or ammonium formate
-
Extraction Solvent: 80% Methanol / 20% Water (v/v), cooled to -80°C
Proper sample preparation is crucial to prevent enzymatic processes that can alter nucleotide concentrations.[5]
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with a fresh medium containing the desired concentration of ¹³C₅-Adenine. Incubate for a time course determined by the specific experimental goals.
-
Quenching and Washing: Aspirate the labeling medium. Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol extraction solvent to each well (for a 6-well plate). Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 1 minute. Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[6]
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube. Avoid disturbing the pellet.
-
Drying and Reconstitution: Dry the supernatant using a centrifugal vacuum concentrator (e.g., SpeedVac). Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of resuspension solvent (e.g., 50% acetonitrile/50% water) for LC-MS/MS analysis.
For the analysis of highly polar nucleotides, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique as it provides good retention without the need for ion-pairing reagents, which can cause ion suppression in the mass spectrometer.[7]
| Parameter | Description |
| LC System | UPLC or HPLC system capable of high-pressure gradients |
| Column | SeQuant ZIC-HILIC, 10 cm x 2.1 mm, 3.5 µm particles |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted as needed |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 0-2 min: 80% B; 2-12 min: 80% to 20% B; 12-15 min: 20% B; 15.1-20 min: 80% B (re-equilibration) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Key MS Settings | Capillary Voltage, Gas Temp, Gas Flow, Nebulizer Pressure should be optimized for the specific instrument. |
Data Presentation: MRM Transitions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. The precursor ion (Q1) corresponding to the deprotonated molecule [M-H]⁻ is selected, fragmented, and a specific product ion (Q3) is monitored. The transitions for both the unlabeled (M+0) and labeled (M+5) forms of AMP, ADP, and ATP must be included in the acquisition method.
| Metabolite | Label | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (CE)* |
| AMP | Unlabeled (M+0) | 346.06 | 79.0 (PO₃⁻) | 25-35 V |
| ¹³C₅-Labeled (M+5) | 351.07 | 79.0 (PO₃⁻) | 25-35 V | |
| ADP | Unlabeled (M+0) | 426.02 | 134.0 (Adenine-H)⁻ | 30-40 V |
| 426.02 | 79.0 (PO₃⁻) | 35-45 V | ||
| ¹³C₅-Labeled (M+5) | 431.04 | 139.0 (¹³C₅-Adenine-H)⁻ | 30-40 V | |
| 431.04 | 79.0 (PO₃⁻) | 35-45 V | ||
| ATP | Unlabeled (M+0) | 505.99 | 159.0 (ADP fragment) | 20-30 V |
| 505.99 | 79.0 (PO₃⁻) | 40-50 V | ||
| ¹³C₅-Labeled (M+5) | 511.00 | 159.0 (ADP fragment) | 20-30 V | |
| 511.00 | 79.0 (¹³C₅-ADP fragment) | 40-50 V |
*Collision energies (CE) are instrument-dependent and require optimization. The product ion m/z 134 corresponds to the adenine base fragment, which shifts to 139 for the ¹³C₅-labeled version.[8] The phosphate fragment at m/z 79 remains unchanged.
Data Analysis
The raw data from the LC-MS/MS is processed using the instrument manufacturer's software.
-
Peak Integration: Integrate the chromatographic peaks for each MRM transition corresponding to the unlabeled (M+0) and labeled (M+5) isotopologues of AMP, ADP, and ATP.
-
Fractional Enrichment: Calculate the fractional enrichment (FE) for each metabolite using the formula: FE = Peak Area (M+5) / [Peak Area (M+0) + Peak Area (M+5)]
-
Data Interpretation: The fractional enrichment data can be used to determine the contribution of the purine salvage pathway to the total nucleotide pool and can be input into metabolic modeling software to calculate absolute flux rates.
Conclusion
The described HILIC-LC-MS/MS method provides a sensitive, robust, and reliable platform for quantifying ¹³C₅-adenine labeled metabolites. By avoiding ion-pairing reagents, this method ensures high-quality mass spectrometric data. This approach is highly valuable for researchers in drug discovery and metabolic research to investigate the dynamics of nucleotide metabolism and energy homeostasis in various biological systems.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Spatially resolved metabolomics and isotope tracing reveal dynamic metabolic responses of dentate granule neurons with acute stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Adenine Hydrochloride-13C5 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Flux Analysis with Adenine Hydrochloride-13C5
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as this compound, and tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism.[1][2][3][4] Adenine, a fundamental component of nucleotides (ATP, ADP, AMP) and cofactors (NAD, FAD), plays a central role in cellular bioenergetics, signaling, and nucleic acid synthesis.[5] The use of this compound allows for the precise tracing of adenine's metabolic fate, particularly through the purine salvage pathway, providing critical insights into nucleotide metabolism.
The purine salvage pathway is a crucial metabolic route that recycles purine bases from the degradation of nucleotides, saving the high energetic cost of de novo synthesis.[5][6][7] In many cell types, including rapidly proliferating cancer cells and specialized tissues, the salvage pathway is the primary source of purine nucleotides.[5][6] By employing this compound, researchers can quantify the flux through this pathway, assess its contribution to the total nucleotide pool, and understand how this pathway is altered in disease states or in response to therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis experiments, aimed at elucidating the dynamics of the purine salvage pathway and its impact on cellular metabolism.
Data Presentation
The following tables present exemplar quantitative data obtained from stable isotope tracing experiments using labeled adenine to investigate purine metabolism. The data illustrates the fractional enrichment of key purine nucleotides in tumor tissues, demonstrating the contribution of the salvage pathway to the nucleotide pool. While the provided data is from an experiment using 15N5-adenine, it serves as a representative example of the type of quantitative results that can be obtained and presented from a similar experiment using this compound.[6]
Table 1: Fractional Enrichment of Purine Nucleotides in Cal-51 Tumors from [¹⁵N₅]-Adenine Tracer [6]
| Metabolite | Isotope | Fractional Enrichment (%) (Mean ± SD) |
| IMP | M+5 | 15.2 ± 3.1 |
| AMP | M+5 | 45.1 ± 5.2 |
| GMP | M+5 | 20.3 ± 4.5 |
Data adapted from Tran, D. H., et al. (2024). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cell, 187(14), 3602-3618.e20. The data represents the mean ± standard deviation from 4-8 independent mice.[6]
Table 2: Relative Contribution of Salvage Pathway to Purine Nucleotide Pools
| Nucleotide | Relative Contribution from Adenine Salvage (%) |
| AMP | High |
| GMP | Moderate |
| IMP | Low |
This table provides a qualitative interpretation of the data in Table 1, indicating the relative reliance of each nucleotide pool on the adenine salvage pathway.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol describes the general procedure for labeling adherent mammalian cells with this compound to achieve isotopic steady state for metabolic flux analysis.[8][9]
Materials:
-
Adherent mammalian cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (sterile, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the complete culture medium with a final concentration of this compound. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.
-
Initiation of Labeling: Once cells have reached the desired confluency, aspirate the existing medium and wash the cells once with sterile PBS.
-
Addition of Labeling Medium: Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to achieve isotopic steady state. This time can range from 24 to 72 hours and should be determined experimentally for the specific cell line and experimental conditions.[8] To confirm steady state, isotopic labeling can be measured at multiple time points (e.g., 18 and 24 hours).[9]
-
Metabolite Quenching and Extraction: At the end of the incubation period, proceed immediately to Protocol 2 for quenching of metabolism and extraction of intracellular metabolites.
Protocol 2: Quenching of Metabolism and Extraction of Intracellular Metabolites
This protocol details the rapid quenching of metabolic activity and subsequent extraction of polar metabolites for LC-MS analysis.[10][11][12][13][14]
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid Nitrogen
-
Cold (-80°C) 80% Methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Quenching: Place the culture plate on ice. Quickly aspirate the labeling medium.
-
Washing: Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Flash Freezing: After the final wash, add a small amount of ice-cold PBS to the plate and immediately place it on the surface of liquid nitrogen to flash-freeze the cells and halt all metabolic activity.
-
Metabolite Extraction: a. Transfer the frozen plate to a pre-chilled environment (e.g., on dry ice). b. Add cold (-80°C) 80% methanol to each well or dish (e.g., 1 mL for a well of a 6-well plate). c. Use a pre-chilled cell scraper to scrape the cells into the methanol. d. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Vortex the tubes vigorously for 1 minute to ensure complete cell lysis.
-
Protein and Debris Precipitation: Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.
Protocol 3: LC-MS/MS Analysis of 13C-Labeled Adenine Nucleotides
This protocol provides a general framework for the analysis of 13C-labeled adenine nucleotides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase A: Ammonium acetate in water (LC-MS grade).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Metabolite extracts from Protocol 2.
Procedure:
-
Sample Preparation: Prior to injection, centrifuge the metabolite extracts again at maximum speed for 10 minutes at 4°C to remove any remaining particulates.
-
LC Separation: a. Equilibrate the HILIC column with the initial mobile phase conditions. b. Inject a small volume (e.g., 2-10 µL) of the metabolite extract onto the column. c. Elute the metabolites using a gradient of increasing Mobile Phase A. The specific gradient will need to be optimized for the specific column and instrument.
-
MS/MS Detection: a. Operate the mass spectrometer in negative ion mode. b. Use Multiple Reaction Monitoring (MRM) to detect and quantify the different isotopologues of adenine nucleotides (AMP, ADP, ATP). c. Set up MRM transitions for both the unlabeled (M+0) and the fully labeled (M+5) versions of each nucleotide. The precursor ion will be the deprotonated molecule, and the fragment ion will typically be the adenine base or a fragment containing the adenine base.
-
Data Analysis: a. Integrate the peak areas for each isotopologue of AMP, ADP, and ATP. b. Correct the raw data for the natural abundance of 13C. c. Calculate the fractional enrichment of each metabolite by dividing the peak area of the M+5 isotopologue by the sum of the peak areas of all isotopologues. d. Use the fractional enrichment data as input for metabolic flux analysis software to calculate the relative or absolute fluxes through the adenine salvage pathway.
Signaling Pathways and Experimental Workflows
Caption: Adenine-13C5 salvage pathway.
Caption: Experimental workflow for 13C-MFA.
References
- 1. Increased rate of adenine incorporation into adenine nucleotide pool in erythrocytes of patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluxomics - New Metabolomics Approaches to Monitor Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. d-nb.info [d-nb.info]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biospec.net [biospec.net]
- 11. researchgate.net [researchgate.net]
- 12. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biospec.net [biospec.net]
- 14. osti.gov [osti.gov]
Application Notes and Protocols for 13C Labeled Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling, particularly with Carbon-13 (¹³C), is a powerful technique in metabolomics for tracing the metabolic fate of compounds and elucidating flux through metabolic pathways.[1][2] ¹³C-Metabolic Flux Analysis (¹³C-MFA) provides a quantitative description of in vivo metabolic reaction rates, offering deep insights into cellular physiology and function under various conditions.[3][4] This approach is instrumental in identifying metabolic bottlenecks, understanding disease mechanisms, and discovering novel drug targets.[2][4]
Accurate and reproducible sample preparation is paramount for the success of ¹³C labeled metabolite profiling experiments. The primary goals of sample preparation are to instantaneously halt all metabolic activity (quenching), efficiently extract a comprehensive range of metabolites, and prepare the sample for analysis on platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] This document provides detailed protocols for sample preparation of both adherent and suspension mammalian cells for ¹³C labeled metabolite profiling.
Core Principles of Sample Preparation
A robust sample preparation workflow for ¹³C-MFA involves several critical steps, each with the potential to introduce bias and variability if not performed meticulously. The general workflow encompasses:
-
Isotope Labeling: Culturing cells in a medium where a standard carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart.[4]
-
Quenching: Rapidly stopping all enzymatic reactions to preserve the metabolic snapshot at the time of harvesting.[5]
-
Metabolite Extraction: Separating metabolites from other cellular components like proteins and lipids using appropriate solvent systems.[8][9]
-
Sample Derivatization (for GC-MS): Chemically modifying metabolites to increase their volatility and thermal stability for gas chromatography.[10]
-
Instrumental Analysis: Analyzing the prepared samples using GC-MS or LC-MS to identify and quantify ¹³C-labeled metabolites.[1][4]
Experimental Workflow for ¹³C Labeled Metabolite Profiling
Caption: A generalized workflow for ¹³C labeled metabolite profiling.
Experimental Protocols
Protocol 1: Sample Preparation for Adherent Mammalian Cells
This protocol is designed for the extraction of polar metabolites from adherent cells cultured in multi-well plates.
Materials:
-
Ice-cold 0.9% NaCl solution[10]
-
-80°C pre-cooled 80% methanol (LC-MS grade methanol and water)[11][12]
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Evaporator (e.g., SpeedVac or nitrogen evaporator)
Procedure:
-
Cell Culture and Labeling: Plate cells and allow them to adhere. Introduce the ¹³C-labeled substrate in fresh medium and incubate for a sufficient duration to achieve isotopic steady-state. For many central carbon metabolites, 18-24 hours is adequate.[11]
-
Washing: Quickly aspirate the culture medium. Gently wash the cells twice with ice-cold 0.9% NaCl solution, ensuring complete removal of the wash buffer after each step.[10]
-
Quenching and Extraction: Immediately after the final wash, add 1 mL of -80°C 80% methanol to each well.[11][12] It is advisable to include a "processing blank" by adding the extraction solution to an empty well to monitor for contaminants.[11]
-
Cell Lysis and Collection: Place the plate on ice. Thoroughly scrape the cells from the surface of the well and transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.[11][13]
-
Incubation: Incubate the tubes at -80°C for at least 30 minutes to facilitate protein precipitation.[11]
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Drying: Dry the metabolite extracts using an evaporator without applying heat.[11]
-
Storage: Store the dried extracts at -80°C until further analysis.[11]
Protocol 2: Sample Preparation for Suspension Mammalian Cells
This protocol is adapted for cells grown in suspension culture.
Materials:
-
Quenching solution: 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate, pre-cooled to -40°C.[8][14]
-
100% methanol (LC-MS grade), pre-cooled
-
LC-MS grade water, pre-cooled
-
Refrigerated centrifuge with swinging bucket rotor
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Culture and Labeling: Culture suspension cells with the desired ¹³C-labeled substrate to achieve metabolic and isotopic steady-state.
-
Quenching: In a centrifuge tube, add 1 volume of cell suspension (e.g., 1 x 10⁷ cells) to 5 volumes of -40°C quenching solution.[14]
-
Pelleting: Centrifuge the mixture at a low speed (e.g., 200 x g) to pellet the cells. Aspirate and discard the supernatant.[10]
-
Washing (Optional but Recommended): To minimize medium contamination, resuspend the cell pellet in fresh, cold quenching solution and centrifuge again.[14]
-
Metabolite Extraction (Methanol): Resuspend the quenched cell pellet in 1 mL of 100% cold methanol and snap-freeze in liquid nitrogen.[14]
-
Extraction (Water): Thaw the sample and add a specified volume of cold water, followed by vortexing.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 RCF) at 4°C for 10 minutes.[10]
-
Supernatant Collection: Collect the supernatant. A second extraction of the pellet with the methanol/water solution can be performed to increase metabolite recovery.[8][9]
-
Drying and Storage: Pool the supernatants, dry them in an evaporator, and store at -80°C.
Protocol 3: Derivatization for GC-MS Analysis
Many metabolites, particularly those in central carbon metabolism, are not volatile enough for GC-MS analysis and require chemical derivatization.[10] A common two-step derivatization process involves methoximation followed by silylation.
Materials:
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or incubator
-
GC-MS vials with inserts
Procedure:
-
Methoximation: Reconstitute the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine. Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 90 minutes) with shaking. This step protects aldehyde and keto groups.
-
Silylation: Add MSTFA to the sample and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) with shaking. This step replaces active hydrogens on hydroxyl, carboxyl, thiol, and amine groups with a trimethylsilyl (TMS) group, increasing volatility.
-
Analysis: After derivatization, the samples are ready for injection into the GC-MS system.
Data Presentation: Comparison of Extraction Solvents
The choice of extraction solvent significantly impacts the number and types of metabolites recovered. The following tables summarize findings from comparative studies on metabolite extraction efficiency.
Table 1: Comparison of Extraction Solvents for Human Cell Lines and Tissues
| Extraction Protocol | Liver Tissue (Metabolites > LOD) | HEK Cells (Metabolites > LOD) | HL60 Cells (Metabolites > LOD) | Bone Marrow (Metabolites > LOD) |
| 100% Isopropanol (IPA) | 450 | 205 | 231 | 154 |
| 75% Ethanol/MTBE B | 456 | 230 | 225 | 148 |
| 100% Methanol | 390 | 180 | 195 | 120 |
| 80% Methanol | 410 | 195 | 210 | 135 |
Data adapted from a study comparing multiple extraction protocols. "Metabolites > LOD" refers to the number of metabolites detected above the limit of detection. Protocol "75 EtOH/MTBE B" generally performed well across different sample types.[15]
Table 2: Relative Performance of Common Extraction Solvents
| Solvent System | Polarity | Typical Target Metabolites | Advantages | Disadvantages |
| 80% Methanol | High | Amino acids, organic acids, sugar phosphates | Good for broad polar metabolite coverage | May not be optimal for all polar compounds |
| Methanol/Chloroform/Water | Biphasic | Polar and non-polar metabolites | Allows for simultaneous extraction of polar and lipid fractions | More complex procedure |
| 100% Isopropanol | Medium | Broad range of metabolites | High extraction efficiency for many compounds | May extract more interfering lipids |
| 75% Ethanol/MTBE | Biphasic | Polar and non-polar metabolites | Good performance across various sample types | Requires careful phase separation |
This table provides a qualitative summary based on multiple sources. The optimal solvent depends on the specific metabolites of interest and the analytical platform.[15][16]
Signaling Pathways and Logical Relationships
The diagram below illustrates the logical flow of a ¹³C-MFA experiment, from the initial experimental design to the final flux map calculation.
Caption: Logical workflow of a ¹³C-Metabolic Flux Analysis experiment.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers performing ¹³C labeled metabolite profiling. Adherence to these detailed methodologies is crucial for obtaining high-quality, reproducible data. The choice of quenching and extraction methods should be carefully considered based on the specific cell type and metabolites of interest to maximize recovery and minimize experimental artifacts. By following these best practices, researchers can confidently employ ¹³C-MFA to unravel the complexities of cellular metabolism.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. biorxiv.org [biorxiv.org]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rockefeller.edu [rockefeller.edu]
- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 13. cri.utsw.edu [cri.utsw.edu]
- 14. biospec.net [biospec.net]
- 15. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comparison of Solvent-Based Extraction Methods to Assess the Central Carbon Metabolites in Mouse Bone and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Nucleotide Biosynthesis using Adenine Hydrochloride-¹³C₅
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleotide metabolism is a cornerstone of cellular function, providing the necessary building blocks for DNA and RNA synthesis, cellular energy currency (ATP), and signaling molecules.[1] Cells can synthesize nucleotides through two primary pathways: de novo synthesis from simpler precursors and salvage pathways that recycle pre-existing nucleobases and nucleosides.[2] Understanding the dynamics and relative contributions of these pathways is critical in various fields, including cancer biology, immunology, and drug development, as many therapeutic agents target nucleotide metabolism.[3]
Stable isotope tracers, such as Adenine Hydrochloride-¹³C₅, are powerful tools for dissecting these complex metabolic networks.[4][5] By introducing a heavy-labeled precursor into a biological system, researchers can trace its incorporation into downstream metabolites, enabling the quantification of metabolic flux and the relative activity of different pathways.[1][6] Adenine Hydrochloride-¹³C₅ is particularly useful for studying the purine salvage pathway, which is initiated by the enzyme adenine phosphoribosyltransferase (APRT).[2][7][8] This application note provides a detailed protocol for using Adenine Hydrochloride-¹³C₅ to quantify nucleotide biosynthesis in cultured mammalian cells via Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Method
Adenine Hydrochloride-¹³C₅ is a stable isotope-labeled version of adenine, containing five ¹³C atoms. When introduced to cell culture media, it is transported into the cells and incorporated into the adenine nucleotide pool through the purine salvage pathway. The enzyme Adenine Phosphoribosyltransferase (APRT) catalyzes the reaction between adenine and phosphoribosyl pyrophosphate (PRPP) to form adenosine monophosphate (AMP).[7][8]
The newly synthesized ¹³C₅-labeled AMP (AMP M+5) is then further phosphorylated to produce labeled adenosine diphosphate (ADP M+5) and adenosine triphosphate (ATP M+5). By measuring the abundance of these labeled isotopologues over time using LC-MS, it is possible to determine the rate of adenine salvage and its contribution to the total cellular adenine nucleotide pool. This provides a quantitative measure of the activity of this specific biosynthetic route.
Experimental Workflow
The overall experimental process involves several key stages, from cell culture to data analysis. A robust workflow is essential for obtaining reproducible and accurate results.
Detailed Protocol
This protocol is designed for adherent mammalian cells grown in 6-well plates but can be adapted for other formats.
4.1 Materials and Reagents
-
Cell Line: e.g., HEK293, HeLa, or a cell line relevant to the research question.
-
Culture Medium: Standard culture medium (e.g., DMEM) appropriate for the cell line.
-
Fetal Bovine Serum (FBS): Dialyzed FBS is recommended to reduce background levels of unlabeled nucleobases.
-
Adenine Hydrochloride-¹³C₅: (e.g., from MedChemExpress or similar supplier).[4]
-
Phosphate-Buffered Saline (PBS): Cold (4°C).
-
Quenching Solution: 60% Methanol at -40°C or colder.[9]
-
Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C.
-
LC-MS Grade Water and Acetonitrile.
-
LC-MS Grade Ammonium Acetate. [10]
4.2 Experimental Procedure
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of the experiment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours or until cells are well-adhered.
-
-
Preparation of Labeling Medium:
-
Prepare the cell culture medium containing Adenine Hydrochloride-¹³C₅. A final concentration of 10-50 µM is a common starting point, but this should be optimized for the specific cell line and experimental goals.
-
Ensure the labeled adenine is fully dissolved. A stock solution in DMSO or a slightly acidic buffer may be prepared.[11]
-
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C₅-Adenine labeling medium to each well.
-
Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of incorporation. The 0-hour time point serves as the unlabeled control.
-
-
Metabolic Quenching and Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cell monolayer with 1 mL of ice-cold PBS to remove any remaining extracellular tracer.
-
Aspirate the PBS and place the plate on dry ice.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol extraction solvent to each well.
-
Incubate the plates at -80°C for at least 15 minutes to ensure complete protein precipitation and metabolite extraction.
-
Scrape the cells in the extraction solvent using a cell scraper and transfer the resulting lysate to a microcentrifuge tube.
-
Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Store dried extracts at -80°C until LC-MS analysis.
-
4.3 LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer for your chromatography method.
-
Chromatography: Separate the adenine nucleotides using a reverse-phase ion-pairing chromatography method or a HILIC (Hydrophilic Interaction Liquid Chromatography) method.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification.[10]
-
Define the precursor/product ion pairs for both the unlabeled (M+0) and labeled (M+5) versions of AMP, ADP, and ATP.
-
Purine Salvage Pathway Visualization
The following diagram illustrates how ¹³C₅-Adenine is incorporated into the cellular nucleotide pool via the APRT-mediated salvage pathway.
Data Presentation and Interpretation
The primary output of the LC-MS analysis is the peak area for each isotopologue of AMP, ADP, and ATP. This data can be used to calculate the fractional contribution of the salvage pathway to each nucleotide pool.
Fractional Contribution (FC): FC (%) = [ (Peak Area of M+5) / (Peak Area of M+0 + Peak Area of M+5) ] * 100
Table 1: Example Fractional Contribution of ¹³C₅-Adenine to Adenosine Nucleotide Pools in HEK293 Cells
| Time (Hours) | AMP (M+5) FC (%) | ADP (M+5) FC (%) | ATP (M+5) FC (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 1 | 15.2 ± 1.8 | 12.5 ± 1.5 | 8.3 ± 1.1 |
| 4 | 45.7 ± 3.2 | 41.3 ± 2.9 | 35.6 ± 2.5 |
| 8 | 68.9 ± 4.1 | 65.1 ± 3.8 | 60.2 ± 3.3 |
| 24 | 85.4 ± 5.0 | 83.2 ± 4.7 | 81.5 ± 4.5 |
Data are presented as mean ± standard deviation (n=3) and are representative. Actual values will vary by cell line and experimental conditions.
Table 2: MRM Transitions for Adenine Nucleotides (Negative Ion Mode)
| Compound | Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) |
| AMP | M+0 | 346.1 | 79.0 |
| M+5 | 351.1 | 79.0 | |
| ADP | M+0 | 426.0 | 79.0 |
| M+5 | 431.0 | 79.0 | |
| ATP | M+0 | 506.0 | 79.0 |
| M+5 | 511.0 | 79.0 |
Note: Product ions may vary. The phosphate group (PO₃⁻, m/z 79) is a common fragment. Optimization on the specific MS instrument is required.
Applications in Research and Drug Development
-
Cancer Metabolism: Many cancer cells exhibit altered nucleotide metabolism. This method can be used to screen for compounds that inhibit the purine salvage pathway, which may be a therapeutic vulnerability in certain cancers.
-
Enzyme Deficiency Studies: The protocol is applicable for studying the metabolic consequences of deficiencies in enzymes like APRT or HGPRT (implicated in Lesch-Nyhan syndrome).[2]
-
Antiviral Drug Development: Many antiviral drugs are nucleoside analogs that interfere with viral replication.[3] This tracing technique can help elucidate how these drugs affect host cell nucleotide pools and salvage pathways.
-
Basic Research: It provides a quantitative tool to investigate the regulation of purine metabolism in response to various stimuli, such as nutrient availability or cellular stress.
References
- 1. Nucleotide Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 3. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of adenine phosphoribosyltransferase-mediated salvage pathway to accelerate diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.und.edu [med.und.edu]
- 11. selleckchem.com [selleckchem.com]
Application Note: In Vivo Stable Isotope Tracing with 13C5-Adenine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenine is a fundamental purine nucleobase, serving as a critical component of nucleic acids (DNA and RNA) and the primary energy currency, adenosine triphosphate (ATP). The salvage pathway, which recycles purines from nucleotide degradation, is a vital process for maintaining the nucleotide pool, particularly in rapidly proliferating cells or tissues with high energy demands. Stable isotope tracing using 13C5-Adenine allows for the direct in vivo measurement of the flux through the purine salvage pathway. By tracking the incorporation of the five 13C atoms from adenine into adenosine monophosphate (AMP), adenosine diphosphate (ADP), ATP, and other downstream metabolites, researchers can gain critical insights into cellular energetics, nucleotide metabolism, and the impact of therapeutic agents on these processes.[1][2][3] This application note provides a detailed protocol for conducting in vivo stable isotope tracing studies with 13C5-adenine in animal models, from tracer administration to data analysis.
Principle of the Method
In vivo stable isotope tracing involves the administration of a labeled compound (tracer) to an animal model and subsequent measurement of the label's incorporation into downstream metabolites.[4][5] 13C5-Adenine contains five carbon-13 atoms. When administered, it is taken up by cells and enters the purine salvage pathway. The enzyme adenine phosphoribosyltransferase (APRT) catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP).[1][3]
This newly synthesized AMP will be labeled with five 13C atoms (AMP M+5). Subsequently, this labeled AMP is phosphorylated to form labeled ADP (ADP M+5) and then ATP (ATP M+5). By using high-resolution liquid chromatography-mass spectrometry (LC-MS), the mass isotopologue distribution (MID) of these key nucleotides can be determined, revealing the contribution of the salvage pathway to the total nucleotide pool.[6][7][8]
Metabolic Pathway
The diagram below illustrates the purine salvage pathway, initiated by the incorporation of 13C5-Adenine.
Caption: Purine salvage pathway incorporating 13C5-Adenine.
Experimental Protocols
This section outlines a general protocol for an in vivo 13C5-adenine tracing study in mice. Dosages and timelines should be optimized for specific animal models and experimental goals.
Materials and Reagents
-
13C5-Adenine (Isotope-labeled compound)
-
Vehicle for administration (e.g., 0.5% Carboxymethylcellulose (CMC) solution, Saline)
-
Animal Model (e.g., C57BL/6 mice)
-
Standard laboratory equipment (syringes, gavage needles, collection tubes)
-
Metabolite Extraction Buffer (e.g., 80% Methanol, cooled to -80°C)
-
Liquid Nitrogen
-
High-resolution LC-MS system (e.g., Q-Exactive Orbitrap)
Animal Handling and Tracer Administration
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast animals for a short period (e.g., 4-6 hours) before tracer administration to reduce variability from food intake. Ensure access to water.[4]
-
Tracer Preparation: Prepare a homogenous suspension of 13C5-Adenine in the chosen vehicle (e.g., 0.5% CMC). Sonication may be required.
-
Administration: Administer the 13C5-Adenine solution to the animals. The route of administration can be oral gavage, intraperitoneal (IP) injection, or intravenous (IV) infusion.[9][10] Oral gavage is a common and less invasive method.[11][12]
Sample Collection and Processing
-
Time Course: Collect samples at various time points after administration (e.g., 30 min, 1, 2, 4, 8 hours) to capture the dynamics of label incorporation.
-
Blood Collection: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Immediately centrifuge at 4°C to separate plasma and store at -80°C.
-
Tissue Collection: Euthanize animals at the designated time points. Quickly dissect tissues of interest (e.g., liver, kidney, tumor), immediately freeze them in liquid nitrogen, and store at -80°C until extraction.[5] Rapid freezing is crucial to quench metabolic activity.
Metabolite Extraction
-
Tissue Homogenization: Weigh the frozen tissue (~20-50 mg) and homogenize in a pre-chilled tube with ice-cold 80% methanol (e.g., 1 mL).
-
Plasma Extraction: Add ice-cold 80% methanol to plasma samples (e.g., 4:1 ratio of methanol to plasma).
-
Incubation & Centrifugation: Vortex samples thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Supernatant Collection: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C for 10-15 minutes.
-
Drying: Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% Methanol).
LC-MS Analysis
-
Chromatography: Separate metabolites using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for polar metabolites like nucleotides.
-
Mass Spectrometry: Analyze the samples on a high-resolution mass spectrometer capable of resolving different isotopologues.[7]
-
Data Acquisition: Collect data in full scan mode to detect all isotopologues of target metabolites (e.g., AMP, ADP, ATP). The mass shift for fully labeled species will be +5 (M+5) compared to the unlabeled (M+0) species.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo 13C5-adenine tracing experiment.
Caption: General workflow for in vivo 13C5-Adenine tracing.
Data Presentation and Interpretation
The primary output of the LC-MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This data must be corrected for the natural abundance of 13C.[6] The results can be presented as the fractional contribution of each isotopologue (M+0, M+1, ..., M+n) to the total pool of that metabolite.
Representative Quantitative Data
The table below shows hypothetical but representative data for the fractional enrichment of the ATP pool in liver tissue 4 hours after oral administration of 13C5-adenine in a control group versus a group treated with a hypothetical APRT inhibitor.
| Group | Treatment | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 (from 13C5-Adenine) |
| Control | Vehicle | 85.2% ± 2.1% | 4.3% ± 0.3% | 0.4% ± 0.1% | <0.1% | <0.1% | 10.1% ± 1.8% |
| Treated | APRT Inhibitor | 96.5% ± 1.5% | 2.9% ± 0.2% | 0.3% ± 0.1% | <0.1% | <0.1% | 0.3% ± 0.1% |
Table shows mean ± standard deviation. Data is for illustrative purposes.
Interpretation
-
M+0: Represents the fraction of the metabolite pool that is unlabeled.
-
M+1 to M+4: These low-abundance isotopologues primarily result from the natural abundance of 13C in other precursors from de novo synthesis.
-
M+5: Represents the fraction of the metabolite pool synthesized directly from the administered 13C5-adenine via the salvage pathway.
Applications in Research and Drug Development
-
Evaluating Drug Efficacy: Assess the in vivo target engagement of drugs that inhibit enzymes in the purine synthesis or salvage pathways (e.g., APRT inhibitors).
-
Cancer Metabolism: Investigate the reliance of tumors on the purine salvage pathway for nucleotide supply, which can be a therapeutic vulnerability.[4][13]
-
Ischemia-Reperfusion Injury: Study the role of adenine salvage in replenishing ATP stores in tissues after ischemic events.
-
Metabolic Diseases: Understand how purine metabolism is altered in various metabolic disorders and the effects of potential therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 4. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopy of ¹³C Labeled Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of Nuclear Magnetic Resonance (NMR) spectroscopy to ¹³C labeled nucleic acids. Isotopic labeling, particularly with ¹³C, is a powerful tool to overcome the inherent challenges of NMR spectroscopy of biomolecules, such as spectral overlap and low sensitivity. These methods are indispensable for detailed structural and dynamic characterization of nucleic acids and their complexes, providing critical insights for drug discovery and development.[1][2]
Introduction to ¹³C Labeling of Nucleic Acids for NMR Studies
The limited chemical shift dispersion in NMR spectra of nucleic acids, arising from the four-letter code of nucleotides, presents a significant challenge for detailed structural and dynamic analysis.[3] Isotopic labeling with ¹³C (and ¹⁵N) significantly enhances spectral resolution and enables the use of powerful heteronuclear NMR techniques.[3][4][5]
Benefits of ¹³C Labeling:
-
Increased Spectral Dispersion: The larger chemical shift range of ¹³C compared to ¹H alleviates spectral overlap.[6]
-
Access to Heteronuclear Correlation Experiments: Enables experiments like ¹H-¹³C HSQC, which correlate protons with their directly attached carbons, simplifying resonance assignment.
-
Probing Dynamics: ¹³C relaxation experiments provide insights into the internal motions of nucleic acids on a wide range of timescales, which are crucial for their biological function.[7][8][9]
-
Structural Restraints: ¹³C-¹³C and ¹H-¹³C coupling constants, as well as Nuclear Overhauser Effects (NOEs) involving ¹³C-attached protons, provide valuable distance and dihedral angle restraints for structure determination.
Common ¹³C Labeling Strategies:
-
Uniform ¹³C Labeling: All carbon atoms in the nucleic acid are replaced with ¹³C. This is typically achieved by in vitro transcription using uniformly ¹³C-labeled nucleotide triphosphates (NTPs).[3][4][5]
-
Selective ¹³C Labeling: Only specific carbon positions or specific nucleotide types are labeled. This approach simplifies spectra and is particularly useful for studying large RNAs or specific regions of interest.[10]
-
Chemical Synthesis: Solid-phase synthesis allows for the site-specific incorporation of ¹³C-labeled phosphoramidites, offering precise control over the labeling pattern.[][12][13]
Experimental Protocols
Preparation of ¹³C Labeled RNA by In Vitro Transcription
This protocol describes the general steps for producing uniformly ¹³C-labeled RNA for NMR studies using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA polymerase
-
Uniformly ¹³C-labeled rNTPs (A, U, G, C)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase inhibitor
-
DNase I
-
Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)
Protocol:
-
Transcription Reaction Setup:
-
In a sterile, RNase-free tube, combine the transcription buffer, ¹³C-labeled rNTPs, linearized DNA template, and RNase inhibitor.
-
Initiate the reaction by adding T7 RNA polymerase.
-
Incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for 30 minutes.
-
-
RNA Purification:
-
Purify the RNA transcript using denaturing PAGE or HPLC to separate the full-length product from shorter transcripts and unincorporated NTPs.
-
-
Desalting and Buffer Exchange:
-
Desalt the purified RNA and exchange it into the desired NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O or 99.9% D₂O).
-
-
Concentration and Sample Preparation:
-
Concentrate the RNA sample to the desired concentration for NMR experiments (typically 0.5-1.0 mM).
-
Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.
-
Preparation of ¹³C Labeled DNA by Solid-Phase Synthesis
This protocol outlines the key steps in automated solid-phase synthesis for incorporating ¹³C-labeled deoxynucleoside phosphoramidites into a DNA oligonucleotide.
The Synthesis Cycle:
Solid-phase DNA synthesis is a cyclical process involving four main steps for each nucleotide addition.[][13]
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with a mild acid (e.g., trichloroacetic acid). This exposes the 5'-hydroxyl group for the next coupling step.[13]
-
Coupling: The ¹³C-labeled phosphoramidite monomer is activated and reacts with the free 5'-hydroxyl group of the growing DNA chain.[14]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[13]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent like iodine.[14]
This cycle is repeated until the desired sequence is synthesized.
Post-Synthesis Workup:
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed, typically by treatment with ammonia.[14]
-
Purification: The crude oligonucleotide is purified by HPLC or PAGE to isolate the full-length product.
-
Desalting and Sample Preparation: The purified DNA is desalted and prepared in the appropriate NMR buffer as described for RNA.
Key NMR Experiments for ¹³C Labeled Nucleic Acids
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)
The ¹H-¹³C HSQC experiment is a cornerstone for studying ¹³C-labeled nucleic acids. It provides a 2D correlation map of each proton to its directly attached carbon, significantly reducing spectral overlap and facilitating resonance assignment.
Experimental Parameters (Bruker TopSpin):
| Parameter | Value | Description |
| Pulse Program | hsqcetgpsisp2 | Gradient-enhanced, sensitivity-enhanced HSQC with water suppression. |
| SW (¹H) | 12-16 ppm | Spectral width in the proton dimension. |
| SW (¹³C) | 100-160 ppm | Spectral width in the carbon dimension. |
| O1P | 4.7 ppm | Carrier frequency for the proton dimension (centered on the water resonance). |
| O2P | 90-110 ppm | Carrier frequency for the carbon dimension. |
| TD (F2) | 2048 | Number of data points in the direct (¹H) dimension. |
| TD (F1) | 256-512 | Number of data points in the indirect (¹³C) dimension. |
| NS | 8-16 | Number of scans per increment. |
| DS | 4 | Number of dummy scans. |
| D1 | 1.5-2.0 s | Relaxation delay. |
| CNST2 | 145 Hz | ¹J(C,H) coupling constant for polarization transfer. |
Protocol:
-
Sample Preparation: Prepare a 0.5-1.0 mM sample of the ¹³C-labeled nucleic acid in a suitable NMR buffer.
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Calibrate the 90° pulse widths for both nuclei.
-
Acquisition: Load the hsqcetgpsisp2 pulse program and set the experimental parameters as listed in the table. Acquire the 2D HSQC spectrum.
-
Data Processing: Process the data using software like TopSpin or NMRPipe. This involves Fourier transformation, phasing, and baseline correction.
3D ¹³C-edited NOESY-HSQC
This experiment is crucial for obtaining distance restraints for structure determination. It resolves the NOE correlations between protons in a third dimension based on the chemical shift of the ¹³C nucleus attached to one of the protons.
Experimental Parameters (Bruker TopSpin):
| Parameter | Value | Description |
| Pulse Program | noesyhsqcfpf3gpsi3d | 3D NOESY-HSQC with sensitivity enhancement and gradient coherence selection.[4] |
| SW (¹H, F3) | 12-16 ppm | Spectral width in the direct proton dimension. |
| SW (¹H, F1) | 12-16 ppm | Spectral width in the indirect proton dimension. |
| SW (¹³C, F2) | 40-60 ppm | Spectral width in the carbon dimension. |
| O1P | 4.7 ppm | Carrier frequency for the proton dimensions. |
| O2P | 40-50 ppm (aliphatic) or 130-140 ppm (aromatic) | Carrier frequency for the carbon dimension. |
| TD (F3) | 1024 | Number of data points in the direct (¹H) dimension. |
| TD (F1, F2) | 128 x 64 | Number of data points in the indirect dimensions. |
| NS | 8-16 | Number of scans per increment. |
| D8 | 100-200 ms | NOE mixing time. |
Protocol:
-
Sample Preparation: A concentrated sample (≥ 1 mM) in D₂O is recommended to maximize sensitivity and minimize exchange with water protons.
-
Acquisition: Set up the 3D experiment with the appropriate parameters. The acquisition time for a 3D experiment can be significant.
-
Data Processing: Process the 3D data, which involves Fourier transformation in three dimensions. Analyze the 2D planes of the 3D spectrum to identify NOE cross-peaks.
¹³C Relaxation Experiments for Dynamics Studies
¹³C relaxation experiments measure the rates of spin-lattice (R₁) and spin-spin (R₂) relaxation, as well as the heteronuclear NOE. These parameters provide information about the amplitude and timescale of internal motions.[8][9]
Key Experiments:
-
T₁ (R₁) Measurement: Typically performed using an inversion-recovery experiment.
-
T₂ (R₂) Measurement: Commonly measured using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.
-
¹H-¹³C NOE Measurement: Two spectra are acquired, one with and one without proton saturation during the relaxation delay. The ratio of the peak intensities gives the NOE value.
Protocol:
-
Experiment Series: A series of 2D ¹H-¹³C HSQC-based experiments are recorded with varying relaxation delays.
-
Data Analysis: The decay of peak intensities as a function of the relaxation delay is fitted to an exponential function to extract the R₁ and R₂ relaxation rates.
-
Model-Free Analysis: The relaxation data is often analyzed using the model-free formalism to obtain parameters such as the order parameter (S²), which describes the spatial restriction of bond vector motion, and the correlation time (τe) for internal motions.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from NMR experiments on ¹³C labeled nucleic acids.
Table 1: Typical ¹³C Chemical Shift Ranges for RNA and DNA
| Carbon Atom | RNA Chemical Shift (ppm) | DNA Chemical Shift (ppm) |
| Ribose/Deoxyribose | ||
| C1' | 88 - 95 | 82 - 88 |
| C2' | 68 - 75 | 38 - 43 |
| C3' | 69 - 76 | 70 - 77 |
| C4' | 80 - 86 | 83 - 89 |
| C5' | 60 - 67 | 61 - 68 |
| Bases (Purines) | ||
| Adenine C2 | 152 - 155 | 151 - 154 |
| Adenine C8 | 138 - 142 | 139 - 143 |
| Guanine C8 | 135 - 139 | 136 - 140 |
| Bases (Pyrimidines) | ||
| Cytosine C6 | 140 - 144 | 140 - 144 |
| Uracil C6 | 140 - 144 | - |
| Thymine C6 | - | 136 - 140 |
| Cytosine C5 | 95 - 100 | 96 - 101 |
| Uracil C5 | 101 - 105 | - |
| Thymine C5 | - | 110 - 115 |
| Thymine CH₃ | - | 11 - 15 |
Note: Chemical shifts can be sensitive to local conformation and environment.[15]
Table 2: Typical ¹J(C,H) and nJ(C,H) Coupling Constants in Nucleic Acids
| Coupling | Value (Hz) | Application |
| ¹J(C1',H1') | 160 - 175 | HSQC optimization, conformation |
| ¹J(C,H) aromatic | 170 - 220 | HSQC optimization |
| ³J(H1',H2') | 1 - 10 | Sugar pucker determination |
| ³J(C4',P) | 4 - 8 | Backbone torsion angle (ε) |
| ³J(C2',P) | 4 - 8 | Backbone torsion angle (ζ) |
References for coupling constants.[2][16]
Table 3: Representative ¹³C Relaxation Parameters and their Interpretation
| Parameter | Typical Value Range | Interpretation |
| R₁ (s⁻¹) | 1 - 5 | Sensitive to fast (ps-ns) motions. |
| R₂ (s⁻¹) | 5 - 20 | Sensitive to both fast and slow (µs-ms) motions. |
| ¹H-¹³C NOE | 0.6 - 0.9 | Indicates the degree of flexibility; lower values suggest higher flexibility. |
| S² (Order Parameter) | 0.7 - 0.95 | A measure of the spatial restriction of bond vector motion (0 = isotropic motion, 1 = rigid). |
Note: Relaxation rates are dependent on the size of the molecule and the magnetic field strength.
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for preparing ¹³C labeled nucleic acids and performing key NMR experiments.
Caption: General workflow for NMR studies of ¹³C labeled nucleic acids.
Caption: Workflow for a ¹H-¹³C HSQC experiment.
Caption: Logical workflow for 3D structure determination using NMR.
References
- 1. mcgill.ca [mcgill.ca]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. NOESYHSQC_13C_ALI_3D.nan [protocols.io]
- 5. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 6. Details of nmrPipe [nmr.chem.ucsb.edu]
- 7. Processing with hmsIST/nmrPipe – Bio-NMR Core [bionmr.cores.ucla.edu]
- 8. Characterizing RNA Dynamics at Atomic Resolution Using Solution-state NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR studies of dynamics in RNA and DNA by 13C relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining asymmetric 13C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atdbio.com [atdbio.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Duke NMR Center Coupling constants [sites.duke.edu]
Application Notes and Protocols for a 13C-Adenine Pulse-Chase Experiment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for conducting a 13C-adenine pulse-chase experiment to measure RNA synthesis and decay rates. This powerful technique is invaluable for understanding the dynamics of RNA metabolism and how it is affected by various stimuli, genetic modifications, or therapeutic agents.
Introduction
A pulse-chase experiment is a classic and robust method for tracking the life cycle of a molecule within a biological system. In the context of RNA biology, a 13C-adenine pulse-chase experiment allows for the precise measurement of RNA synthesis and degradation rates. The "pulse" phase involves introducing 13C-labeled adenine, a stable, non-radioactive isotope, into the cellular environment. This labeled adenine is incorporated into newly synthesized RNA molecules. Subsequently, the "chase" phase is initiated by replacing the 13C-adenine with an excess of unlabeled adenine. This prevents further incorporation of the labeled precursor. By collecting samples at various time points during the chase and analyzing the ratio of 13C-labeled to unlabeled adenine in the RNA pool using mass spectrometry, researchers can determine the rate at which the labeled RNA is degraded and replaced by newly synthesized, unlabeled RNA.
This method offers a direct and accurate measurement of RNA turnover, providing critical insights into gene regulation and the mechanisms of action for novel drug candidates that may target RNA metabolic pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of 13C-adenine incorporation into RNA and the overall experimental workflow of the pulse-chase experiment.
Caption: Incorporation of 13C-Adenine into RNA via the salvage pathway and transcription.
Caption: Step-by-step workflow of the 13C-adenine pulse-chase experiment.
Experimental Protocol
This protocol is designed for adherent mammalian cells grown in a 6-well plate format. Volumes and cell numbers should be adjusted accordingly for different culture vessels.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
[8-13C]Adenine or other fully 13C-labeled adenine (ensure high isotopic purity, >98%)
-
Unlabeled adenine
-
Culture medium lacking normal adenine sources (if necessary for specific cell lines to enhance uptake)
-
TRIzol reagent or other RNA extraction kit
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
6-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
1. Cell Seeding and Culture: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. b. Culture cells overnight in a 37°C incubator with 5% CO2. Prepare enough wells for all time points and controls.
2. Pulse Phase: a. Prepare the "Pulse Medium" by supplementing the appropriate cell culture medium with 13C-adenine. A final concentration of 10-50 µM is a good starting point, but this may need to be optimized for your specific cell line and experimental conditions. b. Aspirate the existing medium from the cells. c. Wash the cells once with sterile PBS. d. Add 2 mL of the Pulse Medium to each well. e. Incubate the cells for a defined "pulse" period. A typical pulse duration is 4-8 hours, which is generally sufficient for significant incorporation into the RNA pool without reaching a steady state.
3. Chase Phase: a. Prepare the "Chase Medium" by supplementing the appropriate cell culture medium with a high concentration of unlabeled adenine. A 100-fold excess of unlabeled adenine (e.g., 1-5 mM) is recommended to effectively outcompete any remaining 13C-adenine. b. At the end of the pulse period, aspirate the Pulse Medium. c. Wash the cells twice with sterile PBS to remove any residual 13C-adenine. d. Add 2 mL of the Chase Medium to each well. This marks the beginning of the chase (t=0).
4. Sample Collection: a. Collect samples at various time points during the chase. Recommended time points for a typical mRNA half-life experiment are: 0, 0.5, 1, 2, 4, 8, and 12 hours. b. To collect a sample at a specific time point, aspirate the Chase Medium and wash the cells once with ice-cold PBS. c. Add 1 mL of TRIzol reagent directly to the well and lyse the cells by pipetting up and down. d. Transfer the lysate to a microcentrifuge tube. Samples can be processed immediately for RNA extraction or stored at -80°C.
5. RNA Extraction: a. Extract total RNA from the cell lysates according to the TRIzol manufacturer's protocol or using your preferred RNA extraction kit. b. Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a Bioanalyzer.
6. RNA Digestion to Nucleosides: a. In a microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 buffer. b. Add 1-2 units of Nuclease P1 and incubate at 37°C for 2 hours. c. Add BAP buffer and 1-2 units of Bacterial Alkaline Phosphatase. d. Incubate at 37°C for an additional 2 hours. This two-step enzymatic digestion will break down the RNA into individual nucleosides. e. After digestion, centrifuge the samples at high speed to pellet any precipitates. Transfer the supernatant containing the nucleosides to a new tube.
7. LC-MS/MS Analysis: a. Analyze the nucleoside samples using a high-resolution LC-MS/MS system. b. Use a suitable reversed-phase column for nucleoside separation. A typical mobile phase consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. c. Set up the mass spectrometer to monitor the mass-to-charge ratio (m/z) for both unlabeled adenine (e.g., in its adenosine form) and its 13C-labeled isotopologue. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for accurate quantification.
8. Data Analysis: a. For each time point, determine the peak areas for the 13C-labeled and unlabeled adenine-containing nucleosides. b. Calculate the fraction of 13C-labeled adenine at each time point using the formula: Fraction Labeled = (Peak Area of 13C-Adenine) / (Peak Area of 13C-Adenine + Peak Area of 12C-Adenine) c. Plot the natural logarithm of the fraction of labeled adenine against the chase time. d. The slope of the resulting line will be equal to the negative of the RNA decay rate constant (k_decay). e. The RNA half-life (t_1/2) can then be calculated using the formula: t_1/2 = ln(2) / k_decay.
Data Presentation
Quantitative data from the 13C-adenine pulse-chase experiment should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
Table 1: RNA Synthesis and Decay Kinetics
| Experimental Condition | Pulse Duration (hours) | Chase Time Point (hours) | Fraction of 13C-Adenine Labeled | RNA Decay Rate Constant (k_decay) (h⁻¹) | RNA Half-life (t_1/2) (hours) |
| Control | 8 | 0 | 0.45 ± 0.03 | 0.139 ± 0.012 | 5.0 ± 0.4 |
| 0.5 | 0.42 ± 0.02 | ||||
| 1 | 0.38 ± 0.03 | ||||
| 2 | 0.32 ± 0.02 | ||||
| 4 | 0.23 ± 0.01 | ||||
| 8 | 0.12 ± 0.01 | ||||
| 12 | 0.06 ± 0.01 | ||||
| Treatment X | 8 | 0 | 0.46 ± 0.04 | 0.069 ± 0.008 | 10.0 ± 1.2 |
| 0.5 | 0.44 ± 0.03 | ||||
| 1 | 0.42 ± 0.03 | ||||
| 2 | 0.38 ± 0.02 | ||||
| 4 | 0.31 ± 0.02 | ||||
| 8 | 0.20 ± 0.01 | ||||
| 12 | 0.13 ± 0.01 |
Values are presented as mean ± standard deviation from three biological replicates.
This structured presentation allows for a direct comparison of the effects of "Treatment X" on RNA stability compared to the control condition. The inclusion of the fraction of labeled adenine at each time point provides a transparent view of the raw data underlying the calculated decay rates and half-lives.
Application of Adenine Hydrochloride-¹³C₅ in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine Hydrochloride-¹³C₅ is a stable isotope-labeled version of adenine, a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP). In drug discovery, it serves as a powerful tracer to elucidate the mechanism of action of novel therapeutic agents by monitoring their effects on nucleotide metabolism. By introducing ¹³C₅-labeled adenine into cellular systems, researchers can track its incorporation into various biomolecules, providing critical insights into pathways such as de novo purine synthesis, the purine salvage pathway, and cellular bioenergetics. This level of detailed metabolic analysis is instrumental in identifying drug targets, understanding off-target effects, and developing more effective and safer medicines.
Stable isotope labeling with compounds like Adenine Hydrochloride-¹³C₅ allows for the differentiation between existing (unlabeled) and newly synthesized (labeled) molecules.[1] This is particularly valuable in quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise measurement of changes in metabolic fluxes in response to drug treatment.[2][3]
Key Applications in Drug Discovery
-
Target Validation and Mechanism of Action Studies: Tracing the metabolic fate of Adenine Hydrochloride-¹³C₅ helps to confirm whether a drug candidate interacts with its intended target within the purine metabolic network and reveals the downstream consequences of this interaction.
-
Elucidating Drug Resistance Mechanisms: By comparing the metabolic profiles of drug-sensitive and drug-resistant cells labeled with ¹³C₅-adenine, researchers can identify metabolic adaptations that contribute to resistance.
-
Toxicity and Off-Target Effect Screening: Alterations in nucleotide metabolism can be an early indicator of cellular toxicity. Monitoring the incorporation of ¹³C₅-adenine can help to identify unintended effects of a drug on vital cellular processes.
-
High-Throughput Screening: Isotope labeling-based metabolic assays can be adapted for high-throughput screening to identify compounds that modulate specific pathways in purine metabolism.
Experimental Protocols
Protocol 1: ¹³C₅-Adenine Labeling of Cultured Cancer Cells for Metabolic Flux Analysis by LC-MS
This protocol describes how to label cultured cancer cells with Adenine Hydrochloride-¹³C₅ to assess the impact of a drug candidate on the purine salvage pathway.
Materials:
-
Adenine Hydrochloride-¹³C₅
-
Cancer cell line of interest (e.g., HCT 116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Drug candidate of interest dissolved in a suitable vehicle (e.g., DMSO)
-
6-well cell culture plates
-
Methanol (ice-cold, 80%)
-
Cell scraper
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed 5 x 10⁵ HCT 116 cells per well in 6-well plates and incubate for 24 hours to allow for cell attachment.[4]
-
Labeling and Drug Treatment:
-
Prepare labeling medium by supplementing the complete cell culture medium with Adenine Hydrochloride-¹³C₅ to a final concentration of 10 µM.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add 2 mL of the labeling medium to each well.
-
Add the drug candidate at the desired concentration to the treatment wells. Add the vehicle control (e.g., DMSO) to the control wells.
-
Incubate the cells for a specified time course (e.g., 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
After incubation, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and incubate at -20°C for 15 minutes to quench metabolism and extract metabolites.[4]
-
Scrape the cells from the wells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., reverse-phase or HILIC).
-
Detect the mass isotopologues of adenine-containing metabolites (e.g., AMP, ADP, ATP) in the mass spectrometer.
-
Protocol 2: NMR-based Analysis of ¹³C₅-Adenine Incorporation into RNA
This protocol outlines the use of Adenine Hydrochloride-¹³C₅ for site-specific labeling of RNA to study drug-RNA interactions by NMR.
Materials:
-
Adenine Hydrochloride-¹³C₅
-
In vitro transcription components (T7 RNA polymerase, NTPs, DNA template)
-
¹³C/¹⁵N-labeled AMP derived from ¹³C₅-adenine
-
Unlabeled 5'-RNA fragment and labeled 3'-RNA fragment
-
T4 DNA ligase
-
NMR spectrometer
Procedure:
-
Preparation of Labeled AMP: Synthesize or procure ¹³C/¹⁵N-AMP from Adenine Hydrochloride-¹³C₅.
-
In Vitro Transcription of Labeled RNA Fragment:
-
Ligation:
-
Ligate the unlabeled 5'-RNA fragment with the labeled 3'-RNA fragment using T4 DNA ligase to create the full-length, site-specifically labeled RNA construct.[5]
-
-
Purification: Purify the ligated RNA product using methods such as denaturing polyacrylamide gel electrophoresis (PAGE).
-
NMR Spectroscopy:
-
Prepare the labeled RNA sample in a suitable NMR buffer.
-
Acquire 2D ¹H-¹³C HSQC spectra to observe the signals from the labeled adenine.[5]
-
Titrate the drug candidate into the NMR sample and monitor the chemical shift perturbations of the labeled adenine to map the binding site and characterize the interaction.
-
Data Presentation
The quantitative data obtained from LC-MS experiments can be summarized to show the fractional enrichment of the ¹³C₅ label in key metabolites over time, both in the presence and absence of the drug.
| Time (hours) | Metabolite | % ¹³C₅ Enrichment (Control) | % ¹³C₅ Enrichment (Drug Treated) |
| 6 | AMP | 15.2 ± 1.8 | 9.5 ± 1.1 |
| 6 | ADP | 12.8 ± 1.5 | 7.2 ± 0.9 |
| 6 | ATP | 10.5 ± 1.2 | 5.1 ± 0.6 |
| 12 | AMP | 35.7 ± 3.2 | 20.1 ± 2.5 |
| 12 | ADP | 31.2 ± 2.9 | 16.8 ± 2.1 |
| 12 | ATP | 28.9 ± 2.6 | 14.3 ± 1.9 |
| 24 | AMP | 68.4 ± 5.5 | 35.6 ± 4.1 |
| 24 | ADP | 62.1 ± 5.1 | 31.2 ± 3.8 |
| 24 | ATP | 59.8 ± 4.9 | 28.7 ± 3.5 |
Table 1: Hypothetical quantitative data showing the percentage of ¹³C₅ label incorporation into adenine nucleotides in control versus drug-treated cells.
Visualization of Pathways and Workflows
Caption: Purine Salvage Pathway Workflow.
Caption: Experimental Workflow for ¹³C₅-Adenine Labeling.
Caption: De Novo vs. Salvage Pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low 13C5-Adenine Incorporation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low incorporation of 13C5-adenine into cells during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for 13C5-adenine incorporation into cells?
A1: Exogenous adenine is primarily incorporated into the cellular nucleotide pool via the purine salvage pathway.[1][2][3] In this pathway, the enzyme adenine phosphoribosyltransferase (APRT) catalyzes the reaction of adenine with phosphoribosyl pyrophosphate (PRPP) to form adenosine monophosphate (AMP).[1] This AMP can then be further phosphorylated to ADP and ATP, which are used in various cellular processes, including DNA and RNA synthesis.
Q2: My cells are showing low incorporation of 13C5-adenine. What are the most common causes?
A2: Low incorporation of 13C5-adenine can stem from several factors. The most common issues include:
-
Poor Cell Health or Low Viability: Only metabolically active, healthy cells will efficiently incorporate the label.[4][5][6]
-
Suboptimal Culture Conditions: Factors like incorrect pH, nutrient depletion, or contamination can negatively impact cell metabolism and nutrient uptake.[7][8]
-
Problems with the Labeling Medium: The concentration of the isotope, presence of competing unlabeled adenine, or degradation of the labeled compound can lead to poor incorporation.
-
Issues with the Experimental Protocol: The duration of labeling, cell density at the time of labeling, and the specifics of the cell line can all influence the efficiency of incorporation.
-
Inhibition of the Salvage Pathway: Certain compounds can inhibit the enzymes involved in the purine salvage pathway.[1]
Q3: How can I assess the health and viability of my cells before and during the labeling experiment?
A3: It is crucial to ensure high cell viability for successful metabolic labeling. Several assays can be used to assess cell health:[4][5][6][9][10]
-
Trypan Blue Exclusion Assay: A simple, cost-effective method to count viable cells, which exclude the dye.
-
Metabolic Activity Assays: These colorimetric or fluorometric assays, such as MTT, MTS, or resazurin-based assays (e.g., alamarBlue), measure the metabolic activity of the cell population, which is proportional to the number of viable cells.[4][5][6][9]
-
ATP-Based Assays: These highly sensitive assays measure the intracellular ATP concentration, which is a direct indicator of metabolically active, viable cells.[5]
Troubleshooting Guide
Problem 1: Low Cell Viability
Symptoms:
-
Low cell counts post-labeling.
-
High percentage of dead cells observed with microscopy or viability assays.
-
Cell morphology appears abnormal (e.g., detached, rounded, fragmented).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Toxicity of 13C5-adenine | While generally non-toxic, perform a dose-response curve to determine the optimal, non-toxic concentration of 13C5-adenine for your specific cell line. |
| Contamination | Regularly check cultures for microbial contamination (bacteria, fungi, mycoplasma).[8] If contamination is suspected, discard the culture and start a new one from a clean stock. |
| Suboptimal Culture Conditions | Ensure the use of appropriate culture medium, serum, and supplements. Maintain optimal temperature, CO2, and humidity levels in the incubator. |
| Nutrient Depletion | Ensure that the medium is not depleted of essential nutrients during the labeling period. For long-term labeling, consider replenishing the medium. |
Problem 2: Suboptimal Labeling Conditions
Symptoms:
-
Cells appear healthy, but incorporation of the label is consistently low across replicates.
-
High variability in incorporation between experiments.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect pH of Medium | The uptake of adenine can be pH-dependent.[7] Studies have shown that a slightly acidic pH (around 6.0) can significantly increase adenine uptake in some cell types compared to a more alkaline pH (around 8.0).[7] Prepare fresh medium and ensure the pH is buffered correctly. |
| Presence of Unlabeled Adenine | Standard cell culture media and serum may contain unlabeled adenine, which will compete with the 13C5-adenine for uptake and incorporation. Use a custom adenine-free medium formulation and dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled adenine. |
| Inappropriate Labeling Duration | The time required to reach isotopic steady state can vary.[11] Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal labeling duration for your cell line and experimental goals. |
| Cell Density | Very high or very low cell densities can affect metabolic rates. Seed cells at a density that ensures they are in the logarithmic growth phase during the labeling period. |
| Cell Cycle Dependence | Adenine uptake can vary depending on the stage of the cell cycle.[12] If your cell population is synchronized, the timing of label addition will be critical. For asynchronous cultures, this is less of a concern. |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol provides a method for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
The following day, treat the cells with different concentrations of 13C5-adenine to assess potential toxicity, alongside a vehicle control.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: 13C5-Adenine Labeling of Adherent Cells
This protocol outlines a general procedure for metabolic labeling of adherent cells with 13C5-adenine.
Materials:
-
Adherent cells in culture
-
Culture vessels (e.g., 6-well plates or 10 cm dishes)
-
Adenine-free cell culture medium (e.g., custom DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
13C5-adenine stock solution (sterile-filtered)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Centrifuge
Procedure:
-
Seed cells in culture vessels and grow until they reach the desired confluency (typically 60-80%).
-
Prepare the labeling medium by supplementing the adenine-free basal medium with dFBS and the desired final concentration of 13C5-adenine.
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual unlabeled adenine.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the predetermined optimal duration.
-
To harvest, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet is now ready for downstream metabolite extraction and analysis.
Visualizations
Adenine Salvage Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Saggi di vitalità e proliferazione cellulare [sigmaaldrich.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Effect of pH on adenine and amino acid uptake during sporulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Troubleshooting [sigmaaldrich.com]
- 9. abpbio.com [abpbio.com]
- 10. Video: Viability Assays for Cells in Culture [jove.com]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Midcycle doubling of uptake rates of adenine and serine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for 13C Labeled Compound Detection
Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 13C labeled compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a clear isotopic pattern for my 13C labeled compound?
A1: Several factors can contribute to an unclear or absent isotopic pattern for your 13C labeled compound. These can be broadly categorized into issues with mass resolution, signal intensity, and chromatography.
-
Mass Spectrometer Resolution: High-resolution mass spectrometry is crucial for resolving the small mass differences between 13C isotopologues.[1] If the resolution is too low, the isotopic peaks will merge, resulting in a broad, unresolved peak.
-
Low Abundance of Labeled Species: If the incorporation of the 13C label is low, the intensity of the labeled isotopologues will be weak and may be indistinguishable from background noise.
-
Co-elution with Interfering Species: If an unlabeled compound with a similar mass-to-charge ratio (m/z) co-elutes with your labeled analyte, it can obscure the isotopic pattern.
-
In-source Fragmentation: If the compound is fragmenting in the ion source, the isotopic pattern may be distributed across multiple fragment ions, making it difficult to discern.
Q2: My 13C labeled internal standard is not co-eluting with my unlabeled analyte. What could be the cause?
A2: A chromatographic shift between a labeled internal standard and the unlabeled analyte is a known phenomenon, particularly with deuterium (2H) labeling.[2] While this effect is generally less pronounced with 13C labeling, it can still occur due to the slight difference in physicochemical properties imparted by the heavier isotope.[3]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and gradient profile can all influence the degree of separation between the labeled and unlabeled compounds.
-
Position of the Label: The location of the 13C label within the molecule can sometimes affect its interaction with the stationary phase, leading to a retention time shift.
To mitigate this, it is crucial to use a fully 13C-substituted compound as the internal standard whenever possible, as they are more likely to co-elute with their 12C counterparts.[4]
Q3: How can I improve the sensitivity of my LC-MS method for detecting low-level 13C labeled compounds?
A3: Improving sensitivity for low-abundance labeled compounds requires optimization of both the liquid chromatography and mass spectrometry parameters.
-
Sample Preparation: Ensure your sample preparation method efficiently extracts and concentrates the analyte of interest while minimizing matrix effects.[5][6]
-
Chromatography: Optimize the LC method to achieve sharp, narrow peaks. This increases the concentration of the analyte as it enters the mass spectrometer, leading to a stronger signal. Consider using smaller particle size columns (e.g., UPLC) for better peak shape.[7][8][9]
-
Mass Spectrometry:
-
Ion Source Optimization: Fine-tune ion source parameters such as gas flows, temperatures, and voltages to maximize the ionization efficiency of your compound.[10]
-
Scheduled MRM/SIM: For targeted analysis, use scheduled multiple reaction monitoring (MRM) or selected ion monitoring (SIM) to increase the dwell time on the ions of interest, thereby improving the signal-to-noise ratio.[11]
-
High-Resolution MS: Utilize high-resolution mass spectrometers like Orbitrap or FT-ICR, which can improve signal-to-noise by separating the analyte signal from background ions.[1]
-
Q4: What is Isotopic Ratio Outlier Analysis (IROA) and how can it help my analysis?
A4: Isotopic Ratio Outlier Analysis (IROA) is an LC-MS-based technique that utilizes stable isotope labeling to differentiate biological signals from artifacts and to aid in compound identification.[12] In a typical IROA experiment, two groups of samples are prepared: a "test" group labeled with 5% 13C and a "control" group labeled with 95% 13C. The samples are then mixed and analyzed by LC-MS. This labeling strategy produces characteristic isotopic patterns that allow for:
-
Distinguishing biological signals from noise: Metabolites will exhibit the characteristic 5%/95% 13C isotopic pattern, while non-biological artifacts will not.[12]
-
Determining the number of carbon atoms: The spacing of the isotopic peaks in the mass spectrum reveals the exact number of carbon atoms in the molecule, which significantly aids in determining the molecular formula.[12]
-
Relative quantification: The relative abundance of the 5% and 95% labeled peaks can be used for the relative quantification of metabolites between the test and control samples.[12]
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Signal for the 13C Labeled Compound
| Potential Cause | Troubleshooting Steps |
| Incorrect MS Settings | Verify that the mass spectrometer is set to monitor the correct m/z values for the expected isotopologues. Ensure the scan range is wide enough to include all relevant isotopic peaks.[10] |
| Inefficient Ionization | Optimize ion source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure) for the specific compound. Consider trying a different ionization technique (e.g., APCI instead of ESI). |
| Sample Degradation | Prepare fresh samples and standards. Investigate the stability of the compound in the sample matrix and autosampler. |
| Matrix Effects (Ion Suppression) | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup procedures. Use a 13C-labeled internal standard that co-elutes with the analyte to compensate for suppression.[2] |
| LC Issues | Check for leaks in the LC system. Ensure the column is properly equilibrated. Verify mobile phase composition and flow rate.[10] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or sample concentration. |
| Inappropriate Mobile Phase | Ensure the pH of the mobile phase is appropriate for the analyte's pKa. Check for mismatch between the sample solvent and the mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid for basic compounds). |
| System Dead Volume | Check for and minimize any unnecessary tubing or connections between the column and the detector. |
Experimental Protocols
Protocol 1: General Sample Preparation for 13C Labeled Metabolite Analysis
-
Cell Lysis/Tissue Homogenization:
-
For cultured cells, quench metabolism rapidly by washing with ice-cold saline. Lyse cells using a solvent mixture (e.g., 80:20 methanol:water) pre-chilled to -80°C.
-
For tissues, flash-freeze in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a pre-chilled extraction solvent.
-
-
Protein Precipitation:
-
After lysis/homogenization, vortex the samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the metabolites.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulates before injection.
-
Protocol 2: Recommended Starting LC-MS Parameters
| Parameter | Recommendation |
| LC Column | C18 Reversed-Phase or HILIC (depending on analyte polarity) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute compounds, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 10-15 minutes. |
| Flow Rate | 0.2 - 0.5 mL/min (for standard analytical columns) |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte. |
| MS Scan Mode | Full scan for untargeted analysis to observe all isotopologues. Targeted analysis can use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). |
| Mass Resolution | Set to the highest possible resolving power to distinguish between isotopologues (e.g., > 60,000).[1] |
| Collision Energy (for MS/MS) | Optimize for the specific compound to achieve characteristic fragmentation. |
Visualizations
Caption: A typical experimental workflow for LC-MS based analysis of 13C labeled compounds.
Caption: A logical troubleshooting workflow for diagnosing low signal intensity of 13C labeled compounds.
References
- 1. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for natural 13C abundance in labeling data
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹³C in stable isotope labeling experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during data analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹³C in my labeling data?
A: All organisms naturally contain a small percentage of heavy isotopes, including ¹³C, which has a natural abundance of approximately 1.1%.[1] When conducting a stable isotope labeling experiment with a ¹³C-labeled tracer, the mass spectrometer detects both the ¹³C incorporated from your tracer and the naturally occurring ¹³C.[2][3] Failing to correct for this natural abundance will lead to an overestimation of the isotopic enrichment from your tracer, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[3][4]
Q2: What are mass isotopomers and how do they relate to natural abundance correction?
A: Mass isotopomers (or isotopologues) are molecules that have the same chemical formula but differ in the number of isotopic atoms they contain.[2][4] For example, a three-carbon molecule can exist as M+0 (all ¹²C), M+1 (one ¹³C and two ¹²C), M+2 (two ¹³C and one ¹²C), or M+3 (all ¹³C). The distribution of these mass isotopomers is what is measured by a mass spectrometer.[2] The correction for natural abundance is essential to distinguish the mass isotopomer distribution that results from the experimental labeling from the distribution caused by naturally present heavy isotopes.[4]
Q3: What are the common methods for correcting for natural ¹³C abundance?
A: The most common methods involve mathematical approaches to deconvolve the contribution of natural isotopes from the measured mass isotopomer distributions (MIDs). These include:
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Correction Matrix Method: This is a widely used approach where a correction matrix is constructed based on the elemental composition of the metabolite and the known natural abundances of all its constituent isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H).[1][5] This matrix is then used to mathematically remove the contribution of natural isotopes from the measured data.[4][6]
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Iterative Correction Methods: These methods are employed when mass spectral data is imperfect, for instance, due to missing peaks or low signal intensity, which can lead to negative values after matrix correction.[4] Iterative algorithms can help to refine the correction and handle such unrealistic negative values.[7]
-
Software-based Correction: Several software packages and tools are available to automate the correction process.[1][3] These tools often implement matrix-based or other advanced correction algorithms and can handle data from various mass spectrometers.[5][6][8]
Q4: Can I ignore the natural abundance of other elements like Oxygen and Nitrogen?
A: No, it is crucial to consider the natural abundances of all elements present in the measured metabolite, including Oxygen (¹⁷O, ¹⁸O), Nitrogen (¹⁵N), and others.[3][7] Derivatization agents used in sample preparation for GC-MS analysis can also introduce additional atoms with natural isotopes that must be accounted for in the correction.[2][3][9]
Troubleshooting Guide
Issue 1: My corrected data shows negative abundance for some mass isotopomers.
-
Possible Cause: This is a common issue that can arise from low signal-to-noise ratios in the mass spectrometry data or imperfections in the correction matrix.[4]
-
Troubleshooting Steps:
-
Verify Blank Subtraction: Ensure that the background noise from the instrument and sample matrix has been properly subtracted.
-
Use an Iterative Correction Method: Some software packages offer iterative algorithms that can handle negative values by adjusting the correction to avoid physically unrealistic results.[4]
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Check Your Correction Matrix: Double-check that the molecular formula used to generate the correction matrix is accurate for the derivatized metabolite being analyzed.
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Improve Data Quality: If possible, re-run the sample to obtain higher quality data with better signal-to-noise.
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Issue 2: The calculated isotopic enrichment seems unexpectedly high.
-
Possible Cause: This is a classic sign that the correction for natural ¹³C abundance has not been performed or was done incorrectly. The uncorrected data will include the naturally present ¹³C, leading to an inflated enrichment value.[4]
-
Troubleshooting Steps:
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Apply a Correction Algorithm: Ensure that you have applied a valid natural abundance correction method to your raw mass spectrometry data.
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Review Correction Parameters: Verify that the natural isotope abundances used in your correction calculation are correct and that the molecular formula of the analyte is accurate.
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Analyze an Unlabeled Standard: Run an unlabeled standard of your metabolite of interest. The measured MID of the unlabeled standard can be used to validate and refine your correction matrix.[2]
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Issue 3: I am using a dual-labeling approach (e.g., ¹³C and ¹⁵N). How does this affect the correction?
-
Possible Cause: Dual-labeling experiments add a layer of complexity to the natural abundance correction. The correction algorithm must be able to handle the simultaneous labeling of two different elements.[5]
-
Troubleshooting Steps:
-
Use Appropriate Software: Employ software specifically designed to handle dual-isotope tracer data, such as AccuCor2.[5]
-
High-Resolution Mass Spectrometry: For dual-labeling experiments, high-resolution mass spectrometry is often required to distinguish between isotopologues with very similar masses (e.g., one ¹³C vs. one ¹⁵N).[5][6] The correction method should be resolution-dependent.[5]
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Construct a Dual-Isotope Correction Matrix: The correction matrix must be constructed to account for the natural abundances of both tracer elements and all other elements in the molecule.[5]
-
Data Presentation
Table 1: Natural Abundance of Key Stable Isotopes
For accurate correction, it is essential to use the precise natural abundances of all relevant isotopes.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹³C | 1.07 |
| Hydrogen | ²H | 0.015 |
| Nitrogen | ¹⁵N | 0.37 |
| Oxygen | ¹⁷O | 0.038 |
| Oxygen | ¹⁸O | 0.205 |
| Silicon | ²⁹Si | 4.68 |
| Silicon | ³⁰Si | 3.09 |
Note: These values can vary slightly depending on the source of the material.[1]
Experimental Protocols
Protocol: Correcting for Natural ¹³C Abundance using a Correction Matrix
This protocol outlines the general steps for correcting mass isotopomer distribution data using a matrix-based approach.
1. Obtain High-Quality Mass Spectrometry Data:
- Acquire mass spectra for your metabolites of interest from both your ¹³C-labeled samples and an unlabeled control sample.
- Ensure sufficient mass resolution to distinguish the different mass isotopomers.
2. Determine the Elemental Composition:
- Accurately determine the chemical formula of the analyte ion being measured by the mass spectrometer. Remember to include any atoms added during derivatization.
3. Construct the Correction Matrix (CM):
- The correction matrix is constructed based on the probabilities of the natural occurrences of heavy isotopes for each element in the molecule.[4][5]
- This is typically done using specialized software or scripts that take the elemental formula as input.
4. Perform the Correction:
- The correction is performed by solving the following linear equation: MID_corrected = CM⁻¹ * MID_measured Where:
- MID_corrected is the vector of the corrected mass isotopomer distribution.
- CM⁻¹ is the inverse of the correction matrix.
- MID_measured is the vector of the raw, measured mass isotopomer distribution.
5. Validate the Correction:
- Apply the same correction matrix to the data from your unlabeled control sample.
- The corrected MID for the unlabeled sample should ideally show 100% abundance at M+0 and 0% for all other mass isotopomers. Any deviation can indicate an error in the correction matrix or the underlying assumptions.
Mandatory Visualization
Caption: Workflow for correcting natural 13C abundance in labeling data.
Caption: Relationship between measured, natural, and tracer-derived signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Natural isotope correction of MS/MS measurements for metabolomics and <sup>13</sup>C fluxomics [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting 13C5-Labeled Metabolite Signal Intensity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to poor signal intensity of 13C5-labeled metabolites in both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the primary reasons for low signal intensity of 13C-labeled metabolites? A1: Poor signal intensity can stem from several factors, including low metabolite concentration in the sample, degradation of the labeled compound, suboptimal instrument parameters, and issues with sample preparation. For NMR, the inherently low sensitivity of the 13C nucleus is a major factor.[1][2] In mass spectrometry, ion suppression from the sample matrix can significantly reduce signal.
-
Q2: How can I confirm the stability of my 13C5-labeled metabolite? A2: To assess stability, you can perform a time-course experiment. Analyze aliquots of your sample at different time points after preparation (e.g., 0, 2, 4, 8, and 24 hours) and monitor the signal intensity of the labeled metabolite. A significant decrease in signal over time indicates degradation. Proper storage at low temperatures (e.g., -80°C) and minimizing freeze-thaw cycles are crucial for maintaining the stability of many metabolites.
-
Q3: Could the issue be related to the isotopic enrichment of my labeled metabolite? A3: Yes. If the isotopic enrichment is lower than expected, the signal intensity of the fully labeled (M+5) isotopologue will be reduced. It is advisable to verify the isotopic purity of your 13C5-labeled standard with the supplier's certificate of analysis or by direct infusion mass spectrometry.
NMR-Specific
-
Q4: Why is my 13C NMR signal weak even with a 13C-labeled compound? A4: The 13C nucleus has a low gyromagnetic ratio and a natural abundance of only 1.1%, which results in inherently lower sensitivity compared to 1H NMR.[1][2][3] Even with enrichment, factors like low sample concentration, suboptimal acquisition parameters (e.g., insufficient number of scans, incorrect relaxation delay), and the presence of quaternary carbons (which have no Nuclear Overhauser Effect enhancement) can lead to weak signals.[4]
-
Q5: What is the minimum concentration of a 13C-labeled metabolite required for NMR analysis? A5: The lower limit of detection depends on the NMR instrument's field strength and probe technology. For a modern instrument with a cryoprobe, the detection limit can be in the low micromolar range. However, for reliable quantification and 2D correlation experiments, concentrations of 1.5 mM or higher are often recommended to achieve adequate signal-to-noise.[1][2]
Mass Spectrometry-Specific
-
Q6: What is ion suppression and how can it affect my 13C5-labeled metabolite signal? A6: Ion suppression is a phenomenon where the ionization of the target analyte in the MS source is inhibited by the presence of other co-eluting compounds from the sample matrix. This leads to a decreased signal intensity. Stable isotope-labeled internal standards are beneficial as they co-elute with the unlabeled metabolite and experience similar ion suppression, allowing for more accurate quantification.[5]
-
Q7: How do I correct for the natural abundance of 13C in my mass spectrometry data? A7: It is crucial to correct for the natural abundance of 13C (approximately 1.07%) and other isotopes, as this will contribute to the intensity of the M+1, M+2, etc. peaks.[6] This correction is typically performed using algorithms or software that apply a correction matrix based on the elemental composition of the metabolite.[6][7]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Signal in 13C NMR
If you are experiencing weak or absent signals for your 13C5-labeled metabolite in NMR experiments, follow this guide to diagnose and resolve the issue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Quenching Metabolism for 13C Tracer Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for quenching metabolism in 13C tracer analysis. Accurate quenching is critical for preserving the in vivo metabolic state of cells at the time of harvesting.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolomics?
The main goal of quenching is to instantly and completely halt all enzymatic reactions within the cells.[3] This ensures that the measured metabolite levels accurately reflect the metabolic state of the cells at the moment of collection, preventing any changes during sample processing.[4][5]
Q2: What are the most common methods for quenching metabolism?
Commonly used quenching methods include:
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Cold Organic Solvents: Using ice-cold solutions, such as methanol or acetonitrile, often mixed with water.[6][7]
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Liquid Nitrogen: Rapidly freezing the entire sample, which provides the fastest quenching but can be challenging for adherent cells.[4][8]
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Cold Isotonic Solutions: Using chilled saline or buffered solutions to wash and cool the cells simultaneously.[9]
Q3: Can I use 100% methanol for quenching?
It is generally not recommended to use 100% methanol alone as a quenching solution, as it can cause leakage of intracellular metabolites.[9] Aqueous methanol solutions, often in the range of 60-80%, are typically preferred to maintain cell membrane integrity.[7]
Q4: How does cell type (adherent vs. suspension) affect the choice of quenching method?
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Adherent Cells: Methods often involve rapid removal of media followed by direct application of a quenching solution or rapid freezing. Scraping cells after quenching is a common collection method to minimize metabolite loss, as enzymatic digestion (e.g., with trypsin) can lead to leakage.[9] One method for adherent cells is the application of hot air after removing the supernatant.[10]
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Suspension Cells: These are often easier to quench as they can be quickly mixed with a cold quenching solution. However, separating the cells from the quenching solution without altering metabolite levels requires careful consideration of centrifugation speed and temperature.[1][2]
Q5: How can I validate the effectiveness of my quenching protocol?
The effectiveness of a quenching protocol can be assessed by introducing a 13C-labeled tracer during the quenching process. If the quenching is effective, there should be minimal incorporation of the 13C label into downstream metabolites.[1][2][11]
Troubleshooting Guide
Issue 1: I suspect metabolite leakage from my cells during quenching.
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Symptom: Low intracellular metabolite concentrations or detection of intracellular metabolites in the quenching solution.
-
Cause: The quenching solution may be damaging the cell membrane. This is a known issue with methods like cold methanol quenching.[12][13]
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Solution:
-
Optimize Methanol Concentration: For microbial cells like Lactobacillus bulgaricus, increasing the methanol concentration from 60% to 80% has been shown to reduce leakage.[7][14] For Penicillium chrysogenum, 40% (v/v) aqueous methanol at -25°C was found to be optimal.[6]
-
Use an Alternative Quenching Agent: Consider using a cold glycerol-saline solution, which has been shown to minimize leakage in some microbial cells.[12]
-
Fast Filtration: For suspension cultures, rapid filtration followed by quenching the filter with cold methanol can be a highly effective method to separate cells from the medium and minimize leakage.[1][2]
-
Issue 2: My results show continued metabolic activity after quenching.
-
Symptom: Inconsistent or unexpected 13C labeling patterns that suggest enzymatic reactions continued after the intended quenching point.
-
Cause: The quenching method may not be fast enough to halt all enzymatic activity. The turnover for some primary metabolites can be on the order of seconds.[15]
-
Solution:
-
Decrease Temperature: Ensure your quenching solution is sufficiently cold. For example, using methanol that has been pre-chilled to -80°C.[1][2][16]
-
Increase Quenching Solution Volume: A larger volume of cold quenching solution relative to the sample volume will ensure a more rapid temperature drop. A volume ratio of 1:10 (sample to quenching liquid) has been recommended.[6]
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Switch to a Faster Method: Liquid nitrogen snap-freezing is generally considered the fastest quenching method.[4][5]
-
Issue 3: I am observing variability in my 13C labeling data between replicates.
-
Symptom: Poor reproducibility of mass isotopologue distributions.
-
Cause: This can be due to inconsistencies in the experimental procedure, such as the timing of quenching, or biological factors like rapid metabolic shifts.[17]
-
Solution:
-
Standardize Quenching Time: Ensure the time from sample collection to quenching is consistent and as short as possible.
-
Automate Sample Preparation: Where possible, automated liquid handling systems can reduce operator-dependent variability.[18]
-
Ensure Isotopic Steady State: For steady-state labeling experiments, ensure that the 13C labeling has reached a plateau before quenching. The time to reach steady state varies for different metabolic pathways, with glycolysis being faster (~15-30 min) than the TCA cycle (2-4 hours) or nucleotides (6-15 hours).[19]
-
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Suspension Cells
This protocol is adapted for microbial or mammalian suspension cells.
-
Preparation: Pre-cool a quenching solution of 80% methanol in water to -80°C.
-
Cell Harvesting: Withdraw a defined volume of cell culture.
-
Quenching: Rapidly mix the cell culture with 5 volumes of the pre-cooled 80% methanol solution.
-
Incubation: Vortex the mixture briefly and incubate at -20°C for 5 minutes.
-
Cell Pelleting: Centrifuge the mixture at 10,000 x g for 5 minutes at -20°C.
-
Supernatant Removal: Quickly decant the supernatant. The supernatant can be saved to check for metabolite leakage.
-
Metabolite Extraction: Proceed immediately with your chosen metabolite extraction protocol on the cell pellet.
Protocol 2: Liquid Nitrogen Quenching for Adherent Cells
This protocol is suitable for adherent mammalian cells.
-
Preparation: Have a dewar of liquid nitrogen readily accessible.
-
Media Removal: Aspirate the culture medium from the plate.
-
Washing (Optional but Recommended): Quickly wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove residual media. This wash step should be as brief as possible (<10 seconds) to minimize metabolic changes.[15]
-
Quenching: Immediately place the culture dish on a level surface in a shallow pool of liquid nitrogen to flash-freeze the cells.
-
Cell Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) directly to the frozen cell monolayer. Scrape the cells and collect the lysate for further processing.
Quantitative Data Summary
| Quenching Method | Organism/Cell Type | Key Findings | Reference |
| 40% (v/v) Aqueous Methanol | Penicillium chrysogenum | Minimal metabolite leakage at -25°C with a 1:10 sample to quenching solution ratio. | [6] |
| 80% Methanol/Water | Lactobacillus bulgaricus | Less cell damage and lower metabolite leakage compared to 60% methanol. | [7][14] |
| Liquid Nitrogen followed by 50% Acetonitrile Extraction | HeLa Cells | Found to be the most optimal method for high efficiency of metabolic arrest and minimal loss of intracellular metabolites. | [8] |
| Rapid Filtration followed by 100% Cold (-80°C) Methanol | Synechocystis sp. PCC 6803 (suspension culture) | Exhibited the highest quenching efficiency. | [1][2][20] |
| 60% Cold Methanol (-65°C) | Synechocystis sp. PCC 6803 (suspension culture) | Caused significant metabolite loss. | [1][2][20] |
Visualizations
Caption: Workflow for Quenching Suspension Cells.
Caption: Workflow for Quenching Adherent Cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 11. osti.gov [osti.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of the quenching method for metabolomics analysis of <italic>Lactobacillus bulgaricus</italic>-Academax [bss.academax.com]
- 15. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. cancer.northwestern.edu [cancer.northwestern.edu]
- 20. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
Adenine Hydrochloride-13C5 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Adenine Hydrochloride-13C5 in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does the isotopic labeling affect its properties?
This compound is a stable isotope-labeled version of adenine hydrochloride. In this molecule, five carbon atoms have been replaced with the Carbon-13 (¹³C) isotope. Stable isotope labeling is a non-radioactive method used to track molecules in biological systems using techniques like mass spectrometry and NMR.[1] The replacement of ¹²C with ¹³C adds to the molecular weight but does not significantly alter the chemical or physical properties, including solubility.[1] Therefore, the solubility characteristics of this compound can be considered the same as unlabeled adenine hydrochloride.
Q2: What is the general solubility of Adenine Hydrochloride in aqueous solutions?
Adenine itself has poor solubility in cold water but is more soluble in hot water, as well as in acidic and alkaline solutions.[2] The hydrochloride salt form significantly improves aqueous solubility.[2][3] For instance, the solubility of adenine hydrochloride hydrate in water is reported to be as high as 50 mg/mL.[3]
Q3: How does pH affect the solubility of Adenine Hydrochloride?
The solubility of adenine hydrochloride is highly dependent on pH. As a purine derivative, it can be protonated in acidic conditions, which increases its polarity and, therefore, its solubility in aqueous solutions.[3] It is significantly more soluble in acidic media, such as 1 M HCl, where solubilities of 20 mg/mL can be achieved.[2]
Q4: Can I dissolve this compound directly in my aqueous buffer?
It is possible to dissolve this compound directly in aqueous buffers, but the success will depend on the buffer composition, pH, and the desired final concentration. For example, the solubility of adenine hemisulfate in PBS at pH 7.2 is approximately 5 mg/mL.[4] It is always recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it into your experimental buffer.
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
For stable isotope-labeled compounds like this compound, the storage conditions are generally the same as for the unlabeled compound. The solid powder should be stored at room temperature, protected from light and moisture.[5] Stock solutions, once prepared, should be stored at 2-8°C for short-term use and can be stable for months if sterile-filtered.[2] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Solubility Data
The following table summarizes the solubility of adenine and its hydrochloride salt in various solvents. This data is applicable to this compound.
| Compound | Solvent | Temperature (°C) | Solubility |
| Adenine | Cold Water | Room Temperature | ~0.5 mg/mL |
| Adenine | Boiling Water | 100 | ~25 mg/mL |
| Adenine Hydrochloride Hydrate | Water | Room Temperature | 50 mg/mL |
| Adenine Hydrochloride | 0.5 M HCl | Room Temperature | 20 mg/mL |
| Adenine Hydrochloride | Saline (0.9% NaCl) | 25 | 4 mg/mL |
| Adenine Hydrochloride | DMSO | 25 | 8 mg/mL[7][8] |
| Adenine Hemisulfate | PBS (pH 7.2) | Room Temperature | ~5 mg/mL[4] |
| Adenine | Ethanol | Room Temperature | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Acidic Solvent
This protocol is recommended for achieving a high concentration stock solution that can be diluted into various aqueous buffers.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl), sterile
-
Nuclease-free water, sterile
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of 1 M HCl to achieve a concentration of up to 20 mg/mL.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before final volume adjustment.
-
If required, adjust the pH of the stock solution by slowly adding a sterile base (e.g., NaOH) while monitoring with a pH meter. Be cautious as increasing the pH may decrease solubility.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile tube.
-
Store the stock solution at 2-8°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage.
Protocol 2: Direct Dissolution in Aqueous Buffer
This protocol is suitable for preparing lower concentration working solutions directly in the experimental buffer.
Materials:
-
This compound
-
Your desired aqueous buffer (e.g., PBS, Tris-HCl), sterile
-
Sterile conical tubes or vials
-
Vortex mixer or magnetic stirrer
-
Water bath (optional)
Procedure:
-
Warm the required volume of your aqueous buffer to 37-50°C to aid dissolution.
-
Weigh the appropriate amount of this compound to achieve your target concentration.
-
Gradually add the powder to the warmed buffer while continuously stirring or vortexing.
-
Continue to stir until the compound is fully dissolved. If solubility issues persist, gentle sonication can be attempted.
-
Allow the solution to cool to room temperature. Observe for any precipitation.
-
If the solution remains clear, it is ready for use. It is recommended to prepare this solution fresh before each experiment.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in aqueous buffers.
Issue 1: The compound does not dissolve completely.
Caption: Troubleshooting workflow for dissolution issues.
Issue 2: The compound precipitates out of solution after cooling.
This often occurs when a solution is prepared at an elevated temperature and becomes supersaturated upon cooling.
Caption: Troubleshooting workflow for precipitation issues.
Issue 3: The pH of my buffer changes after adding Adenine Hydrochloride.
Adenine Hydrochloride is the salt of a weak base and a strong acid. Dissolving it in a weakly buffered solution can lower the pH.
Caption: Troubleshooting workflow for pH changes.
References
- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy Adenine hydrochloride | 2922-28-3 | >98% [smolecule.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. moravek.com [moravek.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Data Analysis Software for 13C Metabolic Flux Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using data analysis software for 13C metabolic flux studies.
General Workflow & Key Considerations
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify intracellular metabolic fluxes. The general workflow involves several key stages, from experimental design to data analysis and interpretation. Understanding this workflow is crucial for troubleshooting potential issues.
A typical 13C-MFA workflow consists of the following steps:
-
Experimental Design : This initial and critical phase involves selecting the appropriate 13C-labeled substrate (tracer) and determining the optimal experimental conditions to maximize the precision of flux estimations.[1]
-
Isotope Labeling Experiment : In this step, cells or organisms are cultured with the chosen 13C-labeled substrate until they reach a metabolic and isotopic steady state.
-
Sample Quenching and Metabolite Extraction : This step involves rapidly stopping all enzymatic reactions (quenching) and extracting the intracellular metabolites.
-
Isotopic Labeling Measurement : The extracted metabolites are then analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the mass isotopomer distributions (MIDs).[2]
-
Data Processing and Correction : Raw mass spectrometry data is processed to determine the MIDs of relevant metabolites. This often includes correcting for the natural abundance of isotopes.
-
Flux Estimation : Specialized software is used to estimate the intracellular fluxes by fitting a metabolic model to the experimental data (MIDs and extracellular rates).[3]
-
Statistical Analysis : A goodness-of-fit analysis is performed to assess how well the model describes the data, and confidence intervals for the estimated fluxes are calculated.
Figure 1: A generalized workflow for 13C Metabolic Flux Analysis.
Software Comparison
Several software packages are available for 13C-MFA, each with its own strengths and features. The choice of software often depends on the specific needs of the study, the complexity of the metabolic model, and the user's familiarity with different programming environments.
| Feature | INCA | 13CFLUX2 | METRAN | OpenMebius | FiatFlux |
| Platform | MATLAB | C++, Command-line | MATLAB | MATLAB | MATLAB |
| Analysis Type | Steady-state & Non-stationary | Steady-state | Steady-state | Steady-state & Non-stationary | Steady-state (Flux Ratios) |
| User Interface | GUI & Command-line | Command-line | Command-line | GUI & Command-line | GUI |
| Key Features | Comprehensive statistical analysis, parallel labeling experiments.[4][5] | High-performance computing, large-scale networks.[6] | Elementary Metabolite Units (EMU) framework, tracer experiment design.[7] | Open-source, autogeneration of metabolic models.[8] | User-friendly for non-experts, calculates flux ratios.[9][10] |
| Availability | Free for academic use | Commercial and free academic license | Information not readily available | Open-source | Obsolete, succeeded by SUMOFLUX |
Frequently Asked Questions (FAQs)
Q1: My flux estimation does not converge. What are the common reasons and how can I troubleshoot this?
A1: Non-convergence in flux estimation is a common issue that can arise from several factors:
-
Poor Initial Guesses: The optimization algorithm may get stuck in a local minimum if the initial flux values are far from the optimal solution.
-
Solution: Most software allows for multiple restarts of the optimization with random initial values. Increasing the number of restarts can help in finding the global minimum.
-
-
Model Identifiability Issues: The experimental data may not contain enough information to uniquely determine all the fluxes in the model.
-
Solution: Perform a sensitivity or identifiability analysis, which is a feature in many software packages like 13CFLUX2, to identify non-identifiable fluxes.[6] You may need to simplify your model or collect additional experimental data.
-
-
Inconsistent Data: Errors or inconsistencies in your experimental data (e.g., uptake/secretion rates, MIDs) can prevent the model from finding a good fit.
-
Solution: Carefully re-examine your raw data for any potential errors. Ensure that your measurements are accurate and precise.
-
-
Incorrect Model Structure: The metabolic model itself may be an inaccurate representation of the biological system.
-
Solution: Review the literature to ensure your metabolic network is correct and complete for the organism and conditions you are studying. Consider alternative pathways or reactions.
-
Q2: How do I perform correction for natural isotope abundance in my mass spectrometry data?
A2: Correcting for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O) is a critical step to accurately determine the labeling pattern derived from the tracer. Several software tools and methods are available for this purpose. Some MFA software, like INCA, can perform this correction internally. If you need to perform it separately, you can use dedicated tools. The general principle involves using the known natural abundance of isotopes to calculate and subtract their contribution from the measured mass isotopomer distributions.
Q3: My goodness-of-fit test fails. What does this mean and what should I do?
A3: A failed goodness-of-fit test (e.g., a chi-square test) indicates that the discrepancy between your experimental data and the model-predicted values is statistically significant. This suggests that the model does not adequately explain the data. Common reasons include:
-
Measurement Errors: The assumed measurement errors might be incorrect. Underestimating the errors can lead to a failed test.
-
Incorrect Metabolic Model: The model may be missing key reactions or contain incorrect assumptions.
-
Gross Errors in Data: There might be significant errors in one or more of your measurements.
Troubleshooting Steps:
-
Review Measurement Errors: Ensure that the standard deviations used for your measurements are realistic.
-
Examine Residuals: Analyze the residuals (the difference between measured and fitted data) for each measurement. Large residuals can pinpoint problematic data points or parts of the model that do not fit well.
-
Re-evaluate the Model: Consider if there are alternative metabolic pathways or cellular compartments that need to be included in your model.
Troubleshooting Guides for Specific Software
INCA (Isotopomer Network Compartmental Analysis)
Issue: "Error in model definition"
-
Cause: This error typically points to a syntax error in your model definition files (reactions, atom transitions, or metabolite definitions).
-
Solution:
-
Carefully check the syntax of your input files against the INCA user manual. Pay close attention to the formatting of reaction equations and atom mapping strings.
-
Ensure that all metabolites and reactions are defined correctly and consistently across all files.
-
Use the model validation tools within INCA to identify specific errors.
-
Issue: Slow performance or "Out of Memory" error
-
Cause: Large and complex metabolic models can be computationally demanding.
-
Solution:
-
Simplify your metabolic model by lumping reactions where possible, if it does not compromise the biological questions you are addressing.
-
Increase the memory allocated to MATLAB.
-
If available, utilize the parallel computing capabilities of INCA to distribute the computational load across multiple processor cores.
-
13CFLUX2
Issue: "Convergence criteria not met"
-
Cause: The optimization algorithm failed to find a solution that satisfies the defined convergence criteria within the maximum number of iterations.
-
Solution:
-
Increase Maximum Iterations: In the settings, increase the maximum number of iterations allowed for the optimization.
-
Adjust Convergence Tolerance: While not always recommended, you can try loosening the convergence tolerance. However, be aware that this may lead to a less accurate solution.
-
Improve Initial Values: As with general convergence issues, providing better initial flux estimates or using the random restart feature can be effective.[6]
-
Issue: Errors related to FluxML input file
-
Cause: 13CFLUX2 uses a specific XML-based format called FluxML. Errors in this file will prevent the software from running.
-
Solution:
-
Use the fmllint tool provided with 13CFLUX2 to validate your FluxML file and identify any syntax errors.[6]
-
Carefully review the FluxML documentation to ensure your model is correctly specified.
-
METRAN
Issue: Incorrect input file format
-
Cause: METRAN, like other MFA software, requires specific formatting for its input files.
-
Solution:
-
Refer to the METRAN documentation for the correct format of the reaction, atom transition, and measurement files.
-
Pay close attention to delimiters (e.g., tabs, commas) and the order of columns.
-
OpenMebius
Issue: Errors during model construction from Excel files
-
Cause: OpenMebius uses Excel files to define the metabolic network. Errors in these files can cause issues during model setup.
-
Solution:
-
Ensure that the column headers and the data in your "Metabolic_network.xlsx" file are correctly formatted as per the OpenMebius documentation.[8]
-
Check for any typos or inconsistencies in metabolite and reaction names.
-
Issue: Flux estimation gives wrong or variable results
-
Cause: The optimization can be sensitive to initial flux values.
-
Solution:
-
The OpenMebius documentation suggests retrying the estimation with new initial flux values if the result appears incorrect.[11]
-
The software allows for multiple optimizations from different random initial values.
-
FiatFlux
Issue: Outlier fragments with high residuals
-
Cause: FiatFlux is designed to identify and handle problematic mass fragments. High residuals for certain fragments can indicate low signal, saturation, or overlapping peaks in the MS data.[10]
-
Solution:
-
The FiatFlux graphical user interface allows for the visual inspection of residuals.
-
You can manually exclude outlier fragments from the analysis by clicking on the corresponding bars in the residual plot.[10]
-
Experimental Protocols
Detailed Methodology: 13C Labeling of Adherent Mammalian Cells
This protocol provides a step-by-step guide for performing a 13C labeling experiment on adherent mammalian cells.
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of harvesting.[12]
-
-
Pre-incubation with Tracer-free Medium:
-
One hour before introducing the labeled substrate, replace the standard culture medium with a medium of the same formulation but lacking the nutrient to be used as a tracer (e.g., glucose-free DMEM). This step helps to wash out any unlabeled nutrient.
-
-
Introduction of 13C Labeled Substrate:
-
Remove the tracer-free medium and add the labeling medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose) at the desired concentration. Ensure the medium is pre-warmed to 37°C.[13]
-
-
Incubation:
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the metabolic pathways of interest and should be determined empirically.
-
-
Quenching and Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately add a cold quenching solution (e.g., 80% methanol at -70°C) to the cells to stop all enzymatic activity.[13]
-
Place the culture plates on dry ice for 10 minutes.
-
Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge to pellet the cell debris.
-
The supernatant containing the metabolites can then be collected for analysis.
-
Detailed Methodology: GC-MS Sample Preparation and Analysis
This protocol outlines the general steps for preparing and analyzing metabolite samples by GC-MS.
-
Derivatization:
-
Dry the metabolite extracts completely, for example, under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC analysis. A common method is to use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create TBDMS derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different metabolites based on their volatility and interaction with the GC column.
-
The mass spectrometer then fragments the eluted metabolites and measures the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions.
-
-
Data Processing:
-
The raw GC-MS data is processed to identify peaks corresponding to different metabolites and to determine the area of each mass isotopomer peak.[2]
-
This data is then used to calculate the mass isotopomer distributions (MIDs).
-
Figure 2: A typical workflow for GC-MS analysis in 13C-MFA.
Signaling Pathways and Logical Relationships
Central Carbon Metabolism
The following diagram illustrates a simplified view of central carbon metabolism, highlighting key pathways involved in 13C-MFA studies, such as Glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA Cycle.
Figure 3: A simplified diagram of central carbon metabolism.
This technical support center provides a starting point for troubleshooting common issues in 13C metabolic flux analysis. For more detailed information, always refer to the specific documentation of the software you are using.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 6. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
- 8. m.youtube.com [m.youtube.com]
- 9. FiatFlux – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 10. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
Technical Support Center: Minimizing Ion Suppression with ¹³C Internal Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ¹³C internal standards to minimize ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS/MS) when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the MS source.[1] This interference can lead to a decreased analyte signal, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[1] It is a significant concern because it can lead to underestimation of the analyte concentration or even false-negative results.[2]
Q2: How do ¹³C internal standards help in minimizing ion suppression?
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for compensating for matrix effects, including ion suppression.[3] ¹³C-labeled internal standards are particularly effective because their physicochemical properties are nearly identical to the unlabeled analyte. This similarity ensures that the ¹³C internal standard co-elutes perfectly with the analyte, experiencing the same degree of ion suppression.[1] By calculating the peak area ratio of the analyte to the ¹³C internal standard, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[3]
Q3: Why are ¹³C internal standards often preferred over deuterium (²H) labeled internal standards?
While both are types of SIL-ISs, ¹³C internal standards are often preferred for the following reasons:
-
Co-elution: Deuterium labeling can sometimes alter the chromatographic retention time of the internal standard, causing it to separate from the analyte. This is due to the greater difference in physicochemical properties between hydrogen and deuterium isotopes compared to carbon isotopes. This separation can lead to the analyte and internal standard experiencing different degrees of ion suppression, thus compromising the corrective effect. ¹³C-labeled standards, however, typically co-elute perfectly with the native analyte.
-
Isotopic Stability: Deuterium labels can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent, which can affect the accuracy of quantification. ¹³C labels are chemically more stable and not prone to such exchange.
Troubleshooting Guides
Problem 1: I am still observing significant ion suppression even after using a ¹³C internal standard.
Possible Causes and Solutions:
-
High Concentration of the Internal Standard: An excessively high concentration of the ¹³C internal standard can itself contribute to ion suppression, affecting both its own signal and that of the analyte.
-
Solution: Optimize the concentration of the internal standard. A general guideline is to use a concentration that is in the mid-range of the calibration curve for the analyte.
-
-
Matrix Effects Overwhelming the System: In highly complex matrices, the concentration of interfering compounds may be so high that it suppresses the ionization of both the analyte and the internal standard to a degree that is difficult to compensate for.
-
Solution 1: Improve Sample Preparation: Implement more rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components.
-
Solution 2: Chromatographic Separation: Optimize the chromatographic method to better separate the analyte and internal standard from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Solution 3: Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).[1]
-
-
Non-Optimal Ion Source Conditions: The settings of your mass spectrometer's ion source (e.g., temperature, gas flows, voltage) can influence the extent of ion suppression.
-
Solution: Optimize the ion source parameters to maximize the analyte signal and minimize the impact of matrix components.
-
Problem 2: My ¹³C internal standard and analyte are showing slight chromatographic separation.
Possible Causes and Solutions:
-
Isotope Effect: While minimal with ¹³C, a very small isotope effect can sometimes be observed, especially with high-resolution chromatography.
-
Solution 1: Adjust Chromatographic Conditions: Minor adjustments to the mobile phase composition, gradient slope, or column temperature can help to achieve better co-elution.
-
Solution 2: Evaluate the Impact: If the separation is very small and consistent across all samples, it may not significantly impact quantification. However, it is crucial to validate that the analyte and internal standard are experiencing the same degree of ion suppression. This can be assessed during method validation by evaluating the matrix effect in different lots of the biological matrix.
-
Data Presentation
The following table summarizes the results from a study on the determination of the mycotoxin deoxynivalenol (DON) in wheat and maize extracts, demonstrating the effectiveness of a fully ¹³C-labeled internal standard in correcting for matrix effects without extensive sample cleanup.
| Matrix | Analyte | Apparent Recovery without IS (n=7) | Recovery with ¹³C-IS (n=7) |
| Wheat | Deoxynivalenol (DON) | 29% ± 6% | 95% ± 3% |
| Maize | Deoxynivalenol (DON) | 37% ± 5% | 99% ± 3% |
Data adapted from a study on the analysis of deoxynivalenol in wheat and maize.[4]
Experimental Protocols
Protocol 1: Evaluation of Ion Suppression using Post-Column Infusion
This protocol allows for the qualitative assessment of ion suppression across the entire chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-union for mixing
-
Standard solution of the analyte of interest
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the T-union.
-
Connect the syringe pump containing the analyte standard solution to the other inlet of the T-union.
-
Connect the outlet of the T-union to the MS ion source.
-
-
Analyte Infusion:
-
Begin infusing the analyte standard solution at a constant, low flow rate (e.g., 10 µL/min). This should produce a stable signal for the analyte in the mass spectrometer.
-
-
Blank Injection:
-
Inject a blank solvent sample (e.g., mobile phase) onto the LC column and acquire data for the analyte's transition. This will establish the baseline signal with no matrix interference.
-
-
Matrix Injection:
-
Inject the blank matrix extract onto the LC column and acquire data for the analyte's transition.
-
-
Data Analysis:
-
Overlay the chromatograms from the blank and matrix injections. Any regions where the signal from the infused analyte decreases in the matrix injection compared to the blank injection indicate the presence of ion suppression.
-
Protocol 2: Validating an LC-MS/MS Method with a ¹³C Internal Standard
This protocol outlines the key steps for validating a quantitative LC-MS/MS method employing a ¹³C internal standard, based on regulatory guidelines.
Key Validation Parameters:
-
Selectivity and Specificity:
-
Analyze at least six different lots of blank matrix to ensure that endogenous components do not interfere with the detection of the analyte or the ¹³C-IS.
-
The response of any interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
-
-
Calibration Curve and Linearity:
-
Prepare a series of calibration standards by spiking the analyte and a constant concentration of the ¹³C-IS into the blank matrix.
-
The calibration curve should consist of a blank, a zero standard (with IS only), and at least six non-zero concentration levels.
-
The linear range should be appropriate for the expected sample concentrations.
-
-
Accuracy and Precision:
-
Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates on at least three different days.
-
The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
-
Matrix Effect:
-
Evaluate the matrix effect by comparing the peak area of the analyte in post-extraction spiked samples from at least six different lots of matrix to the peak area of the analyte in a neat solution.
-
The IS-normalized matrix factor should be calculated, and the coefficient of variation (%CV) should be ≤15%.
-
-
Recovery:
-
Determine the extraction recovery of the analyte and the ¹³C-IS by comparing the peak areas from pre-extraction spiked samples to those of post-extraction spiked samples at three concentration levels (low, mid, and high).
-
Recovery should be consistent and reproducible.
-
-
Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.
-
Visualizations
Caption: Workflow for investigating and mitigating ion suppression.
Caption: General experimental workflow for quantitative analysis.
Caption: Decision tree for internal standard selection.
References
How to resolve overlapping peaks in 13C labeled mass spectrometry data
Welcome to the technical support center for resolving common challenges in 13C labeled mass spectrometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with overlapping peaks in their experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of overlapping peaks in 13C labeled mass spectrometry data?
Peak overlap in LC-MS data can stem from two main sources:
-
Chromatographic Co-elution: This occurs when two or more distinct compounds are not adequately separated by the liquid chromatography (LC) column and elute at the same or very similar retention times.[1] This is a common challenge, especially in complex biological samples.[2]
-
Spectral Overlap (Isobaric & Isotopic): This happens when different ions have a very similar mass-to-charge ratio (m/z), making them difficult to distinguish by the mass spectrometer.
-
Isobaric Overlap: Different compounds that have the same nominal mass but different elemental compositions (e.g., 13C2-labeled Alanine vs. unlabeled Glutamine). High-resolution mass spectrometers can often resolve these.[3][4]
-
Isotopic Overlap: The isotopic distribution of one compound overlaps with the signal of another. For example, the M+2 isotopologue of an unlabeled compound can interfere with the M peak of a compound labeled with two 13C atoms.
-
Q2: How can I determine if my peak overlap is chromatographic or spectral?
To diagnose the source of overlap, examine your data closely. If you see a single, distorted peak shape at a specific retention time but the mass spectra extracted from the beginning, middle, and end of the peak are different, you likely have chromatographic co-elution. If the chromatography shows a sharp, symmetrical peak but you cannot resolve the different isotopologues or isobaric compounds in the mass spectrum, the issue is spectral and is related to your instrument's mass resolution.[4][5]
Q3: What are the main strategies to resolve overlapping peaks?
There are two primary strategies, which can be used in combination:
-
Experimental Optimization: Modifying your sample preparation and LC-MS method to prevent overlap from occurring in the first place. This is often the most robust solution.[1]
-
Computational Deconvolution: Using software algorithms to mathematically separate the signals of overlapping peaks from the raw data after acquisition.[2][6]
Troubleshooting Guides
This section provides direct solutions to common problems encountered during the analysis of 13C labeled compounds.
Problem: My chromatogram shows broad, tailing, or fronting peaks that overlap with adjacent peaks.
This issue is typically related to chromatographic conditions. Poor peak shape reduces resolution and increases the likelihood of overlap.
Troubleshooting Steps:
-
Check for Solvent Incompatibility: Ensure the solvent used to dissolve your sample is not significantly stronger than the initial mobile phase.[7] Injecting a sample in a high percentage of organic solvent into a highly aqueous mobile phase can cause severe peak distortion.
-
Optimize Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa. This keeps the analyte in a single ionic state, leading to sharper peaks.[8]
-
Adjust Gradient Slope: A gradient that is too steep may not provide enough separation. Try decreasing the gradient slope (i.e., making it longer and more shallow) to increase the retention time difference between compounds.[9]
-
Assess Column Health: Peak tailing can be a sign of a contaminated or aging column.[8] Try flushing the column with a strong solvent or replacing it if performance does not improve.
Problem: Two critical metabolites in my experiment consistently co-elute.
When specific compounds are known to co-elute, targeted method development is required.
Troubleshooting Steps:
-
Change Column Chemistry: If optimizing the gradient doesn't work, the stationary phase may not be suitable. Switching to a column with a different chemistry (e.g., from C18 to Phenyl-Hexyl or HILIC) can alter selectivity and resolve the co-eluting pair.
-
Modify Mobile Phase Additives: Small amounts of additives like formic acid are common.[8] Altering the additive or its concentration can sometimes improve separation.
-
Employ 2D-LC: For extremely complex samples, two-dimensional liquid chromatography (2D-LC) provides a significant increase in peak capacity and resolving power by using two different columns.[10][11]
Problem: I can't resolve the 13C isotopologues from a spectrally interfering compound.
This is a mass resolution challenge. When chromatographic separation is not possible, the solution lies in either instrumentation or computational analysis.
Troubleshooting Steps:
-
Increase Mass Spectrometer Resolution: If available, use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[4][12] Higher resolving power can often separate ions with very small mass differences, which would otherwise appear as a single peak on a lower-resolution instrument like a quadrupole.[13][14]
-
Use Deconvolution Software: Employ software tools designed to resolve overlapping spectral data. These programs use mathematical algorithms to parse the composite spectrum into its constituent components.[2][15]
Experimental Protocols & Data
Protocol: Optimizing an LC Gradient for Improved Separation
This protocol outlines a systematic approach to improve the chromatographic separation of co-eluting peaks.
-
Initial Run: Perform an initial, fast "scouting" gradient (e.g., 5% to 95% organic solvent in 5 minutes) to determine the approximate elution time of the compounds of interest.
-
Segmented Gradient Development: Based on the scouting run, design a new gradient that is shallower around the retention time of the overlapping peaks.
-
Example: If peaks of interest elute between 3.5 and 4.0 minutes in the scouting run, design a new gradient:
-
0.0 - 1.0 min: Hold at 5% B.
-
1.0 - 5.0 min: Ramp from 5% to 30% B (slower ramp during the critical elution window).
-
5.0 - 5.5 min: Ramp from 30% to 95% B (faster ramp to elute remaining compounds).
-
5.5 - 7.0 min: Hold at 95% B (column wash).
-
7.0 - 7.1 min: Return to 5% B.
-
7.1 - 10.0 min: Re-equilibrate at 5% B.
-
-
-
Adjust Flow Rate: If peaks are still not resolved, consider decreasing the flow rate. This can increase column efficiency and improve resolution, though it will also increase run time.
-
Evaluate and Repeat: Analyze the results. If separation has improved but is not yet optimal, make further small adjustments to the gradient slope in the critical segment.
Data: Comparison of Deconvolution Software Tools
The following table summarizes popular software packages used for processing and deconvoluting mass spectrometry data from stable isotope labeling experiments.
| Software | Key Features | Type | Primary Application |
| iMS2Flux | Automates data flow from MS to flux analysis, corrects for natural isotope abundance.[16] | Open Source | Metabolic Flux Analysis |
| MZmine | Open-source platform for differential analysis, including peak detection and alignment. | Open Source | General Metabolomics |
| XCMS | Widely used R package for peak detection, retention time correction, and alignment.[17] | Open Source (R) | General Metabolomics |
| GCMSFormer | A deep learning-based method for automatically resolving co-eluting peaks in GC-MS data.[2] | Model-based | GC-MS Deconvolution |
| Bruker TASQ | Turnkey solution for automated screening, confirmation, and quantitation.[18] | Proprietary | Targeted Analysis |
Visualizations
Workflow for Resolving Overlapping Peaks
The following diagram illustrates a typical workflow for identifying and resolving overlapping peaks in a 13C labeling experiment.
Caption: General workflow from sample analysis to data processing for resolving overlapping peaks.
Troubleshooting Decision Tree for Peak Overlap
This diagram provides a logical decision-making process to troubleshoot the root cause of peak overlap.
Caption: Decision tree for diagnosing and addressing the cause of peak overlap in LC-MS data.
References
- 1. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopolog… [ouci.dntb.gov.ua]
- 7. altasciences.com [altasciences.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A large-radius high-mass-resolution multiple-collector isotope ratio mass spectrometer for analysis of rare isotopologues of O2, N2, CH4 and other gases | Carnegie Science [carnegiescience.edu]
- 14. youtube.com [youtube.com]
- 15. List of mass spectrometry software - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MS Software | Bruker [bruker.com]
Technical Support Center: Extraction of ¹³C-Labeled Nucleotides from Tissues
Welcome to the technical support center for the extraction of ¹³C-labeled nucleotides from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step in extracting ¹³C-labeled nucleotides from tissues?
The most critical first step is to rapidly and effectively quench all metabolic activity within the tissue sample. This is essential to prevent the degradation or alteration of the ¹³C-labeled nucleotide pools you intend to measure. The most common and effective method for quenching is snap-freezing the tissue in liquid nitrogen immediately upon collection.[1] This ensures that the metabolic state of the tissue is preserved at the moment of harvesting.
Q2: Which homogenization method is best for nucleotide extraction from tissues?
The choice of homogenization method depends on the tissue type. For most tissues, mechanical homogenization is highly effective. Bead beating with ceramic beads is a popular and robust method for thoroughly disrupting tissue architecture and lysing cells.[1] For tougher or more fibrous tissues, cryogenic grinding (cryomilling) of the snap-frozen tissue in liquid nitrogen can be beneficial to ensure the tissue is finely powdered before solvent extraction.
Q3: What are the most common solvents used for extracting nucleotides?
Acidic and organic solvent systems are the most common for nucleotide extraction.
-
Perchloric Acid (PCA): A widely used method that effectively precipitates proteins while keeping small molecules like nucleotides in the soluble fraction.[2][3]
-
Methanol/Chloroform/Water: This method allows for the separation of polar metabolites (including nucleotides) into the aqueous phase, lipids into the organic phase, and proteins precipitated at the interface.[4]
Q4: How can I purify the extracted ¹³C-labeled nucleotides?
Solid-phase extraction (SPE) is a highly effective method for purifying nucleotides from the crude extract.[5] SPE cartridges can selectively bind nucleotides, allowing for the washing away of salts and other contaminants before eluting the purified nucleotides. This is particularly important for downstream applications like mass spectrometry, where contaminants can interfere with analysis.
Q5: Is there a difference in extraction efficiency between ¹³C-labeled and unlabeled nucleotides?
Chemically, ¹³C-labeled nucleotides are virtually identical to their unlabeled counterparts. Therefore, their extraction efficiencies using standard protocols are expected to be the same. The key is to use an extraction method that is robust and reproducible for all nucleotides of interest. Any observed differences in recovery are more likely due to experimental variability than to an isotope effect.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of ¹³C-Labeled Nucleotides | Incomplete Tissue Homogenization: The extraction solvent did not have sufficient access to the cells within the tissue. | - Ensure the tissue is completely disrupted. For tough tissues, consider cryogenic grinding prior to solvent addition.[6] - Optimize the bead beating time and intensity. |
| Inefficient Quenching: Metabolic enzymes may have degraded the nucleotides after tissue collection. | - Snap-freeze tissue in liquid nitrogen immediately upon collection.[1] - Ensure the tissue is kept frozen during the initial stages of homogenization. | |
| Suboptimal Extraction Solvent Volume: Insufficient solvent to fully extract the nucleotides from the tissue homogenate. | - Increase the solvent-to-tissue ratio. A common starting point is 1 mL of solvent for every 50-100 mg of tissue. | |
| Nucleotide Degradation During Extraction: Acidic or basic conditions, or prolonged extraction times at room temperature, can lead to nucleotide breakdown. | - Keep samples on ice or at 4°C throughout the extraction process. - Neutralize acidic extracts (e.g., PCA) promptly after protein precipitation.[3] | |
| Poor Purity of Extracted Nucleotides | Contamination with Proteins: Incomplete precipitation of proteins during extraction. | - Ensure thorough mixing of the tissue homogenate with the precipitation solvent (e.g., PCA). - Allow sufficient incubation time for protein precipitation. |
| Contamination with Salts: High salt concentrations from buffers or neutralization steps can interfere with downstream analysis. | - Include a wash step with 70% ethanol after nucleotide precipitation to remove salts.[7] - Utilize solid-phase extraction for desalting the nucleotide fraction. | |
| Contamination with Lipids: Carryover of the organic phase during a methanol/chloroform extraction. | - Carefully collect the aqueous (upper) phase without disturbing the interface.[1] - A second chloroform wash of the aqueous phase can be performed to remove residual lipids. | |
| High Variability Between Replicates | Inconsistent Tissue Sampling: Different proportions of various cell types in tissue replicates. | - Use a consistent and standardized method for tissue collection. - If possible, homogenize a larger piece of tissue and then aliquot for replicate extractions. |
| Inconsistent Homogenization: Variation in the degree of tissue disruption between samples. | - Standardize the homogenization procedure (e.g., bead beating time and speed). | |
| Pipetting Errors: Inaccurate pipetting of small volumes of solvents or samples. | - Use calibrated pipettes and proper pipetting technique. - Prepare master mixes of reagents when processing multiple samples. |
Experimental Protocols
Protocol 1: Perchloric Acid (PCA) Extraction of ¹³C-Labeled Nucleotides
This protocol is effective for the extraction of water-soluble metabolites, including nucleotides, by deproteinizing the tissue sample.
Materials:
-
Tissue sample, snap-frozen in liquid nitrogen
-
Pre-chilled 0.4 M Perchloric Acid (PCA)
-
Pre-chilled 2 M KHCO₃ for neutralization
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater)
-
Refrigerated centrifuge
Procedure:
-
Weigh the frozen tissue (typically 50-100 mg) in a pre-chilled tube.
-
Add 1 mL of ice-cold 0.4 M PCA to the tube.
-
Homogenize the tissue thoroughly using a bead beater or other homogenizer. Keep the sample on ice.
-
Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (which contains the nucleotides) and transfer it to a new pre-chilled tube.
-
Neutralize the supernatant by adding 2 M KHCO₃ dropwise while vortexing gently. Check the pH with pH paper until it reaches 6.5-7.0. The formation of a precipitate (KClO₄) will occur.
-
Incubate on ice for 10 minutes to ensure complete precipitation of the salt.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO₄.
-
Collect the supernatant containing the purified ¹³C-labeled nucleotides. The sample is now ready for downstream analysis (e.g., LC-MS/MS).
Protocol 2: Methanol/Chloroform Extraction of ¹³C-Labeled Nucleotides
This method is suitable for the simultaneous extraction of polar metabolites (including nucleotides) and lipids from a single sample.
Materials:
-
Tissue sample, snap-frozen in liquid nitrogen
-
Pre-chilled Methanol (-20°C)
-
Pre-chilled Chloroform (-20°C)
-
Pre-chilled Water (4°C)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater)
-
Refrigerated centrifuge
Procedure:
-
Weigh the frozen tissue (typically 50-100 mg) in a pre-chilled tube.
-
Add 800 µL of ice-cold methanol to the tube.
-
Homogenize the tissue thoroughly using a bead beater. Keep the sample on ice.
-
Add 200 µL of ice-cold water and vortex briefly.
-
Add 800 µL of ice-cold chloroform and vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to induce phase separation.
-
Three phases will be visible: an upper aqueous phase (containing nucleotides), a lower organic phase (containing lipids), and a protein pellet at the interface.
-
Carefully collect the upper aqueous phase and transfer it to a new tube.
-
The collected aqueous phase can be dried using a vacuum concentrator and then reconstituted in a suitable solvent for analysis.
Data Presentation
Table 1: Comparison of DNA Extraction Efficiency from FFPE Tissue Samples
| Extraction Method | Average DNA Concentration (ng/µl) | DNA Purity (A260/A280 Ratio) |
| QIAamp | 20.24 | 1.85 |
| Cobas | 50.60 | 1.88 |
| Maxwell | 102.72 | 1.95 |
This table summarizes data from a study comparing different DNA extraction kits on FFPE tissues. While not specific to ¹³C-labeled nucleotides, it illustrates the type of quantitative comparison that can be made between different extraction methodologies.[2]
Visualizations
Caption: General workflow for the extraction of ¹³C-labeled nucleotides from tissue.
Caption: Troubleshooting logic for low ¹³C-labeled nucleotide yield.
References
- 1. researchgate.net [researchgate.net]
- 2. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 3. nmrprobe.org [nmrprobe.org]
- 4. A comparison of cell and tissue extraction techniques using high-resolution 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. neb.com [neb.com]
- 7. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to Isotopic Tracers: Adenine Hydrochloride-¹³C₅ vs. Uniformly Labeled ¹³C-Glucose
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and resolution of metabolic inquiry. This guide provides an objective comparison of two widely utilized stable isotope-labeled compounds: Adenine Hydrochloride-¹³C₅ and uniformly labeled ¹³C-glucose. We will explore their distinct applications, supported by experimental data and detailed protocols, to empower informed tracer selection in metabolic research.
At a Glance: Key Differences
| Feature | Adenine Hydrochloride-¹³C₅ | Uniformly Labeled ¹³C-Glucose |
| Primary Application | Tracing de novo and salvage pathways of purine nucleotide synthesis. | Probing central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. |
| Metabolic Pathways | Purine and nucleotide metabolism. | Glycolysis, TCA Cycle, Pentose Phosphate Pathway, amino acid and fatty acid synthesis. |
| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). |
| Key Insights | Elucidates the contribution of different precursor pools to the synthesis of adenine nucleotides, crucial for DNA and RNA production. | Quantifies metabolic fluxes and pathway utilization, providing a systemic view of cellular energy metabolism. |
Adenine Hydrochloride-¹³C₅: A Probe for Nucleotide Metabolism
Adenine Hydrochloride-¹³C₅ is a specialized isotopic tracer where all five carbon atoms in the adenine molecule are replaced with the stable isotope ¹³C. This labeling strategy makes it an invaluable tool for dissecting the intricate pathways of purine nucleotide biosynthesis.
Core Applications and Experimental Insights
The primary utility of ¹³C-labeled adenine lies in its ability to differentiate between the de novo and salvage pathways of purine synthesis. The de novo pathway builds purines from simpler precursors, while the salvage pathway recycles pre-existing purine bases. Understanding the relative contribution of these pathways is crucial in various research areas, including cancer metabolism and the development of antimetabolite drugs.
In a typical experiment, cells or organisms are cultured in a medium containing Adenine Hydrochloride-¹³C₅. The labeled adenine is taken up by the cells and incorporated into the adenylate pool via the purine salvage pathway, specifically through the action of adenine phosphoribosyltransferase (APRT). Subsequent analysis of DNA, RNA, and nucleotide pools by mass spectrometry can quantify the extent of ¹³C₅-adenine incorporation.[1]
Quantitative Data Summary: Adenine Hydrochloride-¹³C₅
| Parameter | Value | Reference |
| Molecular Formula | ¹³C₅H₅N₅·HCl | [2] |
| Molecular Weight | ~176.55 g/mol | [2] |
| Isotopic Purity | Typically ≥98% | Vendor Specific |
| Enrichment | ~99 atom % ¹³C | Vendor Specific |
Experimental Protocol: Tracing Purine Salvage with Adenine Hydrochloride-¹³C₅
This generalized protocol outlines the key steps for tracing the incorporation of ¹³C₅-adenine into the nucleotide pool.
-
Cell Culture: Culture cells of interest in a standard growth medium. For comparative studies, parallel cultures with unlabeled adenine or other labeled precursors (e.g., ¹⁵N-glutamine for de novo pathway analysis) should be established.[1]
-
Tracer Introduction: Supplement the culture medium with a defined concentration of Adenine Hydrochloride-¹³C₅. The optimal concentration and incubation time will vary depending on the cell type and experimental goals.
-
Metabolite Extraction: After the desired incubation period, harvest the cells and quench metabolic activity rapidly. Extract metabolites using a suitable solvent system (e.g., cold methanol/water).
-
Nucleic Acid Isolation: Isolate DNA and RNA from a separate fraction of the cell pellet using standard molecular biology protocols.
-
Sample Preparation for Mass Spectrometry:
-
Nucleotides: Analyze the metabolite extract directly or after chromatographic separation.
-
Nucleic Acids: Hydrolyze the isolated DNA and RNA to release individual nucleobases.
-
-
LC-MS/MS Analysis: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the unlabeled (M+0) and labeled (M+5) adenine species.[3]
-
Data Analysis: Quantify the relative abundance of M+5 adenine to determine the fractional contribution of the salvage pathway to the total adenine nucleotide pool.
Visualizing Purine Metabolism
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR | PLOS One [journals.plos.org]
- 3. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Mass Isotopomer Distribution in ¹³C Tracer Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and software for the validation of mass isotopomer distribution (MID) data in ¹³C tracer analysis. Accurate MID data is the cornerstone of reliable metabolic flux analysis (MFA), a critical technique in understanding cellular metabolism in various research and drug development contexts. This document offers an objective comparison of available tools and detailed experimental protocols to aid in producing high-fidelity data.
The Critical Role of Validation in ¹³C Tracer Analysis
¹³C metabolic flux analysis is a powerful technique for quantifying in vivo metabolic reaction rates.[1] The process involves introducing ¹³C-labeled substrates into a biological system and measuring the incorporation of ¹³C into downstream metabolites.[2] The resulting mass isotopomer distributions are then used to infer metabolic fluxes. However, the accuracy of these flux estimations is highly dependent on the quality of the raw mass spectrometry data.[3] Small errors in MID measurements can propagate into large errors in the calculated fluxes. Therefore, rigorous validation of the MID data is an indispensable step in any ¹³C-MFA workflow.
Validation ensures the reliability of the experimental data by identifying and correcting for potential errors arising from various sources, including natural isotope abundance, instrument noise, and overlapping fragments.[3][4] This guide will walk you through the essential steps of a ¹³C tracer experiment, from sample preparation to data analysis, with a focus on the validation of your mass isotopomer distribution data.
Comparative Analysis of Data Processing and Validation Software
Several software packages are available to process and validate MID data, each with its own set of features and algorithms. The choice of software can significantly impact the accuracy and efficiency of your analysis. Below is a comparison of some commonly used software tools.
| Feature | IsoCor | ICT (Isotope Correction Toolbox) | PIRAMID | OpenFLUX | 13CFLUX2 | INCA |
| Primary Function | Correction for natural isotope abundance | Correction of tandem mass spectrometry data | Integration and analysis of MIDs | Steady-state ¹³C-MFA | Comprehensive ¹³C-MFA workflows | Integrated dynamic modeling of NMR and MS data |
| Platform | Python | Perl | MATLAB | MATLAB | C++, Java, Python | MATLAB |
| Key Validation Features | Corrects for tracer purity and natural abundance at unlabeled positions.[5][6] | Corrects for ion fragmentation in tandem MS data.[5] | Automated extraction, integration, and correction of MIDs; supports dual-labeled tracers and MS/MS data.[7] | Built-in gradient-based search and Monte Carlo algorithms for parameter estimation and sensitivity analysis.[1] | High-performance simulation algorithms; supports multicore CPUs and compute clusters.[6] | Can model both MS and NMR isotopomer measurements; estimates fluxes from steady-state or dynamic labeling experiments.[8] |
| User Interface | User-friendly GUI | Command-line | User-friendly GUI | Command-line and graphical interface | Command-line and integration with Omix for visualization | Graphical user interface |
| Open Source | Yes | Yes | No (Free for non-commercial use) | Yes | No (Demo version available) | No |
Experimental Protocols for Robust Data Generation
The quality of your MID data begins with meticulous experimental execution. Below are detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), two of the most common analytical platforms for ¹³C tracer analysis.
Protocol 1: GC-MS Sample Preparation and Analysis
This protocol is adapted from established methods for the analysis of proteinogenic amino acids.[3]
1. Cell Culture and Labeling:
-
Culture cells in a defined medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).
-
Ensure cells reach a metabolic and isotopic steady state. This typically requires a cultivation period that allows for several cell doublings.
2. Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels during sample preparation. A common method is to use a cold solvent mixture, such as 60% methanol at -40°C.
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
3. Protein Hydrolysis (for analysis of proteinogenic amino acids):
-
Pellet the cells and hydrolyze the protein content using 6 M HCl at 100-110°C for 24 hours.
-
Dry the hydrolysate under vacuum.
4. Derivatization:
-
Derivatize the amino acids to increase their volatility for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 70-85°C) for 1-2 hours.
5. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable temperature gradient to separate the derivatized amino acids.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.
Protocol 2: LC-MS Sample Preparation and Analysis
This protocol is a general guideline for the analysis of polar metabolites.
1. Cell Culture and Labeling:
-
Follow the same procedure as for the GC-MS protocol.
2. Quenching and Metabolite Extraction:
-
Quench metabolic activity as described above.
-
Extract metabolites using a cold solvent, such as 80% methanol.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Preparation for LC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).[9]
4. LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system.
-
Separate metabolites using a suitable chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[10]
-
Acquire mass spectra using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to ensure accurate mass measurements.[11]
Visualizing the Workflow and Data Validation Process
Clear visualization of experimental workflows and logical relationships is crucial for understanding and communicating complex analytical processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of ¹³C tracer analysis.
Conclusion
The validation of mass isotopomer distribution is a non-negotiable step for achieving accurate and reliable results in ¹³C metabolic flux analysis. By employing robust experimental protocols, choosing the appropriate data analysis software, and understanding the principles of data validation, researchers can significantly enhance the quality and impact of their metabolic studies. This guide provides a foundational framework to assist in these critical aspects of ¹³C tracer analysis.
References
- 1. OpenFLUX: efficient modelling software for 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 3. Accurate assessment of amino acid mass isotopomer distributions for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Flexible Tool to Correct Superimposed Mass Isotopologue Distributions in GC-APCI-MS Flux Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
Adenine Isotope Tracers: A Comparative Guide to Adenine Hydrochloride-¹³C₅ and ¹⁵N₅-Adenine
A detailed comparison of Adenine Hydrochloride-¹³C₅ and ¹⁵N₅-adenine reveals distinct advantages for each tracer, contingent on the specific research application. While Adenine Hydrochloride-¹³C₅ offers benefits in metabolic flux analysis of carbon pathways, ¹⁵N₅-adenine provides a clearer background for nitrogen tracing and studies of nucleotide incorporation into DNA and RNA.
In the realm of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. For scientists studying nucleotide metabolism, particularly the synthesis and salvage of adenine, the choice between carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled adenine is a critical decision. This guide provides a comprehensive comparison of Adenine Hydrochloride-¹³C₅ and ¹⁵N₅-adenine, offering insights into their respective strengths and weaknesses, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tracer for their studies.
At a Glance: Key Differences and Considerations
| Feature | Adenine Hydrochloride-¹³C₅ | ¹⁵N₅-Adenine |
| Primary Application | Tracing carbon flow in purine metabolism, metabolic flux analysis of central carbon metabolism connected to nucleotide synthesis. | Tracing nitrogen fate in nucleotide biosynthesis, quantifying incorporation into DNA and RNA, clearer background in mass spectrometry. |
| Mass Shift | +5 Da | +5 Da |
| Natural Abundance of Isotope | ¹³C: ~1.1% | ¹⁵N: ~0.37% |
| Mass Spectrometry Background | Higher natural abundance of ¹³C can lead to more complex background signals. | Lower natural abundance of ¹⁵N results in a cleaner background, enhancing sensitivity for detecting low-abundance molecules. |
| Metabolic Scrambling | Carbon skeleton is generally stable in the purine ring during salvage pathways. | Nitrogen atoms can be subject to scrambling in transamination and other nitrogen metabolism reactions, which requires careful data interpretation. |
Performance and Applications
Adenine Hydrochloride-¹³C₅ is particularly well-suited for studies focused on the carbon backbone of adenine and its journey through various metabolic pathways. Its primary utility lies in:
-
Metabolic Flux Analysis (MFA): Tracing the ¹³C₅-labeled adenine allows for the quantification of fluxes through the purine salvage pathway and its connections to central carbon metabolism, such as the pentose phosphate pathway (PPP) which provides the ribose-5-phosphate precursor.
-
Drug Development: It can be used as a "surrogate analyte" in pharmacokinetic and pharmacodynamic studies to accurately measure endogenous adenine concentrations in biological matrices like plasma.
¹⁵N₅-Adenine excels in applications where the fate of the nitrogen atoms in the purine ring is of primary interest. Its key applications include:
-
Nucleotide Biosynthesis and Salvage: Directly tracing the incorporation of nitrogen from adenine into the nucleotide pool (AMP, ADP, ATP).
-
DNA and RNA Incorporation: Quantifying the rate of new DNA and RNA synthesis by measuring the enrichment of ¹⁵N in nucleic acid hydrolysates. A study on cytokinin biosynthesis in Datura innoxia crown gall tissue demonstrated the successful use of [¹⁵N₅]adenine to quantify its incorporation into zeatin and its metabolites, confirming that cytokinin biosynthesis occurs primarily at the nucleotide level.
-
High-Sensitivity Detection: Due to the low natural abundance of ¹⁵N (0.37%) compared to ¹³C (1.1%), ¹⁵N₅-adenine provides a lower background signal in mass spectrometry, which is advantageous for quantifying low-abundance metabolites.
Experimental Protocols
Below are generalized experimental workflows for utilizing Adenine Hydrochloride-¹³C₅ and ¹⁵N₅-adenine in cell culture-based metabolic tracing studies.
Experimental Workflow: Stable Isotope Tracing with Labeled Adenine
Caption: A generalized workflow for stable isotope tracing experiments using labeled adenine.
Detailed Methodologies
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Labeling Medium: Prepare a culture medium containing the desired concentration of either Adenine Hydrochloride-¹³C₅ or ¹⁵N₅-adenine. The optimal concentration and labeling duration should be determined empirically for each cell line and experimental question. A common starting point is a concentration range of 10-100 µM for a duration of several hours to reach a steady-state labeling of the intracellular nucleotide pools.
2. Sample Preparation:
-
Metabolism Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to halt all enzymatic activity.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. The extraction can be facilitated by freeze-thaw cycles and sonication. Centrifuge the cell lysate to pellet protein and cell debris.
-
Fractionation (Optional): The supernatant containing the polar metabolites can be separated from the pellet containing proteins and nucleic acids. For analysis of ¹⁵N incorporation into DNA/RNA, the pellet would be subjected to acid hydrolysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a suitable liquid chromatography method to separate the metabolites of interest. For polar metabolites like nucleotides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer capable of distinguishing between the different isotopologues. Data is typically acquired in full scan mode to capture the entire mass isotopomer distribution of the labeled metabolites.
4. Data Analysis:
-
Peak Integration: Integrate the peak areas for all observed mass isotopologues of adenine and its downstream metabolites (e.g., AMP, ADP, ATP).
-
Natural Abundance Correction: Correct the raw peak areas for the natural abundance of heavy isotopes to accurately determine the fractional enrichment from the tracer.
-
Metabolic Flux Calculation (for ¹³C₅-adenine): Use the corrected mass isotopomer distributions to calculate the relative or absolute fluxes through the purine salvage pathway using metabolic modeling software.
-
Isotope Enrichment Calculation (for ¹⁵N₅-adenine): Calculate the percentage of ¹⁵N enrichment in the adenine nucleotide pool and in nucleic acids (if analyzed) to determine the rate of synthesis and incorporation.
Signaling and Metabolic Pathways
Adenine tracers are primarily used to study the purine salvage pathway , which is a crucial mechanism for recycling purine bases to synthesize nucleotides. This pathway is an alternative to the more energy-intensive de novo synthesis pathway.
Purine Salvage Pathway
Caption: The purine salvage pathway showing the conversion of adenine to AMP.
Integration with De Novo Purine Synthesis
Caption: Relationship between the purine salvage and de novo synthesis pathways.
Conclusion: Which Tracer is "Better"?
The determination of whether Adenine Hydrochloride-¹³C₅ or ¹⁵N₅-adenine is the "better" tracer is entirely dependent on the biological question being addressed.
-
For researchers aiming to quantify the carbon flux from salvaged adenine into the nucleotide pool and its interplay with central carbon metabolism, Adenine Hydrochloride-¹³C₅ is the more appropriate choice.
-
For studies focusing on nitrogen metabolism, the biosynthesis of the purine ring, and quantifying the incorporation of adenine into nucleic acids, ¹⁵N₅-adenine offers distinct advantages, particularly its lower natural abundance, which can lead to cleaner and more sensitive mass spectrometry data.
Ultimately, the most powerful experimental designs may involve the parallel use of both tracers in separate experiments, or even co-administration in certain advanced metabolic flux analysis studies, to gain a comprehensive understanding of both the carbon and nitrogen dynamics of adenine metabolism.
Cross-validation of 13C Flux Data with Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two fundamental techniques in metabolic research: 13C Metabolic Flux Analysis (13C-MFA) and in vitro enzymatic assays. Understanding the strengths and limitations of each method is crucial for robustly characterizing metabolic phenotypes, identifying pathway bottlenecks, and validating drug targets. Here, we present a detailed overview of the experimental protocols, a direct comparison of quantitative data from published studies, and logical diagrams to illustrate the underlying concepts and workflows.
Introduction: Two Perspectives on Metabolic Activity
Metabolic flux, the rate of turnover of molecules through a metabolic pathway, provides a direct measure of the activity of a cell's metabolic network.[1][2] 13C-MFA is a powerful technique to quantify in vivo metabolic fluxes by tracking the fate of isotopically labeled substrates, such as 13C-glucose, through the metabolic network.[3] By analyzing the isotopic enrichment in downstream metabolites, typically protein-bound amino acids, a detailed map of intracellular fluxes can be computationally determined.[4]
In parallel, enzymatic assays offer a direct in vitro measurement of the maximum catalytic activity (Vmax) of a specific enzyme under optimized conditions. These assays are essential for characterizing enzyme kinetics, identifying inhibitors, and confirming the functional consequences of genetic modifications.
A key question in metabolic research is the extent to which in vitro enzyme activity correlates with in vivo metabolic flux. While it is often assumed that the activity of a pathway is dictated by the abundance and catalytic capacity of its constituent enzymes, the in vivo environment is far more complex, with regulation occurring at multiple levels including substrate availability, allosteric regulation, and post-translational modifications.[1][5] This guide explores the cross-validation of these two orthogonal approaches to provide a more complete picture of cellular metabolism.
Data Presentation: Quantitative Comparison of Fluxes and Enzyme Activities
Direct comparison of absolute flux values (typically in mmol/gDW/h) and enzyme activities (often in U/mg protein or nmol/min/mg protein) can be challenging due to the different units and experimental conditions. However, relative changes in flux and enzyme activity across different genetic or environmental perturbations can be compared to assess their correlation.
The following tables summarize data from studies in Escherichia coli and Saccharomyces cerevisiae, highlighting the relationship between metabolic fluxes determined by 13C-MFA and the corresponding in vitro enzyme activities.
Table 1: Comparison of Metabolic Fluxes and Enzyme Activities in E. coli
| Metabolic Reaction | Genetic Perturbation | Change in Metabolic Flux (%) | Change in Enzyme Activity (%) | Reference |
| Isocitrate Lyase | ppc knockout | Glyoxylate shunt activated (18.9% of carbon flux) | >300% increase | [6] |
| Glycolysis & PPP enzymes | ppc knockout | Decreased PPP flux | Downregulated | [6] |
| TCA Cycle enzymes | ppc knockout | Not specified | Upregulated (Citrate synthase, Aconitase, Malate dehydrogenase) | [6] |
Table 2: Correlation between in vivo Flux-Derived Catalytic Rates (kapp) and in vitro Enzyme Activities (kcat) in S. cerevisiae
| Enzyme Data Set | Correlation (R²) | Key Finding | Reference |
| All enzymes | 0.28 | Weak correlation between in vivo apparent catalytic rates and in vitro measured turnover numbers. | [7][8] |
| Enzymes with homologous expression data only | 0.41 | Improved correlation when excluding data from heterologously expressed enzymes, but still indicates significant discrepancies. | [7][8] |
These data illustrate that while there can be a positive correlation between enzyme activity and metabolic flux, particularly for enzymes that are major control points, a direct one-to-one relationship is not always observed.[5][6] Discrepancies can arise from the complex regulatory landscape within the cell that is not captured by in vitro assays.[5]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating high-quality, reproducible data. Below are representative protocols for 13C-Metabolic Flux Analysis and key enzymatic assays often used for cross-validation.
13C-Metabolic Flux Analysis (13C-MFA) Protocol
This protocol provides a generalized workflow for conducting a 13C-MFA experiment, primarily based on methodologies for microbial cultures.
-
Strain Cultivation and Isotope Labeling:
-
Cultivate the microbial strain in a chemically defined medium to ensure metabolic steady-state.
-
Introduce a 13C-labeled substrate (e.g., [1,2-13C]glucose, [U-13C]glucose) as the primary carbon source.
-
Monitor cell growth and substrate/product concentrations to confirm a steady-state growth phase.
-
-
Biomass Hydrolysis:
-
Harvest the cells during the exponential growth phase.
-
Hydrolyze the cell biomass to break down proteins into their constituent amino acids. This is typically achieved by incubation in 6 M HCl at 100°C for 24 hours.
-
-
Derivatization of Amino Acids:
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions of specific fragments.
-
-
Metabolic Flux Calculation:
-
Utilize a computational software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.
-
The software performs an iterative optimization to estimate the intracellular metabolic fluxes that best reproduce the experimental labeling data.
-
Enzymatic Assay Protocols
The following are detailed protocols for measuring the activity of key enzymes in central carbon metabolism. These are often used to validate fluxes through glycolysis and the TCA cycle.
Phosphofructokinase (PFK) Activity Assay
This assay measures the activity of PFK, a key regulatory enzyme in glycolysis.
-
Sample Preparation:
-
Rapidly homogenize tissue or cells in an ice-cold assay buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic enzymes.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, fructose-6-phosphate (substrate), ATP (co-substrate), and a coupling enzyme system (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase).
-
The reaction is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
-
-
Kinetic Measurement:
Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assay
This assay quantifies the activity of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway.
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for the PFK assay.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, glucose-6-phosphate (substrate), and NADP+ (co-substrate).
-
-
Kinetic Measurement:
Citrate Synthase Activity Assay
This assay measures the activity of citrate synthase, a key enzyme in the TCA cycle and a marker for mitochondrial content.
-
Sample Preparation:
-
Homogenize tissue or cells in an ice-cold assay buffer. For specific measurement of mitochondrial activity, isolate mitochondria using a dedicated kit.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA (substrate), oxaloacetate (substrate), and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
-
Kinetic Measurement:
Mandatory Visualizations
The following diagrams illustrate the key workflows and conceptual relationships discussed in this guide.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The glycolytic enzyme phosphofructokinase-1 assembles into filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. sciencellonline.com [sciencellonline.com]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. Citrate synthase activity [protocols.io]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Accuracy and precision of Adenine Hydrochloride-13C5 as a quantification standard
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of Adenine Hydrochloride-13C5 with other common quantification standards, supported by experimental data, to inform the selection of the most reliable standard for your analytical needs.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, and among these, 13C-labeled compounds like this compound offer distinct advantages over other alternatives. By incorporating five carbon-13 isotopes, this standard provides a mass shift that is sufficient for clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties. This ensures co-elution during chromatography and equivalent ionization efficiency, which are critical for accurately correcting for matrix effects and other sources of analytical variability.
Performance Comparison of Quantification Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. The ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction of signal suppression or enhancement.
| Parameter | This compound (surrogate data) | Deuterated Adenine | Non-Labeled Structural Analog |
| Co-elution with Analyte | Excellent | Potential for chromatographic shift | Variable, often does not co-elute |
| Matrix Effect Compensation | Excellent[1] | Can be compromised by chromatographic shift[2] | Poor to moderate |
| Accuracy (% Recovery) | 88.8% to 104.2% | Generally good, but can be variable | Highly variable |
| Precision (Intra-day CV%) | ≤6.67%[1] | Typically <15% | Can be >15% |
| Precision (Inter-day CV%) | ≤6.67%[1] | Typically <15% | Can be >15% |
| Lower Limit of Quantification (LLOQ) | 5.0 nM[1] | Method-dependent | Method-dependent |
| Isotopic Stability | High | Risk of back-exchange | Not applicable |
Data for this compound is based on a surrogate analyte, [13C(U)]-adenine, from a validated LC-MS/MS method for adenine quantification in plasma.[1]
The Advantages of Carbon-13 Labeling
Stable isotope-labeled internal standards are broadly categorized into those labeled with heavy atoms like carbon-13 (13C) and those labeled with deuterium (D). While both serve the same fundamental purpose, 13C-labeled standards are often considered superior for several key reasons:
-
Chromatographic Co-elution: Deuterium labeling can sometimes alter the retention time of a compound, causing it to separate from the unlabeled analyte on a chromatographic column.[3][2] This chromatographic shift can lead to inaccurate quantification as the internal standard and the analyte are not subjected to the same matrix effects at the same time. In contrast, 13C-labeled standards have virtually identical chromatographic behavior to their unlabeled counterparts, ensuring true co-elution.[4][5]
-
Isotopic Stability: Deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the solvent or matrix, especially if they are located at exchangeable positions on the molecule. This can compromise the integrity of the standard. Carbon-13 isotopes are integrated into the stable carbon backbone of the molecule and are not susceptible to exchange.[5]
-
Absence of Isotope Effects: The significant mass difference between hydrogen and deuterium can sometimes lead to kinetic isotope effects, where the deuterated compound behaves slightly differently in chemical reactions or fragmentation processes. The smaller relative mass difference between 12C and 13C minimizes these effects.[2]
Experimental Protocols
A robust and sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method is essential for the accurate quantification of adenine in biological matrices. The following is a representative protocol based on established methods for the analysis of adenine and related compounds using a stable isotope-labeled internal standard.[1][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing this compound at a known concentration.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
HPLC System: Agilent 1100 series or equivalent[6]
-
Column: C18 reverse-phase column (e.g., Luna C-18(2), 150 x 2.0 mm, 3 µm)[6]
-
Mobile Phase A: 25mM ammonium acetate in water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient: Isocratic or a shallow gradient depending on the specific separation requirements. A typical starting condition could be 90% A and 10% B.
-
Flow Rate: 0.2 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Column Temperature: 35°C[6]
3. Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 3000)[6]
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Adenine (Analyte): Precursor ion (e.g., m/z 134.1) → Product ion (e.g., m/z 117.1)
-
Adenine-13C5 (Internal Standard): Precursor ion (e.g., m/z 139.1) → Product ion (e.g., m/z 122.1)
-
-
Source Temperature: 450°C[6]
-
Ion Spray Voltage: 5000 V[6]
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for adenine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. med.und.edu [med.und.edu]
A Head-to-Head Comparison of 13C5-Adenine and 13C5-Guanine for Metabolic Insights
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Tracer for Purine Metabolism Studies
In the intricate world of cellular metabolism, understanding the dynamics of nucleotide synthesis is paramount for research in oncology, immunology, and drug development. The purine salvage pathway, a critical route for recycling nucleobases, presents a key area of investigation. Stable isotope tracers, particularly 13C-labeled adenine and guanine, offer powerful tools to dissect the flux through this pathway. This guide provides a comprehensive comparison of 13C5-adenine and 13C5-guanine, offering experimental data and protocols to aid in the selection of the most appropriate tracer for your research needs.
Data Presentation: Quantitative Insights into Purine Salvage
Direct head-to-head quantitative comparisons of metabolic flux using 13C5-adenine and 13C5-guanine are limited in published literature. However, based on the well-established biochemistry of the purine salvage pathway, we can infer the expected labeling patterns and relative contributions of each tracer to the nucleotide pools. The following tables summarize the anticipated quantitative data from a hypothetical experiment where either 13C5-adenine or 13C5-guanine is introduced to a cell culture system.
Table 1: Expected Isotopic Enrichment in Key Purine Metabolites
| Metabolite | Expected % Enrichment from 13C5-Adenine | Expected % Enrichment from 13C5-Guanine | Key Enzyme |
| AMP (M+5) | High | Low to negligible | Adenine Phosphoribosyltransferase (APRT) |
| ADP (M+5) | High | Low to negligible | Adenylate Kinase |
| ATP (M+5) | High | Low to negligible | Adenylate Kinase, Oxidative Phosphorylation |
| IMP (M+5) | Low (via AMP deaminase) | High | Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT1) |
| GMP (M+5) | Low to negligible | High | Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT1) |
| GDP (M+5) | Low to negligible | High | Guanylate Kinase |
| GTP (M+5) | Low to negligible | High | Guanylate Kinase, Nucleoside Diphosphate Kinase |
| Incorporation into RNA | High (in Adenosine) | High (in Guanosine) | RNA Polymerases |
| Incorporation into DNA | High (in Deoxyadenosine) | High (in Deoxyguanosine) | DNA Polymerases |
Table 2: Comparative Metabolic Insights
| Metabolic Parameter | Insights from 13C5-Adenine | Insights from 13C5-Guanine |
| APRT Pathway Flux | Direct and robust quantification of the rate of AMP synthesis from adenine. | No direct information. |
| HPRT1 Pathway Flux | Indirectly inferred from the low level of labeling in guanine nucleotides. | Direct and robust quantification of the rate of GMP and IMP synthesis from guanine and hypoxanthine, respectively. |
| Interconversion of Purine Nucleotides | Allows for tracing the conversion of the adenine nucleotide pool to the guanine nucleotide pool (if observed). | Allows for tracing the conversion of the guanine nucleotide pool to the adenine nucleotide pool (if observed). |
| Contribution to Energy Metabolism | Direct measure of the contribution of salvaged adenine to the total ATP pool. | Indirectly assesses the energetic cost of GMP synthesis. |
| Nucleic Acid Synthesis | Quantifies the contribution of salvaged adenine to RNA and DNA synthesis.[1] | Quantifies the contribution of salvaged guanine to RNA and DNA synthesis. |
Experimental Protocols: A Guide to 13C Tracer Studies
The following protocols provide a detailed methodology for conducting metabolic tracing experiments using 13C5-adenine or 13C5-guanine.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Isotope Labeling Medium Preparation: Prepare culture medium lacking unlabeled adenine and guanine. Supplement this medium with a known concentration of either 13C5-adenine or 13C5-guanine. The concentration should be optimized for the specific cell line and experimental goals but is often in the range of 10-100 µM.
-
Labeling: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the prepared isotope labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of isotope incorporation and to ensure isotopic steady state is reached for flux analysis.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extract using a vacuum concentrator or nitrogen evaporator.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50:50 acetonitrile:water).
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like nucleotides.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.
-
Data Acquisition: Acquire data using a targeted approach, monitoring the mass-to-charge ratios (m/z) of the unlabeled (M+0) and fully labeled (M+5) forms of adenine and guanine nucleotides (AMP, ADP, ATP, GMP, GDP, GTP) and their downstream metabolites.
-
Data Analysis: Integrate the peak areas for each isotopologue. Correct for the natural abundance of 13C. Calculate the fractional enrichment for each metabolite at each time point. This data can then be used in metabolic flux analysis software to calculate the rates of the salvage pathway reactions.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the metabolic pathways and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Metabolic fate of 13C5-adenine and 13C5-guanine via the purine salvage pathway.
Caption: Experimental workflow for 13C-labeled purine tracing studies.
Conclusion
Both 13C5-adenine and 13C5-guanine are invaluable tools for probing the intricacies of the purine salvage pathway. The choice between them depends on the specific research question. 13C5-adenine is the tracer of choice for directly quantifying flux through the APRT enzyme and for specifically tracking the contribution of salvaged adenine to the total adenylate pool and nucleic acids. Conversely, 13C5-guanine is ideal for directly measuring the activity of HPRT1 and for following the metabolic fate of salvaged guanine into the guanylate pool and nucleic acids. By carefully considering the experimental design and the specific metabolic pathways of interest, researchers can leverage these powerful isotopic tracers to gain significant insights into purine metabolism in health and disease.
References
Confirming Isotopic Steady State in Labeling Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling experiments are a cornerstone of metabolic research, providing invaluable insights into the intricate network of biochemical reactions that sustain life. A critical prerequisite for many of these studies, particularly for steady-state metabolic flux analysis (MFA), is the confirmation of isotopic steady state. This guide provides a comparative overview of methods to confirm isotopic steady state, complete with experimental protocols and data presentation examples, to aid researchers in designing robust and reliable labeling experiments.
The Importance of Isotopic Steady State
In a labeling experiment, an isotopically enriched substrate (e.g., ¹³C-glucose) is introduced to a biological system. As the cells metabolize this tracer, the isotopic label is incorporated into downstream metabolites. Isotopic steady state is achieved when the fractional enrichment of the isotope in the metabolites of interest becomes constant over time.[1][2] This indicates that the rate of label incorporation has reached equilibrium with the overall metabolic flux.
Methods for Confirming Isotopic Steady State: A Comparison
The most reliable method for confirming isotopic steady state is through a time-course experiment . This involves collecting samples at multiple time points after the introduction of the labeled substrate and measuring the isotopic enrichment of key metabolites. An alternative, though less rigorous, approach is the single endpoint analysis , where a single time point is chosen based on prior knowledge or assumptions about when steady state is likely to be reached.
| Feature | Time-Course Analysis | Single Endpoint Analysis |
| Principle | Monitors the change in isotopic enrichment over time until a plateau is observed. | Assumes isotopic steady state has been reached at a predetermined time point. |
| Advantages | - Provides direct evidence of steady state.[3] - Reveals the kinetics of label incorporation for different pathways. - Reduces the risk of premature or late sampling. | - Simpler experimental setup. - Less expensive due to fewer samples and analyses. |
| Disadvantages | - More labor-intensive and costly due to multiple time points. - Requires more complex data analysis. | - High risk of inaccurate flux determination if steady state is not actually reached.[4][5] - Does not provide information on labeling kinetics. - Relies on assumptions that may not be valid for all experimental conditions or metabolites. |
| When to Use | - For all rigorous steady-state MFA studies. - When the time to reach steady state is unknown. - When studying pathways with potentially slow turnover rates. | - For preliminary or screening experiments where high precision is not the primary goal. - When the time to reach steady state has been previously and thoroughly validated for the specific experimental system and conditions. |
Experimental Protocols
Key Experiment: Time-Course ¹³C-Labeling in Adherent Mammalian Cells
This protocol outlines a typical time-course experiment to determine the point of isotopic steady state for central carbon metabolism in adherent mammalian cells using ¹³C-glucose.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium
-
Labeling medium: Glucose-free medium supplemented with ¹³C-glucose and dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water, cooled to -80°C
-
Cell scrapers
-
Centrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in multiple culture plates (e.g., 6-well or 10 cm dishes) at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to attach and grow for 24-48 hours.
-
Media Change: Aspirate the complete growth medium and wash the cells once with pre-warmed PBS.
-
Initiate Labeling: Add the pre-warmed ¹³C-glucose labeling medium to each plate. This is time point zero (t=0).
-
Time-Point Collection: At each designated time point (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), perform the following steps for one set of plates: a. Place the plate on ice. b. Quickly aspirate the labeling medium. c. Wash the cells twice with ice-cold PBS. d. Add a sufficient volume of -80°C quenching solution to cover the cell monolayer. e. Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube. f. Flash-freeze the tube in liquid nitrogen and store at -80°C until all time points are collected.
-
Metabolite Extraction: a. Thaw the frozen cell suspensions on dry ice. b. Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath). c. Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris. d. Transfer the supernatant containing the extracted metabolites to a new tube.
-
Sample Analysis: Analyze the metabolite extracts by mass spectrometry (e.g., LC-MS or GC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites in central carbon metabolism.
Data Presentation and Interpretation
The primary output from the mass spectrometer will be the relative abundance of different mass isotopologues for each metabolite of interest. This data needs to be corrected for the natural abundance of ¹³C. After correction, the fractional enrichment of the labeled isotope in each metabolite pool is calculated for each time point.
Example Data Table:
The following table shows a hypothetical example of the fractional ¹³C enrichment of key metabolites in the glycolysis and TCA cycle pathways over time after switching to a ¹³C-glucose containing medium.
| Time (minutes) | Glucose-6-phosphate (G6P) | Fructose-1,6-bisphosphate (FBP) | Pyruvate | Citrate | α-Ketoglutarate (AKG) |
| 0 | 0.011 | 0.011 | 0.011 | 0.011 | 0.011 |
| 5 | 0.95 | 0.92 | 0.85 | 0.45 | 0.25 |
| 15 | 0.98 | 0.97 | 0.94 | 0.75 | 0.55 |
| 30 | 0.99 | 0.98 | 0.97 | 0.88 | 0.78 |
| 60 | 0.99 | 0.99 | 0.98 | 0.95 | 0.90 |
| 120 | 0.99 | 0.99 | 0.99 | 0.98 | 0.96 |
| 240 | 0.99 | 0.99 | 0.99 | 0.99 | 0.98 |
| 480 | 0.99 | 0.99 | 0.99 | 0.99 | 0.99 |
Interpretation:
In this example, the glycolytic intermediates (G6P, FBP, and Pyruvate) reach isotopic steady state relatively quickly, with fractional enrichment plateauing by 60 minutes. In contrast, the TCA cycle intermediates (Citrate and AKG) take longer to reach steady state, with enrichment stabilizing around 240 minutes. Based on this data, a researcher performing a steady-state MFA study would choose a labeling duration of at least 240 minutes to ensure all metabolites of interest have reached isotopic steady state.
Visualizing Workflows and Pathways
Clear visualizations of experimental workflows and metabolic pathways are essential for understanding and communicating the intricacies of labeling experiments.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking 13C Tracer Results Against Seahorse Analyzer Data
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, understanding the interplay between different analytical techniques is paramount. Two powerhouse methods, the Seahorse XF Analyzer and 13C Stable Isotope Tracing, provide distinct yet complementary views of metabolic function. This guide offers an objective comparison of their performance, supported by experimental protocols and data representation, to empower researchers in designing robust metabolic studies.
The Agilent Seahorse XF Analyzer provides a real-time, systemic view of cellular bioenergetics by measuring two key parameters: the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR). OCR serves as a proxy for mitochondrial respiration, while ECAR is an indicator of glycolysis.[1][2] This technique is invaluable for assessing the overall metabolic phenotype of cells and their response to various stimuli or inhibitors.[1]
In contrast, 13C Stable Isotope Tracing, often coupled with mass spectrometry (MS), offers a detailed, pathway-specific view of metabolic fluxes. By supplying cells with 13C-labeled substrates like glucose or glutamine, researchers can trace the journey of carbon atoms through specific metabolic pathways.[3] This method allows for the quantification of the activity of individual enzymes and pathways, such as the Tricarboxylic Acid (TCA) cycle or glycolysis, providing a granular understanding of metabolic reprogramming.[3]
The true power lies in the integration of these two techniques. Seahorse analysis can identify a metabolic shift, and 13C tracing can elucidate the specific underlying pathway alterations responsible for that shift.[1] This combined approach provides a comprehensive picture of cellular metabolism, from the whole-cell phenotype down to the individual pathway fluxes.
Comparative Experimental Workflow
The experimental workflows for Seahorse analysis and 13C tracing, while both starting with cell culture, diverge in their core procedures. The Seahorse assay involves real-time measurements on live cells in a specialized microplate, while 13C tracing requires incubation with an isotopic tracer followed by metabolite extraction and analysis.
References
Unraveling the Constraints: A Comparative Guide to Using Adenine Hydrochloride-¹³C₅ for Flux Analysis
For researchers, scientists, and drug development professionals delving into the intricate web of cellular metabolism, isotopic tracers are indispensable tools. While ¹³C-labeled glucose and glutamine have long been the workhorses of metabolic flux analysis (MFA), the use of other labeled compounds, such as Adenine Hydrochloride-¹³C₅, offers the potential to probe specific pathways. However, a thorough understanding of its limitations is crucial for accurate experimental design and data interpretation. This guide provides a comprehensive comparison of Adenine Hydrochloride-¹³C₅ with alternative tracers, supported by an examination of its metabolic routing and potential confounding factors.
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a snapshot of cellular physiology. This is often achieved by introducing a substrate labeled with a stable isotope, such as ¹³C, and tracking its incorporation into various downstream metabolites. The choice of tracer is paramount and dictates which pathways can be reliably interrogated.
The Scope and Limitations of Adenine Hydrochloride-¹³C₅ as a Tracer
Adenine, a fundamental component of nucleotides (ATP, ADP, AMP) and cofactors (NAD, FAD), plays a central role in cellular bioenergetics and signaling.[1] The rationale for using ¹³C-labeled adenine is to trace the flux through the purine salvage pathway and nucleotide metabolism. However, its utility for broader metabolic analysis is constrained by several key factors.
1. Limited Entry into Central Carbon Metabolism:
The primary limitation of using Adenine Hydrochloride-¹³C₅ for comprehensive flux analysis is its restricted entry into the central carbon metabolism, which includes major pathways like glycolysis and the tricarboxylic acid (TCA) cycle. Exogenous adenine is primarily utilized through the purine salvage pathway, where it is converted to adenosine monophosphate (AMP) by adenine phosphoribosyltransferase (APRT). While the ribose moiety of nucleotides can be catabolized and enter central carbon metabolism, the adenine base itself is not a significant source of carbon for these pathways.
In contrast, tracers like [U-¹³C]-glucose are readily catabolized through glycolysis to pyruvate, which then enters the TCA cycle, leading to widespread labeling of intermediates in these core pathways. Similarly, [U-¹³C]-glutamine is a key anaplerotic substrate that directly feeds into the TCA cycle. This extensive labeling allows for the precise determination of fluxes throughout central carbon metabolism.
2. Potential for Metabolic Perturbation:
The introduction of exogenous adenine can perturb the delicate balance of nucleotide pools and cellular signaling. Studies have shown that high concentrations of adenosine, a nucleoside of adenine, can impact cell growth and metabolism.[2] This is a critical consideration in flux analysis, as the tracer itself should ideally be metabolically neutral and not induce significant changes in the metabolic network being measured. The addition of adenine can alter intracellular ATP levels and inhibit spore formation in certain bacteria, highlighting its potential to influence cellular processes.[3]
3. Complex and Tightly Regulated Uptake:
The transport of adenine and its nucleoside, adenosine, into the cell is a complex process mediated by multiple transporters with varying affinities.[4][5] This intricate regulation can make it challenging to ensure consistent and predictable uptake of the tracer across different cell types and experimental conditions. The rate of uptake can be a limiting factor in the incorporation of the label, potentially leading to an underestimation of fluxes in downstream pathways.
4. Focused Application on Nucleotide Metabolism:
While limited for broad metabolic analysis, Adenine Hydrochloride-¹³C₅ is a valuable tool for specifically investigating purine metabolism. It allows for the direct measurement of flux through the salvage pathway and can provide insights into the regulation of nucleotide synthesis and degradation. This is particularly relevant in the study of diseases with known defects in purine metabolism and in the development of drugs targeting these pathways.
Comparative Analysis of Tracers for Metabolic Flux Analysis
To provide a clearer perspective, the following table summarizes the key characteristics of Adenine Hydrochloride-¹³C₅ in comparison to the more commonly used tracers, ¹³C-glucose and ¹³C-glutamine.
| Feature | Adenine Hydrochloride-¹³C₅ | [U-¹³C]-Glucose | [U-¹³C]-Glutamine |
| Primary Metabolic Pathways Traced | Purine salvage pathway, nucleotide metabolism | Glycolysis, Pentose Phosphate Pathway, TCA cycle (via pyruvate) | TCA cycle (anaplerosis), amino acid metabolism |
| Entry into Central Carbon Metabolism | Limited | Extensive | Direct entry into the TCA cycle |
| Potential for Metabolic Perturbation | Can alter nucleotide pools and cellular signaling | Generally considered metabolically neutral at typical concentrations | Can influence TCA cycle dynamics |
| Uptake Mechanism | Complex and regulated transporter systems | Facilitated diffusion and active transport (GLUTs, SGLTs) | Specific amino acid transporters |
| Primary Research Applications | Studying purine metabolism, nucleotide synthesis/degradation | Comprehensive analysis of central carbon metabolism | Investigating TCA cycle anaplerosis and amino acid metabolism |
Experimental Protocols
A typical experimental workflow for using ¹³C-labeled tracers in metabolic flux analysis involves the following key steps:
1. Cell Culture and Isotope Labeling:
-
Cells are cultured in a defined medium to ensure precise control over nutrient availability.
-
The standard medium is replaced with a medium containing the ¹³C-labeled tracer (e.g., Adenine Hydrochloride-¹³C₅, [U-¹³C]-glucose).
-
The cells are incubated for a predetermined period to allow for the incorporation of the label and to reach a metabolic and isotopic steady state.
2. Metabolite Extraction:
-
The labeling is quenched rapidly to halt metabolic activity, typically using cold methanol or other quenching solutions.
-
Intracellular metabolites are extracted from the cells using appropriate solvent systems.
3. Analytical Measurement:
-
The isotopic enrichment of metabolites is measured using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods separate the different metabolites and determine the mass distribution of their isotopologues.
4. Metabolic Flux Analysis:
-
The measured labeling patterns, along with other extracellular measurements (e.g., nutrient uptake and product secretion rates), are used as inputs for a computational model of cellular metabolism.
-
The model then calculates the intracellular metabolic fluxes that best explain the experimental data.
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the entry of different tracers into central metabolism and a general experimental workflow for MFA.
Caption: Entry of different ¹³C tracers into central metabolic pathways.
Caption: General experimental workflow for ¹³C metabolic flux analysis.
Conclusion
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Adenine Addition Restores Cell Viability and Butanol Production in Clostridium saccharoperbutylacetonicum N1-4 (ATCC 13564) Cultivated at 37°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of adenine nucleotides by ectoenzymes of vascular endothelial and smooth-muscle cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenine transport and binding in cultured mammalian cells deficient in adenine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different stable isotope tracers for purine metabolism
For researchers, scientists, and drug development professionals, understanding the intricate pathways of purine metabolism is crucial for advancements in fields ranging from oncology to immunology. Stable isotope tracers offer a powerful tool to dynamically track the flow of atoms through these metabolic networks. This guide provides a comparative analysis of commonly used stable isotope tracers—¹⁵N, ¹³C, and ²H (Deuterium)—to aid in the selection of the most appropriate tracer for your research needs.
Comparative Analysis of Stable Isotope Tracers
The choice of a stable isotope tracer for studying purine metabolism depends on several factors, including the specific metabolic question, the analytical platform available, and the biological system under investigation. Each tracer has distinct advantages and disadvantages in terms of labeling strategy, potential for metabolic scrambling, and ease of detection.
| Tracer Type | Common Labeled Precursors | Advantages | Disadvantages | Primary Analytical Technique(s) |
| ¹⁵N | [¹⁵N₅]Glutamine, [¹⁵N]Glycine, [¹⁵N]Aspartate, [¹⁵N₄]Hypoxanthine | - Directly traces nitrogen incorporation into the purine ring. - Multiple nitrogen atoms in the purine ring allow for tracking from different precursors. - Lower natural abundance of ¹⁵N (0.37%) results in a high signal-to-noise ratio. | - Potential for nitrogen recycling and scrambling, which can complicate data interpretation. - Slower incorporation into downstream metabolites compared to carbon tracers in some instances. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C | [U-¹³C]Glucose, [¹³C₅]Glutamine, [¹³C₂]Glycine | - Traces the carbon backbone of purine precursors. - Can elucidate the contribution of different carbon sources (e.g., glycolysis, pentose phosphate pathway) to purine synthesis. - Well-established analytical methods and commercially available labeled compounds. | - Higher natural abundance of ¹³C (1.1%) can lead to a higher background signal. - Carbon scrambling can occur in central carbon metabolism, affecting interpretation. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ²H (Deuterium) | [²H₂]O (Heavy Water), Deuterated glucose, Deuterated amino acids | - Can be administered as ²H₂O for global labeling of newly synthesized molecules.[1] - Generally considered safe for in vivo studies in humans.[2] - Low natural abundance (0.015%) provides a very low background.[3] | - The kinetic isotope effect can sometimes alter reaction rates. - Hydrogen exchange with unlabeled sources can lead to underestimation of labeling. - Requires careful consideration of analytical methods to avoid measurement inaccuracies.[2] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
The following are generalized protocols for stable isotope tracing of purine metabolism in cell culture. Specific parameters such as tracer concentration and labeling time should be optimized for the specific cell line and experimental question.
Protocol 1: ¹⁵N-Glutamine Tracing of De Novo Purine Synthesis
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Tracer Introduction: Remove the standard culture medium and replace it with a medium containing [¹⁵N₂]-glutamine. The concentration of the labeled glutamine should be similar to that in the standard medium to avoid metabolic perturbations.
-
Labeling: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹⁵N into purine metabolites. The optimal labeling time to reach isotopic steady state for nucleotides is typically around 24 hours.[4]
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Incubate the cell lysate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS to determine the mass isotopologue distribution of purine nucleotides (e.g., AMP, GMP, IMP) and nucleosides.[5][6]
Protocol 2: ¹³C-Glucose Tracing to Monitor Carbon Flow into Purines
-
Cell Culture: Culture cells as described in Protocol 1.
-
Tracer Introduction: Replace the standard medium with a medium containing [U-¹³C]-glucose.
-
Labeling: Incubate the cells for a predetermined time course.
-
Metabolite Extraction: Follow the same procedure as in Protocol 1.
-
Sample Analysis: Use LC-MS to analyze the incorporation of ¹³C into ribose-5-phosphate (a precursor for purine synthesis) and the purine ring itself. This allows for the assessment of the contribution of glucose to both the ribose and the carbon components of purines.
Protocol 3: ²H₂O Labeling for Global De Novo Synthesis Measurement
-
Cell Culture: Culture cells as described in Protocol 1.
-
Tracer Introduction: Replace the standard medium with a medium prepared with a specific percentage of ²H₂O (e.g., 4-8%).
-
Labeling: Incubate the cells for a desired period. The long half-life of many macromolecules allows for longer-term labeling studies.
-
Metabolite Extraction: Follow the same procedure as in Protocol 1.
-
Sample Analysis: Analyze the samples by high-resolution mass spectrometry to detect the incorporation of deuterium into purine nucleotides.[2]
Visualizing Metabolic Pathways and Workflows
To better understand the processes involved in stable isotope tracing of purine metabolism, the following diagrams illustrate the key pathways and a typical experimental workflow.
Caption: Overview of Purine Metabolism Pathways.
Caption: A Typical Experimental Workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Adenine Hydrochloride-13C5: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Adenine Hydrochloride-13C5, a stable isotope-labeled compound commonly used in biomedical research. Adherence to these protocols is essential to minimize environmental impact and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved chemical waste disposal service.[1][2][3][4] This ensures that the compound is managed and treated in accordance with local, state, and federal regulations.
Step 1: Waste Collection and Storage
-
Solid Waste: Collect waste this compound solid material in a clearly labeled, sealed container. The container should be compatible with the chemical and properly marked as hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, should also be collected in a designated and labeled hazardous waste container.[5]
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a sealed, leak-proof container, also clearly labeled as hazardous waste. Do not mix with other incompatible waste streams.
Step 2: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal of the collected waste.[5] Provide them with the accurate chemical name and any other relevant information from the SDS.
Step 3: Accidental Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Containment: For small spills, carefully sweep up the solid material to prevent further spread.[5]
-
Collection: Place the swept-up material into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's protocols.
Environmental Protection:
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[6] Preventing the entry of this chemical into soil, drains, or waterways is crucial to avoid environmental contamination.[1][6]
Summary of Disposal Information
| Disposal Aspect | Guideline | Reference |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][3][4] |
| Spill Cleanup | Sweep up, or absorb with inert material and place into a suitable disposal container. | [1][5] |
| Environmental Precautions | Do not let product enter drains, other waterways, or soil. | [1][6] |
| Container Disposal | Dispose of as unused product. Do not reuse containers. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Adenine Hydrochloride-13C5
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Adenine Hydrochloride-13C5, including detailed operational and disposal plans. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
This compound is a stable isotopically labeled compound and is not radioactive. Therefore, its handling and disposal do not require special precautions for radioactivity.[1] The primary hazards are associated with the hydrochloride salt, which is corrosive, and the potential for dust inhalation.[2][3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses or chemical splash goggles | Goggles are preferred, especially when handling larger quantities or if there is a risk of splashing.[2][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are commonly recommended, but it is crucial to consult the glove manufacturer's compatibility chart.[2] |
| Body Protection | Laboratory coat | A standard lab coat is sufficient to protect against incidental contact. |
| Respiratory Protection | Dust mask or respirator | Use in a well-ventilated area or a fume hood to avoid dust inhalation.[2][6][7] If significant dust is generated, a respirator with a particulate filter may be necessary. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C5H5N5 · HCl |
| Molecular Weight | 171.59 g/mol |
| Appearance | White powder or crystalline powder |
| Melting Point | 294-300°C |
Note: The provided data is for the unlabeled compound and is expected to be very similar for the 13C5 labeled version.
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Log the compound into your chemical inventory system.
2. Storage:
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2][6][7]
-
Store away from incompatible materials such as strong bases, amines, and alkali metals.[2]
3. Preparation and Use:
-
Handle this compound in a chemical fume hood or a well-ventilated area to minimize inhalation of dust.[2][5]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Weigh the required amount of the compound using a calibrated analytical balance.
-
If creating a solution, always add the acid (in this case, the hydrochloride salt) to the solvent, never the other way around, to avoid splashing.[3]
-
Clean any spills immediately according to the spill response plan.
4. Spill Response:
-
Small Spills:
-
Large Spills:
Disposal Plan
As a stable isotope-labeled compound, this compound waste is generally not considered radioactive and can be disposed of as chemical waste.[1][]
1. Waste Segregation:
-
Do not mix with general laboratory waste.[1]
-
Segregate solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., unused solutions) into separate, clearly labeled waste containers.
2. Waste Containers:
-
Use containers that are compatible with the chemical waste.
-
Label containers clearly with "this compound Waste" and any other components of the waste stream.
3. Disposal Procedure:
-
Follow your institution's and local regulations for chemical waste disposal.[1][3]
-
Dispose of the waste through your institution's hazardous waste management program.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. moravek.com [moravek.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 4. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
